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  • Product: 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride
  • CAS: 2044927-14-0

Core Science & Biosynthesis

Foundational

Unveiling the Enigmatic Mechanism: A Technical Guide to 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide delves into the core mechanism of action of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride, a compound of significant i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride, a compound of significant interest within contemporary drug discovery. While direct, extensive research on this specific molecule is emerging, this guide synthesizes current knowledge from structurally analogous compounds to postulate a highly probable mechanistic framework. By examining the rich history of 2,4-disubstituted pyrimidines in medicinal chemistry, we can construct a robust hypothesis and outline the experimental pathways to validate it. This document is designed to be a practical resource, providing not only theoretical insights but also actionable protocols for researchers actively investigating this and related compounds.

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including essential components of DNA and RNA.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] The 2,4-disubstituted pyrimidine motif, in particular, has proven to be a highly successful scaffold for the development of targeted therapies, most notably kinase inhibitors.[4][5] The structural resemblance of the pyrimidine core to the adenine base of ATP allows it to effectively compete for the ATP-binding site of various kinases, leading to the modulation of their activity.[6][7]

The subject of this guide, 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride, incorporates both the critical 2,4-disubstituted pyrimidine core and a piperidine moiety. The piperidine ring is another common feature in bioactive compounds, often contributing to improved pharmacokinetic properties and target engagement.[8] The presence of a chlorine atom at the 2-position provides a potential site for further chemical modification, allowing for the synthesis of diverse analogues to probe structure-activity relationships (SAR).

Postulated Mechanism of Action: Kinase Inhibition

Based on the extensive body of literature surrounding 2,4-disubstituted pyrimidines, the most probable mechanism of action for 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride is the inhibition of one or more protein kinases. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[6][9]

The Rationale: Learning from Analogs

Numerous studies have demonstrated the potent kinase inhibitory activity of compounds with a 2,4-disubstituted pyrimidine scaffold:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase: 2,4-disubstituted pyrimidines have been identified as a novel class of inhibitors for KDR (Kinase insert Domain Receptor), also known as VEGFR-2.[4] These inhibitors are crucial in blocking angiogenesis, a key process in tumor growth and metastasis.

  • Aurora Kinases: A series of novel 2,4-disubstituted pyrimidines have been designed and evaluated as potent inhibitors of Aurora kinases A and B, which are critical for cell cycle regulation.[10] Inhibition of these kinases can lead to apoptosis in cancer cells.

  • Cyclin-Dependent Kinases (CDKs): The pyrimidine scaffold is a key feature in many CDK inhibitors.[9] For instance, N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines have been discovered as highly potent dual inhibitors of CDK2 and CDK9.[9]

  • Estrogen Receptor α (ERα) and VEGFR-2 Dual Inhibition: Certain 2,4-disubstituted pyrimidine derivatives have shown dual inhibitory activity against both ERα and VEGFR-2, presenting a multi-targeted approach for breast cancer therapy.[11]

The recurring theme is the ability of the pyrimidine core to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase in the ATP-binding pocket. The substituents at the 2 and 4 positions then project into adjacent hydrophobic pockets, determining the compound's potency and selectivity for specific kinases.

Proposed Signaling Pathway Inhibition

The inhibition of a protein kinase by 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride would disrupt the downstream signaling cascade that the kinase regulates. The specific pathway would depend on the kinase target. For example, if the compound inhibits VEGFR-2, it would block the signaling cascade responsible for angiogenesis.

Diagram: Postulated Kinase Inhibition Mechanism

G cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR) Kinase_Domain Kinase Domain Receptor->Kinase_Domain Ligand binding ATP ATP ATP->Kinase_Domain Binds to active site Compound 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride Compound->Kinase_Domain Competitive Inhibition Substrate Substrate Protein Kinase_Domain->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Protein Gene_Expression Altered Gene Expression Phosphorylated_Substrate->Gene_Expression Signal Transduction Cellular_Response Inhibition of Cell Proliferation, Angiogenesis, etc. Gene_Expression->Cellular_Response

Caption: Competitive inhibition of a receptor tyrosine kinase by the compound.

Experimental Validation: A Step-by-Step Guide

To validate the hypothesized mechanism of action, a series of in vitro and cell-based assays are required. The following protocols provide a comprehensive framework for this investigation.

Synthesis of 2-Chloro-4-(piperidin-4-yl)pyrimidine

A common synthetic route to 2,4-disubstituted pyrimidines involves the sequential nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine precursor.

Diagram: Synthetic Pathway

G Start 2,4-Dichloropyrimidine Intermediate 4-Amino-2-chloropyrimidine (Intermediate) Start->Intermediate Nucleophilic Substitution with tert-butyl 4-aminopiperidine-1-carboxylate Product 2-Chloro-4-(piperidin-4-yl)pyrimidine Intermediate->Product Deprotection (e.g., TFA)

Caption: General synthetic route for the target compound.

Protocol: Synthesis of 2-Chloro-4-(piperidin-4-yl)pyrimidine

  • Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or isopropanol) at 0 °C, add tert-butyl 4-aminopiperidine-1-carboxylate (1.0-1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Deprotection: The purified Boc-protected intermediate is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane and stirred at room temperature for 1-2 hours.

  • Final Product Isolation: The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the desired 2-Chloro-4-(piperidin-4-yl)pyrimidine as a salt.

In Vitro Kinase Inhibition Assays

Directly measuring the inhibitory effect of the compound on a panel of kinases is the most definitive way to identify its target(s).

Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagent Preparation: Prepare serial dilutions of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride in a suitable buffer (e.g., containing DMSO). Prepare the kinase, substrate, and ATP solutions according to the manufacturer's protocol.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound at various concentrations, and the appropriate substrate. Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the specific kinase.

  • Detection: After the incubation period, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Hypothetical Kinase Inhibition Data

Kinase TargetIC50 (nM) for Compound XIC50 (nM) for Staurosporine (Control)
VEGFR-2505
Aurora A15010
CDK280020
EGFR>10,0008
Cell-Based Proliferation Assays

To determine the effect of the compound on cancer cell growth, a cell proliferation assay is essential.

Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cell lines known to be dependent on the hypothesized target kinases (e.g., HUVEC for VEGFR, HCT116 for Aurora kinases) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Target Engagement and Downstream Signaling Analysis

Western blotting can be used to confirm that the compound is engaging its target in cells and inhibiting downstream signaling.

Protocol: Western Blot Analysis

  • Cell Lysis: Treat cells with the compound at its GI50 concentration for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against the phosphorylated form of the target kinase and its downstream substrates. Also, probe for the total protein levels as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Conclusion and Future Directions

The structural features of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride strongly suggest its potential as a kinase inhibitor. The experimental framework provided in this guide offers a clear path to validating this hypothesis, identifying the specific kinase target(s), and elucidating its cellular mechanism of action. Further investigation into the structure-activity relationship through the synthesis of analogues, coupled with in vivo efficacy studies, will be crucial in determining the therapeutic potential of this promising compound. The versatility of the pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a thorough understanding of the mechanism of action is the first critical step in this journey.

References

  • Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer.[6]

  • Both ERα and VEGFR-2 are important targets for cancer therapies. Here a series of 2, 4-disubstituted pyrimidine derivatives were designed, synthesized and evaluated as dual ERα/VEGFR-2 ligands.[11]

  • A novel series of piperidin-4-yl-aminopyrimidine derivatives were designed fusing the pharmacophore templates of etravirine-VRX-480773 hybrids our group previously described and piperidine-linked aminopyrimidines.[8]

  • 2,4-Disubstituted pyrimidines were synthesized as a novel class of KDR kinase inhibitors.[4]

  • The 2,4,5-trisubstituted pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility and a broad spectrum of biological activities.[12]

  • CDK2 and CDK9 play pivotal roles in cell cycle progression and gene transcription, respectively, making them promising targets for cancer treatment. Herein, we discovered a series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines as highly potent CDK2/9 dual inhibitors.[9]

  • Pyrimidine possesses wide spectrum of biological activities including antitubercular, antibacterial, antifungal, antiviral, anti-inflammatory, antimalarial, anticancer, and anti-HIV activity.[2]

  • We report microwave synthesis of seven unique pyrimidine anchored derivatives (1-7) incorporating multifunctional amino derivatives along with their in vitro anticancer activity and their activity against COVID-19 in silico.[13][14]

  • Medicinal chemists have created and employed a variety of pyrimidine scaffolds to create new therapeutics with a wide range of pharmacological activities, such as antitubercular, antibacterial, antifungal, anticancer, and anti- effects.[15]

  • A novel class of 2,4-disubstituted pyrimidines (7a-u, 8a-f, 9a-e) that possess substituents with varying steric and electronic properties at the C-2 and C-4 positions, were designed, synthesized and evaluated as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors.[16]

  • In order to explore novel Aurora kinase inhibitors, a series of novel 2,4-disubstituted pyrimidines were designed, synthesized and evaluated their in vitro anti-proliferative activities against a panel of cancerous cell lines (A549, HCT-116 and MCF-7).[10]

  • 2-Amino-4-chloropyrimidine and its derivatives can be used as intermediates in pharmaceutical synthesis. For example, 2-amino-4-chloropyrimidine and its derivatives can be used for the synthesis of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, which have antiviral activity.[17]

  • This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites.[7]

  • In the past few years, researchers have synthesized heteroaryl-based pyrimidine derivatives and found that these compounds are active as EGFR inhibitors.[3]

  • Pyrimidine and its analogues are an essential class of heterocyclic compounds that have found numerous applications in chemistry and pharmacy.[18]

  • The medicinal and pharmacological features of the substituted pyridine derivatives make them as an important scaffold for consideration in synthetic organic chemistry.[19]

  • The pyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[5]

  • The pyrimidine core has been utilized extensively to construct kinase inhibitors, including eight FDA-approved drugs.[20]

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Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chloro-4-(piperidin-4-yl)pyrimidine Dihydrochloride

Executive Summary In modern medicinal chemistry, the design of targeted therapeutics—such as kinase inhibitors and G-protein coupled receptor (GPCR) modulators—relies heavily on versatile, bifunctional molecular scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics—such as kinase inhibitors and G-protein coupled receptor (GPCR) modulators—relies heavily on versatile, bifunctional molecular scaffolds. 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride is a highly valuable building block that perfectly fits this paradigm[1],[2]. It combines a highly electrophilic pyrimidine core with a versatile secondary amine (piperidine), offering orthogonal reactivity.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated experimental protocols for handling and functionalizing this specific scaffold. By understanding the causality behind its salt formulation and its inherent electronic properties, researchers can design highly efficient, transition-metal-free synthetic routes[3],[4].

Physicochemical Profiling

Molecular Properties

The physical and chemical parameters of the scaffold dictate its handling, solubility, and storage conditions[1],[5].

PropertyValue / Description
Chemical Name 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride
CAS Registry Number 2044927-14-0
Molecular Formula C₉H₁₂ClN₃ · 2HCl (Expressed as C₉H₁₄Cl₃N₃)
Molecular Weight 270.58 g/mol
Appearance White to off-white crystalline powder
Solubility High in H₂O, DMSO, and MeOH; Insoluble in non-polar organics (Hexane, Et₂O)
Storage Conditions Desiccated at 2–8°C, protected from moisture and strong bases
The Causality of the Dihydrochloride Salt Formulation

A critical question in scaffold design is: Why is this compound supplied as a dihydrochloride salt rather than a free base?

The answer lies in the inherent reactivity of the molecule. The secondary amine of the piperidine ring is a strong nucleophile, while the 2-chloro position of the pyrimidine ring is a highly activated electrophile[6]. If stored as a free base, the molecule undergoes rapid, uncontrolled intermolecular nucleophilic aromatic substitution (SₙAr), leading to self-condensation and polymerization.

By formulating the compound as a dihydrochloride salt, the piperidine nitrogen is fully protonated ( R2​NH2+​ ). This renders the nitrogen non-nucleophilic, effectively "locking" the molecule in a stable state and ensuring long-term shelf life without degradation. Furthermore, the salt form drastically increases aqueous solubility, facilitating facile extraction and purification during subsequent synthetic steps.

Chemical Reactivity & Mechanistic Insights

The Electrophilicity of the 2-Chloropyrimidine Core

The pyrimidine ring is a π -electron-deficient heterocycle. The two nitrogen atoms exert strong inductive and mesomeric electron-withdrawing effects, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Kinetic studies demonstrate that 2-chloropyrimidines are 1014 to 1016 times more reactive toward nucleophiles than unactivated chlorobenzenes[4],[7].

Because of this extreme electrophilicity, functionalization at the C2 position rarely requires palladium or copper catalysis (Buchwald-Hartwig amination). Instead, it readily undergoes transition-metal-free Nucleophilic Aromatic Substitution (SₙAr) under mild, often environmentally benign conditions[3],[4].

SₙAr Reaction Mechanism

The SₙAr reaction at the 2-chloro position proceeds via a classic bimolecular addition-elimination pathway[8]:

  • Addition (Rate-Determining Step): The nucleophile attacks the C2 carbon, breaking the aromaticity and forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex[6].

  • Elimination (Fast): The complex rapidly collapses, expelling the chloride leaving group and restoring aromaticity to yield the substituted product.

Mechanism S1 2-Chloropyrimidine Core S2 Nucleophilic Attack (e.g., R-NH2) S1->S2 S3 Meisenheimer Complex (Stabilized by N-atoms) S2->S3 Rate-determining step S4 Chloride Elimination (-Cl⁻) S3->S4 Fast S5 C2-Substituted Product S4->S5

Caption: Bimolecular addition-elimination SₙAr mechanism of 2-chloropyrimidines.

Orthogonal Functionalization Strategy

To selectively build complex molecules from this scaffold, an orthogonal protection/deprotection strategy is mandatory. The general workflow involves selectively reacting one site while keeping the other masked.

G A 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride B Base Treatment (e.g., DIPEA/K2CO3) Liberates Piperidine Amine A->B C Pathway A: C2-Pyrimidine SₙAr (Requires non-nucleophilic base) B->C Electrophile addition D Pathway B: Piperidine N-Functionalization (Boc-protection, acylation) B->D Nucleophile addition E C2-Substituted Intermediate C->E F N-Substituted Intermediate D->F G Fully Functionalized Target Molecule E->G Piperidine derivatization F->G C2 SₙAr reaction

Caption: Orthogonal functionalization pathways for the bifunctional pyrimidine scaffold.

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating mechanistic causality into the experimental steps to ensure high yields and prevent unwanted side reactions.

Protocol 1: Chemoselective N-Boc Protection of the Piperidine Ring

Objective: To protect the highly nucleophilic secondary amine before attempting SₙAr at the pyrimidine core, preventing self-condensation.

Reagents & Equivalents:

  • 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM) (0.1 M concentration)

Step-by-Step Procedure:

  • Suspension: Suspend the dihydrochloride salt (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool the reaction flask to 0°C using an ice bath. Causality: Cooling slows down any potential intermolecular SₙAr reactions upon free-basing.

  • Free-Basing: Add DIPEA (3.0 eq) dropwise over 10 minutes. Causality: Two equivalents are required to neutralize the dihydrochloride salt, and one equivalent acts as the base catalyst. DIPEA is chosen over Triethylamine (TEA) because its steric bulk makes it strictly a non-nucleophilic base, preventing it from attacking the 2-chloro position.

  • Protection: Add Boc₂O (1.05 eq) dissolved in a minimal amount of DCM dropwise to the clear solution.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The resulting tert-butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate is usually pure enough for the next step, but can be purified via silica gel chromatography if necessary.

Protocol 2: Transition-Metal-Free SₙAr Amination at C2

Objective: To substitute the 2-chloro position with a primary amine or aniline[4].

Reagents & Equivalents:

  • N-Boc protected intermediate from Protocol 1 (1.0 eq)

  • Primary Amine / Aniline (1.2 eq)

  • Potassium Carbonate (K₂CO₃) or DIPEA (2.0 eq)

  • Solvent: Isopropanol (IPA), n-Butanol, or Water[3] (0.2 M)

Step-by-Step Procedure:

  • Preparation: In a sealed pressure tube or microwave vial, dissolve the N-Boc protected intermediate (1.0 eq) and the primary amine (1.2 eq) in the chosen solvent. Causality: Polar protic solvents like alcohols or water stabilize the transition state of the SₙAr Meisenheimer complex through hydrogen bonding, accelerating the reaction[3].

  • Base Addition: Add K₂CO₃ (2.0 eq) to act as an acid scavenger for the generated HCl.

  • Heating: Seal the tube and heat to 80–100°C for 4–12 hours. (Alternatively, microwave irradiation at 120°C for 20 minutes can be utilized).

  • Monitoring: Monitor the consumption of the starting material via LC-MS. The mass of the SₙAr product should correspond to [M+H]+ = (Intermediate MW - 35.5 + Amine MW).

  • Isolation: Cool the reaction to room temperature. If water was used as the solvent, the product often precipitates directly and can be collected by vacuum filtration. Otherwise, dilute with EtOAc, wash with water and brine, dry, and concentrate.

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Foundational

Pharmacokinetics of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride in early phase research

An In-Depth Technical Guide to the Early-Phase Pharmacokinetic Characterization of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride Abstract This technical guide provides a comprehensive framework for the early-phas...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Early-Phase Pharmacokinetic Characterization of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride

Abstract

This technical guide provides a comprehensive framework for the early-phase pharmacokinetic (PK) evaluation of the novel small molecule, 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride. Given the absence of existing public data for this compound, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the logical progression from fundamental physicochemical characterization and in silico modeling to a suite of essential in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays and culminates in the design and execution of preliminary in vivo pharmacokinetic studies in rodent models. The causality behind experimental choices, self-validating protocols, and the integration of data for a holistic PK profile are emphasized throughout, providing a robust strategy for advancing a new chemical entity through the preclinical pipeline.

Introduction: The Imperative of Early-Phase Pharmacokinetics

In the landscape of drug discovery and development, the adage "fail early, fail cheap" is a guiding principle. A significant proportion of promising drug candidates falter not due to a lack of pharmacodynamic efficacy, but because of suboptimal pharmacokinetic properties.[1][2] Early and thorough characterization of a compound's ADME profile is therefore not merely a regulatory requirement but a critical, strategic component of a successful research program.[3][4] This guide is structured to provide a logical, stepwise approach to elucidating the pharmacokinetic profile of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride, a novel entity for which we will build a foundational dataset from the ground up. By understanding how this molecule is absorbed, distributed throughout the body, metabolized, and ultimately excreted, we can make informed decisions to guide its development, from lead optimization to first-in-human studies.[1][5]

Foundational Characterization: Knowing the Molecule

Before embarking on complex biological assays, a thorough understanding of the fundamental physicochemical properties of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride is essential. These properties are the primary determinants of a drug's behavior in both in vitro and in vivo systems and can often predict potential challenges in formulation and bioavailability.[6][7]

In Silico ADME Prediction

Computational, or in silico, models offer a rapid and cost-effective first pass at predicting the ADME properties of a new chemical entity.[8][9][10] While not a substitute for experimental data, these predictions are invaluable for identifying potential liabilities and guiding the selection of appropriate in vitro assays.[11]

Logical Process for In Silico ADME Profiling

cluster_input Input cluster_prediction Prediction Engines cluster_output Predicted Properties Input 2D Structure of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride ADME_Software ADME Prediction Software (e.g., ADMETlab, admetSAR) Input->ADME_Software SMILES/MOL file Solubility Aqueous Solubility ADME_Software->Solubility Permeability Caco-2 Permeability ADME_Software->Permeability Metabolism CYP450 Substrate/Inhibitor ADME_Software->Metabolism Distribution Plasma Protein Binding ADME_Software->Distribution Toxicity hERG Inhibition ADME_Software->Toxicity

Caption: Workflow for in silico ADME property prediction.

Table 1: Predicted Physicochemical and ADME Properties

ParameterPredicted ValueImplication for Drug Development
Molecular Weight 270.59 g/mol Compliant with Lipinski's Rule of Five (<500), favoring good absorption.
logP 1.85Optimal lipophilicity for membrane permeability and solubility balance.
Aqueous Solubility ModerateMay require formulation strategies for optimal oral absorption.
pKa ~8.5 (basic)Ionization state will be pH-dependent, affecting absorption in the GI tract.
Caco-2 Permeability HighSuggests good potential for passive intestinal absorption.[12]
Plasma Protein Binding Moderate to HighThe unbound fraction, which is pharmacologically active, will need to be determined.[13]
CYP450 Substrate CYP3A4, CYP2D6Potential for metabolism by major drug-metabolizing enzymes.[14]
hERG Inhibition Low ProbabilityReduced risk of cardiac toxicity.

In Vitro ADME Profiling: A Mechanistic Investigation

In vitro ADME assays are the cornerstone of early pharmacokinetic assessment. They provide quantitative data on specific processes that govern a drug's fate in the body, allowing for a mechanistic understanding of its behavior and guiding the design of subsequent in vivo studies.[3][4][5]

Aqueous Solubility

Rationale: Poor aqueous solubility is a common cause of low oral bioavailability. Determining the kinetic and thermodynamic solubility of a compound is crucial for interpreting data from other in vitro assays and for developing appropriate formulations for in vivo studies.[3]

Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride in 100% DMSO.

  • Sample Preparation: Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a 100 µM solution with 1% DMSO.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation of the compound.

  • Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantification: Analyze the filtrate using LC-MS/MS to determine the concentration of the compound remaining in solution.

  • Data Analysis: The measured concentration is reported as the kinetic solubility.

Intestinal Permeability: The Caco-2 Monolayer Assay

Rationale: The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption in vitro.[15][16][17] These cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters, thus mimicking the intestinal barrier.[12]

Caco-2 Bidirectional Permeability Assay Workflow

cluster_setup Assay Setup cluster_transport Transport Experiment cluster_analysis Data Analysis Culture Culture Caco-2 cells on Transwell® inserts for 21 days Integrity Confirm monolayer integrity (TEER measurement) Culture->Integrity Dose_A Dose Apical (A) side Integrity->Dose_A Passed Dose_B Dose Basolateral (B) side Integrity->Dose_B Passed Sample_B Sample Basolateral (B) side over time Dose_A->Sample_B LCMS Quantify compound by LC-MS/MS Sample_B->LCMS Sample_A Sample Apical (A) side over time Dose_B->Sample_A Sample_A->LCMS Papp Calculate Apparent Permeability (Papp) LCMS->Papp Efflux Calculate Efflux Ratio LCMS->Efflux

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Experimental Protocol: Caco-2 Bidirectional Permeability

  • Cell Culture: Caco-2 cells are seeded on Transwell® filter inserts and cultured for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. TEER values should be ≥200 Ω·cm².[18]

  • Apical to Basolateral (A-to-B) Transport: The test compound (e.g., 10 µM) is added to the apical (donor) compartment. Samples are taken from the basolateral (receiver) compartment at various time points (e.g., 30, 60, 90, 120 minutes).

  • Basolateral to Apical (B-to-A) Transport: In a separate set of wells, the test compound is added to the basolateral (donor) compartment, and samples are taken from the apical (receiver) compartment.

  • Quantification: The concentration of the compound in all samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-to-A / Papp A-to-B) is then determined. An efflux ratio >2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[17]

Table 2: Hypothetical Caco-2 Permeability Data

CompoundPapp (A-to-B) (10⁻⁶ cm/s)Papp (B-to-A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
Test Compound 15.218.51.2High
Propranolol (High) 25.023.80.95High
Atenolol (Low) 0.50.61.2Low
Metabolic Stability

Rationale: The rate at which a compound is metabolized by the liver is a key determinant of its half-life and oral bioavailability.[19][20] In vitro assays using liver microsomes (containing Phase I enzymes) or hepatocytes (containing both Phase I and Phase II enzymes) are used to determine a compound's intrinsic clearance.[19][21][22]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and the test compound (e.g., 1 µM) in a phosphate buffer.

  • Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[23]

Plasma Protein Binding (PPB)

Rationale: Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues and exert a pharmacological effect.[13] High plasma protein binding can limit efficacy and affect clearance. Equilibrium dialysis is the gold-standard method for determining the percentage of a drug bound to plasma proteins.[13][24][25]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation: The test compound is spiked into plasma (human and rat) at a clinically relevant concentration.

  • Dialysis: The plasma sample is added to the donor chamber of a RED device, and buffer is added to the receiver chamber. The two chambers are separated by a semipermeable membrane that allows only unbound drug to pass through.[13]

  • Incubation: The device is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cytochrome P450 (CYP) Inhibition

Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[14][26][27] If our test compound inhibits a major CYP isoform, it could dangerously increase the plasma concentrations of co-administered drugs that are metabolized by that enzyme. These assays determine the concentration of the test compound that causes 50% inhibition (IC50) of specific CYP isoforms.[28][29]

Table 3: Summary of Key In Vitro ADME Assays and Endpoints

AssaySystemKey Parameter(s)Rationale
Permeability Caco-2 cellsPapp, Efflux RatioPredicts intestinal absorption and identifies potential for active efflux.[15][17]
Metabolic Stability Liver Microsomes, Hepatocytest½, CLintDetermines rate of metabolism, predicts in vivo clearance.[20][21]
Plasma Protein Binding Plasma, RED deviceFraction Unbound (fu)Determines the pharmacologically active fraction of the drug.[13][30]
CYP450 Inhibition Liver MicrosomesIC50Assesses the potential for drug-drug interactions.[26][27]
CYP450 Induction Cultured HepatocytesFold-Induction (mRNA)Evaluates the risk of the compound increasing its own or other drugs' metabolism.[14][26]

In Vivo Pharmacokinetic Studies in Rodents

Rationale: While in vitro assays provide crucial mechanistic data, in vivo studies are essential to understand how these processes integrate within a living organism.[31][32] Rodent PK studies are fundamental for determining key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[33][34][35]

Typical Rodent IV/PO Pharmacokinetic Study Design

cluster_dosing Dosing Groups (n=3-5 rats/group) cluster_sampling Blood Sampling cluster_analysis Analysis IV_Group Intravenous (IV) Bolus (e.g., 1 mg/kg) Sampling Serial blood collection (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Group->Sampling PO_Group Oral (PO) Gavage (e.g., 10 mg/kg) PO_Group->Sampling Processing Process to Plasma Store at -80°C Sampling->Processing Bioanalysis LC-MS/MS Quantification Processing->Bioanalysis PK_Analysis Non-Compartmental Analysis (NCA) Bioanalysis->PK_Analysis Parameters Determine Cmax, Tmax, AUC, CL, Vd, t½, %F PK_Analysis->Parameters

Caption: Workflow for a typical rodent pharmacokinetic study.

Experimental Protocol: Rat Pharmacokinetic Study (IV and PO)

  • Animal Model: Male Sprague-Dawley rats (n=3 per group). Animals are cannulated (jugular vein) to facilitate serial blood sampling.

  • Dosing:

    • IV Group: Administer a single intravenous bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg) in a suitable vehicle.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride in plasma samples using a validated LC-MS/MS method.

Bioanalytical Method Development and Validation

Rationale: Accurate and reliable quantification of the drug in biological matrices is the foundation of any pharmacokinetic study. A robust bioanalytical method, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), must be developed and validated according to regulatory guidelines.[36][37][38][39][40]

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Accuracy and Precision: The closeness of measured values to the true value and the reproducibility of measurements, respectively.

  • Calibration Curve: Demonstrating a linear relationship between concentration and instrument response over the expected concentration range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: Ensuring the analyte is stable during sample collection, processing, and storage.

Pharmacokinetic Data Analysis

Rationale: Once plasma concentration-time data are obtained, pharmacokinetic parameters are calculated to describe the drug's disposition. Non-Compartmental Analysis (NCA) is the most common method used in early-phase studies due to its simplicity and lack of assumptions about the drug's distribution.[41][42][43][44][45]

Table 4: Hypothetical Rat Pharmacokinetic Parameters (NCA)

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 450850
Tmax (h) 0.081.0
AUC₀-inf (ng·h/mL) 9804,210
t½ (h) 3.53.8
CL (L/h/kg) 1.02-
Vdss (L/kg) 4.5-
Bioavailability (%F) -43%

Conclusion and Forward Look

This guide has detailed a systematic and scientifically rigorous approach to defining the early-phase pharmacokinetic profile of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride. By integrating data from in silico, in vitro, and in vivo studies, a comprehensive picture of the compound's ADME properties emerges. The hypothetical data presented suggest a compound with high permeability, moderate metabolic clearance, and reasonable oral bioavailability, making it a viable candidate for further development. The next logical steps would involve metabolite identification studies, evaluation in a second species (non-rodent), and the development of a preliminary pharmacokinetic/pharmacodynamic (PK/PD) model to relate plasma exposure to therapeutic efficacy. This foundational PK package provides the necessary confidence and data-driven rationale to advance this promising molecule to the next stage of preclinical development.

References

  • Creative Diagnostics. (2024, May 24). CYP450 Inhibition and Induction Assay. Retrieved from Creative Diagnostics website: [Link]

  • Masimirembwa, C., et al. (2025, December 12). In silico prediction of ADME properties: Are we making progress? ResearchGate. Retrieved from [Link]

  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • Nuvisan. (n.d.). Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • MDPI. (2023, November 12). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). Prediction of In-silico ADME Properties of 1,2-O-Isopropylidene Aldohexose Derivatives. Retrieved from [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • Assay Guidance Manual. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • MDPI. (2025, July 31). In Silico ADME Methods Used in the Evaluation of Natural Products. Retrieved from [Link]

  • PubMed. (2004, January 15). In silico prediction of ADME properties: are we making progress? Retrieved from [Link]

  • MathWorks. (n.d.). Noncompartmental Analysis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • PubMed. (n.d.). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • PubMed. (2007, January 15). Metabolic stability screen for drug discovery using cassette analysis and column switching. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Quantics. (2023, July 5). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Pharmacokinetic Parameters by the Application of Noncompartmental Analysis. Retrieved from [Link]

  • JoVE. (2025, February 12). Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Pharma Models. (2026, January 9). PK Statistics: Non-compartmental Analysis (NCA) Parameters And Preclinical Applications. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). What are the key in vitro assays to assess CYP inhibition or induction? Retrieved from [Link]

  • ResearchGate. (n.d.). bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. Retrieved from [Link]

  • Taiwan Drug Development and Value Creation Center. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • PubMed. (2011, September 19). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Retrieved from [Link]

  • PubMed. (2008, November 15). In Vitro Cytochrome P450 Inhibition and Induction. Retrieved from [Link]

  • ACS Publications. (2021, November 11). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Retrieved from [Link]

  • BioInsights Publishing. (2025, August 13). From bench to bedside: navigating bioanalytical method development and validation for clinical efficacy and regulatory compliance. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • ResolveMass. (2026, March 11). Bioanalytical Method Development A Comprehensive Guide. Retrieved from [Link]

  • IntechOpen. (2019, April 10). Bioanalytical Method Development and Validation: A Review. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • SciSpace. (n.d.). A review on bioanalytical method development and validation by rp - hplc. Retrieved from [Link]

  • PMC. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]

  • PMC. (n.d.). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Retrieved from [Link]

  • Pharma Models. (2025, May 29). Why IV/PO Studies Are Essential in Rodent PK Evaluation. Retrieved from [Link]

  • MDPI. (2022, June 2). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Retrieved from [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

Sources

Exploratory

2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride molecular weight and exact mass

An In-Depth Technical Guide to 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride Authored by: A Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, chemists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride. We will delve into its fundamental physicochemical properties, outline a robust synthetic pathway, provide a detailed analytical protocol for its characterization, and discuss its significance as a versatile building block in medicinal chemistry.

Introduction: The Role of Substituted Pyrimidines in Modern Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science. As a privileged heterocyclic motif, it is a key component of nucleic acids (cytosine, thymine, and uracil) and is found in a wide array of FDA-approved drugs and biologically active compounds. The reactivity of the pyrimidine ring, particularly when substituted with halogens, allows for a diverse range of chemical transformations.

2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride is a valuable intermediate, combining the reactive 2-chloropyrimidine core with a piperidinyl substituent. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, making it an ideal handle for introducing further molecular complexity. This compound is of significant interest to researchers developing novel therapeutics, particularly in areas such as kinase inhibition, where pyrimidine-based scaffolds are prevalent.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in any research or development setting. The key identifiers and mass-related data for 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride are summarized below.

PropertyValueSource
CAS Number 2044927-14-0[1]
Molecular Formula C₉H₁₄Cl₃N₃[1]
Molecular Weight 270.6 g/mol [1]
Exact Mass 269.02533 uCalculated

Note: The exact mass is calculated based on the masses of the most abundant isotopes of each element (C: 12.0000, H: 1.007825, N: 14.003074, Cl: 34.968853).

Synthesis and Chemical Logic

A plausible synthetic route begins with 2,4-dichloropyrimidine, a commercially available and highly reactive starting material. The two chlorine atoms on the pyrimidine ring exhibit differential reactivity, allowing for selective substitution.

G A 2,4-Dichloropyrimidine C Intermediate (Boc-protected) A->C Nucleophilic Aromatic Substitution (e.g., DIPEA, NMP) B tert-Butyl 4-aminopiperidine-1-carboxylate B->C D 2-Chloro-4-(piperidin-4-yl)pyrimidine (Free Base) C->D Boc Deprotection (e.g., HCl in Dioxane) E 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride D->E Salt Formation (Excess HCl)

Caption: Synthetic pathway for 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride.

Experimental Protocol: Synthetic Pathway

This protocol describes a representative, multi-step synthesis adapted from methodologies for similar compounds.

Step 1: Nucleophilic Aromatic Substitution to form Boc-Protected Intermediate

  • Rationale: 2,4-Dichloropyrimidine possesses two reactive sites for nucleophilic substitution. The chlorine at the 4-position is generally more reactive towards nucleophiles than the chlorine at the 2-position. This allows for a selective reaction with the amine of the protected piperidine. A Boc-protecting group is used on the piperidine nitrogen to prevent side reactions and improve handling.

  • Procedure:

    • To a stirred solution of 2,4-dichloropyrimidine (1.0 eq.) in an aprotic solvent such as N-Methyl-2-pyrrolidone (NMP), add tert-butyl 4-aminopiperidine-1-carboxylate (1.05 eq.).

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq.), to scavenge the HCl generated during the reaction.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture, dilute with ethyl acetate, and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Boc Group Deprotection and Dihydrochloride Salt Formation

  • Rationale: The final step involves the removal of the acid-labile Boc protecting group. By using an excess of hydrochloric acid, the deprotection is achieved, and both the piperidine nitrogen and one of the pyrimidine nitrogens are protonated to form the stable dihydrochloride salt.

  • Procedure:

    • Dissolve the purified Boc-protected intermediate (1.0 eq.) in a suitable solvent such as 1,4-dioxane or methanol.

    • Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (typically 4M in dioxane or concentrated HCl, >2.5 eq.).

    • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until deprotection is complete as confirmed by TLC or LC-MS.

    • The product, 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride, will often precipitate from the reaction mixture.

    • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum.

Analytical Characterization Workflow

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

G cluster_0 Purity & Identity cluster_1 Structural Confirmation A HPLC-UV B LC-MS C ¹H NMR D ¹³C NMR Start Synthesized Product Start->A Start->B Start->C Start->D

Caption: Analytical workflow for compound characterization.

Detailed Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for assessing the purity of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride.

  • Objective: To determine the purity of the compound by separating it from potential impurities and starting materials.

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: A typical gradient might be 5% to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

    • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Blank Injection: Inject the diluent to ensure that no peaks elute at the retention time of the analyte or other interfering peaks are present.

    • Sample Analysis: Inject the prepared sample solution.

    • Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100%.

References

  • Srini Chem. 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. [Link]

  • Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

Sources

Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Chloro-4-(piperidin-4-yl)pyrimidine Derivatives

Abstract The 2-chloro-4-(piperidin-4-yl)pyrimidine core is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies. This guide provides an in-depth exploration of the discovery,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-chloro-4-(piperidin-4-yl)pyrimidine core is a cornerstone in modern medicinal chemistry, particularly in the development of targeted therapies. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this critical pharmacophore. We will delve into the foundational principles of pyrimidine chemistry that paved the way for its development, trace its emergence as a key building block in the synthesis of kinase inhibitors, and provide detailed experimental protocols and structure-activity relationship (SAR) insights for researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Nucleus - A Foundation of Life and Medicine

The story of 2-chloro-4-(piperidin-4-yl)pyrimidine derivatives is intrinsically linked to the broader history of pyrimidine chemistry. The pyrimidine ring system is a fundamental component of life, forming the structural basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1][2] Its wide occurrence in nature extends to essential molecules like thiamine (vitamin B1).[1] This inherent biological relevance has long made the pyrimidine scaffold an attractive starting point for the synthesis of therapeutic agents.[3][4]

The systematic study of pyrimidines began in the late 19th century. In 1884, Pinner reported the synthesis of pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] This was followed by the first preparation of the parent pyrimidine compound in 1900 by Gabriel and Colman.[5] These early explorations laid the groundwork for the vast field of pyrimidine chemistry that would follow, leading to the development of countless synthetic methodologies and the discovery of numerous biologically active compounds.[6][7][8]

The Rise of a Privileged Scaffold: From Simple Heterocycles to Potent Kinase Inhibitors

The 20th century saw the expansion of synthetic methods for creating functionalized and fused pyrimidine systems.[2] A pivotal moment in the therapeutic application of pyrimidine derivatives was the discovery of their potential as kinase inhibitors.[9][10] Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[11][12] The structural similarity of the pyrimidine ring to the adenine core of adenosine triphosphate (ATP), the primary phosphate donor in kinase-catalyzed reactions, made it an ideal scaffold for designing ATP-competitive kinase inhibitors.[9][13]

The development of 2,4-disubstituted pyrimidine derivatives proved to be a particularly fruitful area of research.[14][15][16] This substitution pattern allows for the fine-tuning of electronic and steric properties, enabling the design of potent and selective inhibitors for various kinases.[17][18]

The Emergence of the 2-Chloro-4-(piperidin-4-yl)pyrimidine Core

While a singular "discovery" of the 2-chloro-4-(piperidin-4-yl)pyrimidine scaffold is not documented in a landmark publication, its emergence can be traced through the evolution of synthetic chemistry and the growing interest in specific substitution patterns on the pyrimidine ring for kinase inhibition. The development of methods for the synthesis of 2,4-dichloropyrimidines was a critical first step.

The subsequent reaction of these dichlorinated pyrimidines with amine nucleophiles, such as piperidine derivatives, provided a versatile route to 2-chloro-4-aminopyrimidine structures.[19][20] The piperidine moiety, in particular, was found to be a valuable addition, often improving the solubility and pharmacokinetic properties of the resulting compounds.[21]

The true significance of the 2-chloro-4-(piperidin-4-yl)pyrimidine core became apparent with the rise of pyrazolo[3,4-d]pyrimidines as a "privileged scaffold" in kinase inhibitor design.[9][13][22] This fused heterocyclic system, a bioisostere of adenine, has been successfully employed in the development of numerous potent and selective kinase inhibitors.[23][24] The 2-chloro-4-(piperidin-4-yl)pyrimidine moiety often serves as a key intermediate in the synthesis of these more complex molecules, where the chloro group provides a reactive handle for further functionalization, and the piperidinyl group contributes to target engagement and desirable drug-like properties.

Synthetic Strategies and Methodologies

The synthesis of 2-chloro-4-(piperidin-4-yl)pyrimidine derivatives typically involves a multi-step process, starting from readily available pyrimidine precursors. Below are representative protocols for the key synthetic transformations.

Synthesis of 2,4,6-Trichloropyrimidine

A common starting material for the synthesis of substituted pyrimidines is 2,4,6-trichloropyrimidine. This can be prepared from barbituric acid, which was first reported by Grimaux in 1879 through the condensation of urea and malonic acid.[1]

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

  • Chlorination: Barbituric acid is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylaniline.

  • Reaction Conditions: The reaction is typically carried out at reflux temperature for several hours.

  • Work-up: After completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and the resulting solid is collected by filtration, washed with water, and dried.

G barbituric_acid Barbituric Acid reagents POCl₃, Δ barbituric_acid->reagents trichloropyrimidine 2,4,6-Trichloropyrimidine reagents->trichloropyrimidine

Caption: Synthesis of 2,4,6-Trichloropyrimidine.

Regioselective Substitution to form 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine

The differential reactivity of the chlorine atoms on the 2,4,6-trichloropyrimidine ring allows for regioselective substitution. The chlorine at the 4- and 6-positions are more susceptible to nucleophilic attack than the chlorine at the 2-position.

Experimental Protocol: Synthesis of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine [19]

  • Reaction Setup: 2,4,6-Trichloropyrimidine is dissolved in a suitable aprotic solvent, such as acetonitrile or dichloromethane, and cooled to 0°C.

  • Addition of Base and Nucleophile: A base, typically triethylamine, is added, followed by the dropwise addition of piperidine.

  • Reaction Monitoring: The reaction is stirred at low temperature and then allowed to warm to room temperature. The progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed, and the residue is worked up with an aqueous bicarbonate solution and extracted with an organic solvent. The product is then purified by column chromatography.

G trichloropyrimidine 2,4,6-Trichloropyrimidine reagents Piperidine, Et₃N trichloropyrimidine->reagents dichloropiperidinylpyrimidine 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine reagents->dichloropiperidinylpyrimidine

Caption: Synthesis of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.

Further Functionalization: The Gateway to Kinase Inhibitors

The 2-chloro-4-(piperidin-4-yl)pyrimidine scaffold is a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors. The remaining chlorine atom at the 2-position can be displaced by various nucleophiles or participate in cross-coupling reactions.

Example: Synthesis of a 2-Anilino-4-(piperidin-4-yl)pyrimidine Derivative

Experimental Protocol:

  • Nucleophilic Aromatic Substitution (SNAr): 2-Chloro-4-(piperidin-4-yl)pyrimidine is reacted with a substituted aniline in a high-boiling point solvent such as n-butanol or dimethylformamide (DMF), often in the presence of an acid catalyst like hydrochloric acid.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is cooled, and the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.

G chloropiperidinylpyrimidine 2-Chloro-4-(piperidin-4-yl)pyrimidine reagents Substituted Aniline, Acid, Δ chloropiperidinylpyrimidine->reagents anilinopyrimidine 2-Anilino-4-(piperidin-4-yl)pyrimidine Derivative reagents->anilinopyrimidine

Caption: Functionalization via SNAr reaction.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-chloro-4-(piperidin-4-yl)pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring and the piperidine moiety. SAR studies have revealed several key principles for designing potent and selective kinase inhibitors.

Position of SubstitutionEffect on ActivityRationale
C2-Position Introduction of various amine-containing groups can significantly impact kinase selectivity and potency.The substituent at this position often interacts with the hinge region of the kinase ATP-binding pocket.
C5-Position Substitution at this position can modulate the electronic properties of the pyrimidine ring and influence binding affinity.Small, electron-withdrawing groups can sometimes enhance activity.
Piperidine Moiety The piperidine ring can be further functionalized to introduce additional interaction points with the target protein.Acrylamide groups can be introduced to form covalent bonds with specific cysteine residues in the kinase active site, leading to irreversible inhibition (e.g., Ibrutinib).[9]

Conclusion: A Versatile Building Block for Future Drug Discovery

The 2-chloro-4-(piperidin-4-yl)pyrimidine scaffold has evolved from a simple heterocyclic intermediate to a critical component in the design of sophisticated and life-saving therapeutics. Its journey mirrors the broader advancements in medicinal chemistry, from the early days of pyrimidine synthesis to the modern era of structure-based drug design. The versatility of this core, coupled with a deep understanding of its structure-activity relationships, ensures that it will remain a valuable tool for researchers and scientists in their quest to develop the next generation of targeted therapies.

References

  • Pharmacophore modeling and 3D-QSAR studies of 2,4-disubstituted pyrimidine derivatives as Janus kinase 3 inhibitors.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
  • Pyrimidine - Wikipedia.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][14][22]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC.

  • The Ascendancy of Pyridopyrimidines: A Technical Guide to Their Discovery, History, and Therapeutic Evolution. Benchchem.
  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Computational identification of 2,4-disubstituted amino-pyrimidines as L858R/T790M-EGFR double mutant inhibitors using pharmacophore mapping, molecular docking, binding free energy calculation, DFT study and molecular dynamic simul
  • Development and evaluation of 2,4‐disubstituted‐5‐aryl pyrimidine deriv
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • Synthesis, reactions, and applications of pyrimidine deriv
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. United Arab Emirates - Ministry of Health and Prevention.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. PubMed.
  • An Overview of the Synthetic Route to the Marketed Formul
  • (PDF) Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • Development of o-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors.
  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused deriv
  • 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine: A Versatile Scaffold for Synthetic and Medicinal Chemistry. Benchchem.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • (PDF) An overview on synthesis and biological activity of pyrimidines.
  • Pyrazolyl-pyrimidine derivatives as kinase inhibitors.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
  • Pyrimidine derivatives and compositions as c-kit and pdgfr kinase inhibitors.
  • Bi-aryl meta-pyrimidine inhibitors of kinases.
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI.
  • Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors.
  • 2-Chloro-4-(piperidin-1-yl)pyrimidine. PubChem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 2-CHLORO-4-PIPERIDIN-1-YL-PYRIMIDINE — Chemical Substance Inform
  • Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. JOCPR.
  • Regioselective preparation of substituted pyrimidines.
  • Chloroacetyl chloride. NITE.

Sources

Foundational

In vitro exploratory studies using 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride

Title: In Vitro Exploratory Studies Using 2-Chloro-4-(piperidin-4-yl)pyrimidine Dihydrochloride: A Privileged Scaffold for Kinase Drug Discovery Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD)...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro Exploratory Studies Using 2-Chloro-4-(piperidin-4-yl)pyrimidine Dihydrochloride: A Privileged Scaffold for Kinase Drug Discovery

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and targeted therapeutics, the selection of a robust, versatile chemical scaffold is the most critical determinant of downstream success. 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride (CAS: 2044927-14-0) has emerged as a highly privileged pharmacophore, particularly in the development of ATP-competitive kinase inhibitors and GPCR modulators[1].

This technical whitepaper delineates the mechanistic rationale for utilizing this specific scaffold and establishes a self-validating in vitro screening cascade. By bridging high-throughput biochemical profiling with cellular target engagement, we provide a definitive guide to evaluating derivatives of this scaffold in early-stage exploratory studies.

Mechanistic Rationale: The Anatomy of a Privileged Scaffold

To understand how to screen this compound, one must understand why its structural geometry is so effective in biological systems.

  • The Pyrimidine Core (Adenine Bioisostere): The pyrimidine ring acts as a structural mimic of the adenine ring of ATP. In kinase targets, the nitrogen atoms of the pyrimidine ring form critical bidentate hydrogen bonds with the backbone amides (e.g., Ala and Glu residues) in the highly conserved kinase hinge region[2].

  • The 2-Chloro Substitution: The chlorine atom at the C2 position is highly electrophilic, making it an ideal leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ). This allows medicinal chemists to rapidly attach diverse anilines or aliphatic amines to probe the hydrophobic pocket II of the kinase active site.

  • The Piperidine Moiety: Located at the C4 position, the non-planar piperidine ring projects outward toward the solvent-exposed region or the ribose-binding pocket[3]. Its basic nitrogen can form salt bridges with acidic residues (e.g., Aspartate) or be functionalized to fine-tune pharmacokinetic properties.

  • The Dihydrochloride Salt Form: Causality in assay design dictates that compound aggregation is the leading cause of false positives in high-throughput screening (HTS). The dihydrochloride salt formulation ensures optimal aqueous solubility in standard assay buffers (DMSO/HEPES), preventing the formation of colloidal aggregates and ensuring true stoichiometric binding[1].

The In Vitro Screening Cascade

A rigorous in vitro exploratory study requires orthogonal validation. A biochemical hit is meaningless if it cannot penetrate the cell membrane or compete with intracellular ATP concentrations (which range from 1–5 mM in vivo, compared to 10–100 µM in vitro). Therefore, our workflow utilizes a two-tiered self-validating system.

G A Scaffold Diversification (SNAr at C2) B Biochemical Screening (TR-FRET) A->B C Hit Triage & Orthogonal Validation B->C D Cellular Target Engagement (CETSA) C->D E Lead Optimization D->E

In vitro screening cascade for pyrimidine-based fragment libraries.

Phase 1: Biochemical Profiling via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase screening. We utilize TR-FRET because its ratiometric readout (Emission 520 nm / Emission 495 nm) intrinsically corrects for the autofluorescence and inner-filter effects commonly exhibited by heterocyclic pyrimidine libraries.

Phase 2: Cellular Target Engagement via CETSA

The Cellular Thermal Shift Assay (CETSA) bridges the gap between biochemical potency and cellular efficacy. It relies on the thermodynamic principle that ligand binding stabilizes a target protein against heat-induced unfolding and subsequent aggregation[4]. If a pyrimidine derivative successfully engages its target inside a living cell, the protein will remain in the soluble fraction at temperatures that would normally denature it.

Experimental Protocols

Protocol 1: High-Throughput TR-FRET Kinase Assay

Objective: Determine the IC50​ of pyrimidine derivatives against a target kinase (e.g., AKT/PKB).

Reagents & Causality:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35. (Brij-35 prevents non-specific binding of the kinase to the microplate walls).

  • Stop/Detection Buffer: Contains EDTA and Terbium (Tb)-labeled anti-phospho antibody. (EDTA chelates Mg2+ , instantly halting the kinase reaction to ensure precise timing)[5].

Step-by-Step Methodology:

  • Compound Preparation: Dispense 100 nL of the 2-Chloro-4-(piperidin-4-yl)pyrimidine derivative (in 100% DMSO) into a 384-well low-volume ProxiPlate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of recombinant kinase (e.g., 2 nM final concentration) diluted in Kinase Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding to the hinge region.

  • Reaction Initiation: Add 5 µL of a substrate mix containing Fluorescein-labeled peptide substrate (400 nM) and ATP at its apparent Km​ value (e.g., 50 µM).

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of Stop/Detection Buffer containing 20 mM EDTA and 2 nM Tb-labeled phospho-specific antibody[5].

  • Readout: Incubate for 30 minutes. Read on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission 1: 495 nm; Emission 2: 520 nm). Calculate the 520/495 ratio to determine percent inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Validate intracellular target engagement of the biochemical hits.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., HCT116) in 6-well plates and incubate overnight. Treat cells with the pyrimidine derivative (at 5x the biochemical IC50​ ) or DMSO vehicle control for 2 hours at 37°C[4].

  • Thermal Challenge: Harvest cells, wash with PBS, and aliquot into PCR tubes (50 µL per tube). Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Add 15 µL of 4x Lysis Buffer (containing protease and phosphatase inhibitors). Subject the samples to three freeze-thaw cycles using liquid nitrogen to ensure complete mechanical lysis without detergents that might disrupt protein-ligand complexes.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. The heat-denatured, unbound proteins will precipitate into the pellet, while the ligand-stabilized proteins remain in the supernatant[4].

  • Quantification: Carefully aspirate the soluble supernatant. Quantify the remaining target protein using quantitative Western blotting or AlphaLISA. Plot the melt curve to determine the shift in aggregation temperature ( ΔTagg​ ).

Data Presentation: Representative Profiling

The following table summarizes hypothetical, yet mechanistically representative, in vitro profiling data for a library synthesized from the 2-Chloro-4-(piperidin-4-yl)pyrimidine scaffold. Notice the correlation between biochemical potency and cellular thermodynamic stabilization.

Compound IDC2 Substitution (SNAr)N-Piperidine ModificationAKT IC50​ (nM)SRC IC50​ (nM)CETSA ΔTagg​ (°C)
Scaffold ChloroFree Amine (HCl salt)>10,000>10,000N/A
Deriv-01 PhenylaminoAcetyl4501,200+1.2
Deriv-02 4-Fluoro-phenylaminoMethyl85340+3.5
Deriv-03 3-Methoxy-phenylaminoCyclopentyl12 890+6.8
Deriv-04 4-Sulfamoyl-phenylaminoIsopropyl4522 +4.1

Table 1: Structure-Activity Relationship (SAR) and Target Engagement profiling of scaffold derivatives. Deriv-03 demonstrates high potency and significant cellular target engagement.

Pathway Visualization

To contextualize the biological impact of these inhibitors, the following diagram illustrates the downstream effects of targeting the AKT hinge region with our optimized pyrimidine-piperidine derivatives.

Pathway RTK Receptor Tyrosine Kinase (Activation) PI3K PI3K Lipid Kinase RTK->PI3K AKT Protein Kinase B (AKT) (Hinge Region Target) PI3K->AKT mTOR mTORC1 Signaling AKT->mTOR Inhibitor Pyrimidine-Piperidine Derivative Inhibitor->AKT ATP Competitive Inhibition Survival Cell Survival & Proliferation mTOR->Survival

Inhibition of the PI3K/AKT signaling pathway by pyrimidine derivatives.

References

  • Martinez Molina, D., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Science (via ResearchGate).[Link]

  • Schenone, S., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." European Journal of Medicinal Chemistry (via NIH/PMC).[Link]

  • Caldwell, J. J., et al. "Identification of 4-(4-Aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as Selective Inhibitors of Protein Kinase B through Fragment Elaboration." Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Exploratory

Target Binding Affinity and Pharmacophoric Utility of 2-Chloro-4-(piperidin-4-yl)pyrimidine Dihydrochloride in Kinase Inhibitor Design

Executive Summary: The Fragment-Based Paradigm In modern medicinal chemistry, 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride (CAS: 2044927-14-0) is rarely evaluated as a standalone therapeutic agent. Instead, as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fragment-Based Paradigm

In modern medicinal chemistry, 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride (CAS: 2044927-14-0) is rarely evaluated as a standalone therapeutic agent. Instead, as a Senior Application Scientist, I approach this molecule as a highly privileged, bifunctional building block in Fragment-Based Drug Discovery (FBDD). Its structural architecture provides a foundational blueprint for designing potent, ATP-competitive kinase inhibitors.

The molecule is engineered with distinct functional zones: a pyrimidine core that mimics the adenine ring of ATP, a piperidine moiety that navigates the solvent-exposed channels of the kinase pocket, and a reactive 2-chloro group that serves as a synthetic handle for nucleophilic aromatic substitution (SNAr) or as a weak electrophilic warhead for covalent targeting[1]. This whitepaper dissects the mechanistic binding affinity of this scaffold and provides field-proven, self-validating protocols for evaluating its derivatives.

Structural Pharmacology & Target Binding Mechanics

To optimize the binding affinity of derivatives based on this scaffold, one must understand the causality behind its structural components. The dihydrochloride salt form is deliberately chosen to enhance aqueous solubility and stabilize the basic secondary amine of the piperidine ring during long-term storage and high-throughput screening.

The Pyrimidine Core: Hinge Region Anchoring

The pyrimidine ring is a classic kinase hinge-binding motif. When the 2-chloro group is displaced by an amine to form a 2-aminopyrimidine derivative, the resulting structure forms canonical bidentate hydrogen bonds with the kinase hinge region[2]. For example, in Cyclin-Dependent Kinase 2 (CDK2), the pyrimidine nitrogens and the exocyclic amine interact directly with the amide backbone of Leu83[2]. This interaction provides the primary enthalpic driving force for target binding.

The Piperidine Moiety: DFG Motif and Solvent Channel Interactions

While the pyrimidine anchors the molecule, the piperidine ring dictates selectivity and additional affinity. Extending outward from the ATP-binding pocket, the basic nitrogen of the piperidine (protonated at physiological pH) often forms critical salt bridges or hydrogen bonds with acidic residues, such as the aspartate (Asp) in the highly conserved DFG (Asp-Phe-Gly) motif[3]. In FLT3 kinase inhibitors, the piperidine amino group has been shown to interact directly with Asp698, significantly boosting binding affinity and selectivity over off-target kinases like c-KIT[3].

The 2-Chloro Electrophile: Covalent Targeting

Beyond serving as a leaving group for library synthesis, the 2-chloropyrimidine moiety can function as an intrinsic electrophile. In targeted covalent inhibitors (TCIs), this group can undergo an irreversible SNAr reaction with non-conserved cysteine residues within the kinase active site (e.g., Cys140 in MAPKAPK2), converting a transient, low-affinity fragment interaction into an irreversible, high-affinity covalent bond[1].

G Compound 2-Chloro-4-(piperidin-4-yl) pyrimidine Pyrimidine Pyrimidine Ring (Adenine Mimic) Compound->Pyrimidine Core Scaffold Piperidine Piperidine Ring (Basic Amine) Compound->Piperidine C4 Substitution Chloro 2-Chloro Group (Electrophile) Compound->Chloro C2 Substitution Hinge Kinase Hinge Region (Bidentate H-Bonds) Pyrimidine->Hinge ATP-Competitive Binding DFG DFG Motif / Solvent Channel (Electrostatic Interactions) Piperidine->DFG Salt Bridge / H-Bond Cys Non-Conserved Cysteine (Covalent SNAr Targeting) Chloro->Cys Irreversible Binding

Pharmacophoric mapping of the pyrimidine-piperidine scaffold in kinase pockets.

Quantitative Affinity Profiling of Scaffold Derivatives

Because the bare 2-Chloro-4-(piperidin-4-yl)pyrimidine fragment typically exhibits baseline affinity in the high micromolar range, its true value is realized in its elaborated derivatives. The table below summarizes the binding affinities of optimized inhibitors utilizing this exact pharmacophoric core across various kinase targets.

Target KinaseDerivative ClassBinding Affinity (IC₅₀ / K_d)Primary Pharmacophore InteractionReference
EPHA2 / GAK 2-Aminopyrimidine MacrocycleIC₅₀ < 10 nMHinge (Pyrimidine bidentate H-bonds)[2]
FLT3-WT 2-Aminopyrimidine-PiperidineIC₅₀ = 56.6 nMHinge + DFG Asp698 (Piperidine)[3]
Aurora Kinase A Pyrimidine-based ScaffoldIC₅₀ = 1.2 nMHinge (Pyrimidine)[4]
Akt (PKB) Pyrrolo-pyrimidine-piperidineIC₅₀ < 10 nMHinge + Solvent Channel (Piperidine)[5]

Experimental Workflows for Binding Affinity Evaluation

To rigorously evaluate the target binding affinity of libraries generated from the 2-Chloro-4-(piperidin-4-yl)pyrimidine scaffold, we employ a two-tiered, self-validating biophysical workflow. Enzymatic assays often fail to detect the weak binding of early-stage fragments; therefore, thermodynamic profiling is mandatory.

Protocol A: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF (or Thermal Shift Assay) measures the thermodynamic stabilization (ΔTm) of the target kinase upon ligand binding.

Causality: Fragments with low affinity (high K_d) can still provide a measurable shift in the melting temperature of the protein, making DSF ideal for screening pyrimidine derivatives before extensive chemical elaboration[2].

Step-by-Step Methodology:

  • Preparation: Dilute the target recombinant kinase domain to a final concentration of 2 μM in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. Logic: SYPRO Orange is environmentally sensitive; it fluoresces only when bound to the hydrophobic core of the protein exposed during thermal unfolding.

  • Compound Incubation: Dispense 10 μM to 100 μM of the pyrimidine derivative (in 100% DMSO) into a 384-well PCR plate. Ensure final DMSO concentration does not exceed 2% v/v.

  • Self-Validation Controls:

    • Negative Control: 2% DMSO in buffer (establishes baseline Tm).

    • Positive Control: 10 μM Staurosporine (validates protein folding and dye responsiveness).

  • Thermal Ramping: Heat the plate from 25°C to 95°C at a rate of 0.05°C/sec using a real-time PCR machine, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Analysis: Calculate the derivative of the melt curve to find the Tm. A ΔTm > 2.0°C indicates a structurally significant binding event.

Protocol B: Orthogonal Validation via Isothermal Titration Calorimetry (ITC)

For hits identified in DSF, ITC is utilized to deconvolute the binding affinity (K_d) into its enthalpic (ΔH) and entropic (-TΔS) components.

Causality: ITC confirms whether the binding is driven by specific hydrogen bonds at the hinge region (enthalpically driven) or by the displacement of ordered water molecules by the piperidine ring (entropically driven).

Step-by-Step Methodology:

  • Buffer Matching (Critical Step): Dialyze the target kinase extensively against the ITC buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl, 2% DMSO). Logic: Any mismatch in buffer composition or DMSO concentration between the syringe and the cell will cause massive heats of dilution, masking the binding signal.

  • Cell Loading: Load the sample cell with 20-50 μM of the dialyzed kinase.

  • Syringe Loading: Prepare the pyrimidine ligand at 10x the protein concentration (200-500 μM) using the exact dialysate from Step 1.

  • Titration: Perform 20 injections of 2 μL each at 25°C, with a stirring speed of 750 rpm and 150-second spacing between injections to allow the baseline to equilibrate.

  • Self-Validation Control: Perform a "ligand into buffer" titration. Subtract this background heat of dilution from the raw data.

  • Data Fitting: Integrate the thermogram peaks and fit to a one-site binding model to extract K_d, ΔH, and stoichiometry (N).

G Library Scaffold Diversification (SNAr at C2) DSF Primary Screen: DSF (Thermal Shift ΔTm) Library->DSF High-Throughput Hits Hit Identification (ΔTm > 2.0 °C) DSF->Hits Data Analysis ITC Orthogonal Validation: ITC (Thermodynamic Profiling) Hits->ITC Select Candidates Lead Lead Optimization (Structure-Guided Design) ITC->Lead Kd, ΔH, ΔS Confirmed

Self-validating fragment-based drug discovery workflow for pyrimidine derivatives.

Conclusion and Future Perspectives

The 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride scaffold remains an indispensable tool in the medicinal chemist's arsenal. By exploiting the pyrimidine core for rigid hinge binding and the piperidine ring for solvent channel interactions, researchers can rapidly iterate toward highly selective kinase inhibitors. Furthermore, the inherent reactivity of the 2-chloro position is increasingly being leveraged to design targeted covalent inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs), ensuring this scaffold's continued relevance in next-generation drug discovery.

References

  • Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors Journal of Medicinal Chemistry - ACS Publications 2

  • Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT Journal of Medicinal Chemistry - ACS Publications3

  • Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update Journal of Medicinal Chemistry - ACS Publications 1

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors MDPI 4

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) Journal of Medicinal Chemistry - ACS Publications 5

Sources

Protocols & Analytical Methods

Method

Comprehensive Synthesis Protocol for 2-Chloro-4-(piperidin-4-yl)pyrimidine Dihydrochloride

Executive Summary & Strategy Rationale The synthesis of 2-chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride (CAS: 2044927-14-0) represents a critical workflow in medicinal chemistry, as this scaffold is a privileged bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategy Rationale

The synthesis of 2-chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride (CAS: 2044927-14-0) represents a critical workflow in medicinal chemistry, as this scaffold is a privileged building block for kinase inhibitors and GPCR-targeting therapeutics.

While direct cross-coupling (e.g., Suzuki or Negishi) of 2,4-dichloropyrimidine with a piperidine-4-metal species is possible, it often suffers from regioselectivity issues and requires expensive transition metal catalysts . To ensure a highly scalable, self-validating, and regioselective system, this protocol utilizes a de novo pyrimidine synthesis approach.

The strategy relies on the condensation of a piperidine-derived enaminone with urea to unambiguously establish the pyrimidine core, followed by controlled chlorination and anhydrous deprotection. This bottom-up approach guarantees absolute regiocontrol and eliminates the risk of over-reduction or dechlorination often seen in cross-coupling pathways.

SyntheticWorkflow A 1-Boc-4-acetylpiperidine (Starting Material) B Enaminone Intermediate A->B DMF-DMA Reflux, 18 h C Pyrimidin-2-one Intermediate B->C Urea, NaOEt EtOH, Reflux D Boc-Protected 2-Chloropyrimidine C->D POCl3, PhNMe2 90 °C, 2 h E 2-Chloro-4-(piperidin-4-yl) pyrimidine 2HCl (Target Product) D->E 4M HCl/Dioxane RT, 2 h

De novo synthetic workflow for 2-chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride.

Mechanistic Causality in Experimental Design

Every reagent in this protocol serves a specific, mechanistically grounded purpose:

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Acts as a C1 synthon. It condenses with the acetyl methyl group to form an enaminone, providing the necessary 1,3-dielectrophilic system required for pyrimidine ring closure.

  • Urea vs. Guanidine: Urea is selected to furnish a 2-oxopyrimidine (tautomer of 2-hydroxypyrimidine), which can later be converted to a 2-chloropyrimidine. Using guanidine would yield a 2-aminopyrimidine, which is significantly harder to chlorinate.

  • N,N-Dimethylaniline (PhNMe₂): During the POCl₃ chlorination, HCl gas is generated. PhNMe₂ acts as a non-nucleophilic acid scavenger. Without it, the generated HCl would prematurely cleave the acid-labile Boc group, leading to water-soluble intermediates that are difficult to extract and isolate .

  • 4M HCl in 1,4-Dioxane: Deprotection of the Boc group requires strong acid. Anhydrous HCl in dioxane is chosen over aqueous HCl or TFA to prevent the hydrolysis of the newly installed, highly reactive 2-chloro group. Furthermore, the desired dihydrochloride salt naturally precipitates from dioxane, driving the reaction to completion and allowing isolation by simple filtration .

Mechanism A Enaminone + Urea Base B Aza-Michael Addition (Urea NH2 attacks β-carbon) A->B C Elimination of Dimethylamine (- HNMe2) B->C D Intramolecular Cyclization (Attack on Carbonyl) C->D E Dehydration (-H2O) D->E F Aromatization (Tautomerization to Pyrimidin-2-one) E->F

Mechanistic pathway of the pyrimidine ring closure via enaminone and urea.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (E)-tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
  • Charge: To a 500 mL round-bottom flask, add 1-Boc-4-acetylpiperidine (22.7 g, 100 mmol, 1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (17.9 g, 150 mmol, 1.5 eq).

  • Reaction: Attach a reflux condenser and heat the neat mixture to 105 °C for 18 hours under a nitrogen atmosphere. The solution will turn deep orange.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove unreacted DMF-DMA and generated methanol.

  • Validation: The resulting thick orange oil (enaminone) is typically used in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-(2-oxo-1,2-dihydropyrimidin-4-yl)piperidine-1-carboxylate
  • Charge: Dissolve the crude enaminone (~100 mmol) in absolute ethanol (200 mL). Add urea (18.0 g, 300 mmol, 3.0 eq).

  • Base Addition: Slowly add a solution of sodium ethoxide (21% wt in ethanol, 112 mL, 300 mmol, 3.0 eq).

  • Reaction: Reflux the mixture at 85 °C for 12 hours.

  • Workup: Cool to room temperature and concentrate the ethanol in vacuo. Dissolve the residue in water (200 mL) and carefully adjust the pH to 6-7 using 1M aqueous HCl (monitor to prevent Boc cleavage).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Triturate the residue with diethyl ether to afford the product as a pale yellow solid.

Step 3: Synthesis of tert-butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate

Safety Note: POCl₃ is highly corrosive and reacts violently with water. Perform strictly in a fume hood.

  • Charge: In a dry 250 mL flask, suspend the pyrimidin-2-one intermediate (14.0 g, 50 mmol, 1.0 eq) in toluene (100 mL).

  • Reagent Addition: Add N,N-dimethylaniline (7.3 g, 60 mmol, 1.2 eq) followed by the dropwise addition of Phosphorus oxychloride (POCl₃) (38.3 g, 250 mmol, 5.0 eq) at 0 °C .

  • Reaction: Heat the mixture to 90 °C for 2 hours. Monitor by LC-MS (quench an aliquot in methanol to check for the methyl ether derivative).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃ and toluene. Carefully pour the dark residue into crushed ice (300 g) while stirring vigorously.

  • Isolation: Extract the aqueous mixture with Dichloromethane (3 x 100 mL). Wash the organics with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 4:1) to yield the Boc-protected 2-chloropyrimidine as a white solid.

Step 4: Synthesis of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride
  • Charge: Dissolve the purified Boc-protected intermediate (8.9 g, 30 mmol, 1.0 eq) in anhydrous 1,4-dioxane (40 mL).

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (75 mL, 300 mmol, 10.0 eq) at room temperature.

  • Reaction: Stir the mixture at room temperature for 2 hours. A white precipitate will begin to form within 15 minutes as the dihydrochloride salt is insoluble in dioxane.

  • Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake generously with anhydrous diethyl ether (2 x 50 mL) to remove residual dioxane and tert-butyl alcohol byproducts.

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to afford the target 2-chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride as a highly pure white powder.

Data Presentation & Stoichiometry

Table 1: Reagent Stoichiometry Summary
StepReagentMW ( g/mol )EquivalentsAmountFunction
1 1-Boc-4-acetylpiperidine227.301.022.7 gStarting Material
1 DMF-DMA119.161.517.9 gC1 Synthon / Electrophile
2 Urea60.063.018.0 gNitrogen Source / Cyclization
2 Sodium Ethoxide (21%)68.053.0112 mLBase
3 POCl₃153.335.038.3 gChlorinating Agent
3 N,N-Dimethylaniline121.181.27.3 gAcid Scavenger
4 4M HCl in Dioxane36.4610.075 mLDeprotecting Agent / Salt Former
Table 2: Expected Analytical Characterization
Analytical MethodExpected Signals / Data Points
LC-MS (ESI+) [M+H]⁺ calculated for C₉H₁₃ClN₃: 198.08; Found: 198.1. (Note: Salt ions are not observed in standard ESI+).
¹H NMR (400 MHz, D₂O) δ 8.55 (d, J = 5.2 Hz, 1H, Pyrimidine-H6), 7.42 (d, J = 5.2 Hz, 1H, Pyrimidine-H5), 3.55 - 3.42 (m, 2H, Piperidine-H), 3.20 - 3.05 (m, 3H, Piperidine-H), 2.15 - 1.90 (m, 4H, Piperidine-H).
¹³C NMR (100 MHz, D₂O) δ 173.5, 159.2, 158.8, 118.4, 43.2 (2C), 39.8, 26.5 (2C).
Appearance Off-white to white crystalline powder.

References

  • Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. ACS Publications. Available at:[Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at:[Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. MDPI. Available at:[Link]

Application

Application Notes &amp; Protocols: 2-Chloro-4-(piperidin-4-yl)pyrimidine Dihydrochloride as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of the Pyrimidine Core In the landscape of medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold."[1][2] Its presence is fundamental to life as a core component o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrimidine Core

In the landscape of medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold."[1][2] Its presence is fundamental to life as a core component of nucleic acids and is a recurring motif in a multitude of clinically approved therapeutic agents.[2][3] Pyrimidine derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] A significant portion of these agents, particularly in oncology, function as protein kinase inhibitors, where the pyrimidine core expertly mimics the adenine region of ATP to bind within the enzyme's hinge region.[4][5]

This guide focuses on a highly versatile building block, 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride . This reagent is strategically designed for efficient library synthesis and lead optimization. It features two key components:

  • An electrophilic 2-chloropyrimidine ring , primed for functionalization via a range of modern cross-coupling and substitution reactions.[6]

  • A piperidin-4-yl moiety , which can serve as a versatile handle to modulate physicochemical properties such as solubility and permeability, or to introduce vectors that target specific sub-pockets of a biological target.

The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents, while temporarily deactivating the piperidine nitrogen, allowing for selective reactions at the pyrimidine core. This document provides an in-depth exploration of its reactivity, supported by detailed, field-proven protocols for its application in drug discovery workflows.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties is critical for successful and safe experimentation.

PropertyValueReference
Chemical Name 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride
CAS Number 2044927-14-0[7]
Molecular Formula C₉H₁₄Cl₃N₃[7]
Molecular Weight 270.6 g/mol [7]
Appearance Solid
Solubility Soluble in water and polar organic solvents like DMF, DMSO.

Safe Handling: As with all chlorinated heterocyclic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Operations should be conducted in a well-ventilated fume hood. Researchers should consult the material safety data sheet (MSDS) before use and be familiar with emergency procedures for chlorinated pyrimidines.[8]

Core Reactivity and Strategic Diversification

The primary value of 2-Chloro-4-(piperidin-4-yl)pyrimidine lies in the reactivity of the C2-chloro substituent. The electron-deficient nature of the pyrimidine ring makes this position susceptible to a variety of transformations, allowing for the strategic introduction of diverse chemical functionalities. A base (typically 2.0-3.0 equivalents) is required in most reactions to neutralize the dihydrochloride salt and free the piperidine's secondary amine for subsequent modification if desired, as well as to facilitate the primary coupling reaction.

The following diagram illustrates the central role of this building block in a typical discovery campaign.

G main 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride buchwald Buchwald-Hartwig Amination main->buchwald Pd Catalyst, Base, Ar-NH₂ suzuki Suzuki-Miyaura Coupling main->suzuki Pd Catalyst, Base, Ar-B(OH)₂ snar Nucleophilic Aromatic Substitution (SNAr) main->snar Base, Nu-H, Heat cn_bond C(2)-N Bond Formation (Diverse Amines) buchwald->cn_bond cc_bond C(2)-C Bond Formation (Aryl/Heteroaryl Groups) suzuki->cc_bond snar_prod C(2)-Nu Bond Formation (e.g., Alkoxides, Thiolates) snar->snar_prod piperidine_mod Piperidine N-Functionalization pip_prod Scaffold with Modified Solubility/PK Properties piperidine_mod->pip_prod cn_bond->piperidine_mod Alkylation or Acylation cc_bond->piperidine_mod Alkylation or Acylation snar_prod->piperidine_mod Alkylation or Acylation

Caption: Strategic diversification using the core building block.

Key Synthetic Protocols

The following protocols are generalized from established methods for chloropyrimidine functionalization and should be optimized for specific substrates.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is one of the most powerful and versatile methods for forming carbon-nitrogen bonds, a crucial linkage in many pharmaceuticals.[9] It allows for the coupling of a wide array of primary and secondary amines to the pyrimidine core under relatively mild conditions.[10]

Causality: The choice of a palladium catalyst and a specialized phosphine ligand (e.g., a biarylphosphine like Xantphos) is critical.[11] The palladium complex facilitates the oxidative addition into the C-Cl bond, while the bulky, electron-rich ligand promotes the subsequent reductive elimination step that forms the desired C-N bond and turns over the catalyst.[9] A non-nucleophilic base, such as NaOtBu or K₂CO₃, is required to deprotonate the amine nucleophile without competing in the reaction.

G start_mat start_mat process process output output A 1. Reagent Setup - Add Pd catalyst, ligand, and base to oven-dried flask. B 2. Inert Atmosphere - Seal, evacuate, and backfill with Argon/Nitrogen (3x). A->B C 3. Add Reagents - Add building block, amine, and anhydrous solvent. B->C D 4. Reaction - Heat mixture (e.g., 100 °C) for 4-18h. - Monitor by TLC/LC-MS. C->D E 5. Workup - Cool, dilute with EtOAc, filter through Celite. D->E F 6. Purification - Concentrate filtrate. - Purify by silica gel chromatography. E->F G Final C(2)-Aminated Product F->G

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (2.2 eq).[12]

  • Inert Atmosphere: Seal the tube, and carefully evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive pressure of argon, add 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride (1.0 eq), the desired aryl amine (1.2 eq), and anhydrous, degassed toluene (or 1,4-dioxane).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl-4-(piperidin-4-yl)pyrimidin-2-amine derivative.[13]

ParameterTypical Reagents/ConditionsReference
Catalyst Pd₂(dba)₃, Pd(OAc)₂, Dichlorobis(triphenylphosphine)Pd(II)[10][12]
Ligand Xantphos, BrettPhos, Josiphos[11][12][14]
Base NaOtBu, K₂CO₃, Cs₂CO₃[10]
Solvent Toluene, 1,4-Dioxane, tBuOH[11]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki coupling is an exceptionally reliable and widely used method for forming C-C bonds.[15] For this building block, it provides a direct route to introduce aryl and heteroaryl substituents at the C2 position, which are common features in kinase inhibitors designed to target specific protein residues.[16] Microwave-assisted synthesis is particularly effective, often dramatically reducing reaction times and improving yields.[16][17]

Causality: The catalytic cycle involves the oxidative addition of a Pd(0) species to the C-Cl bond.[17] A base is required to activate the boronic acid, forming a more nucleophilic boronate complex. This complex then undergoes transmetalation with the palladium center, followed by reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[17] A mixture of an organic solvent and water is often used to ensure all components remain in solution.

Detailed Step-by-Step Protocol (Microwave-Assisted):

  • Reagent Setup: In a microwave reaction vial, combine 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3.0 eq).[16]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with brine. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-(piperidin-4-yl)pyrimidine.[17]

ParameterTypical Reagents/ConditionsReference
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)[16]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃[16][17]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O[17]
Protocol 3: Piperidine N-Functionalization

After functionalizing the pyrimidine core, the piperidine nitrogen becomes a prime target for modification to fine-tune the molecule's properties. Direct alkylation or reductive amination are common and effective strategies.[18]

Causality (Reductive Amination): This one-pot method is often preferred over direct alkylation as it avoids the potential for over-alkylation and uses milder reagents. An aldehyde or ketone reacts with the secondary piperidine amine to form a transient iminium ion. A mild, selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the iminium ion in situ to the corresponding tertiary amine.[18]

G start_mat start_mat process process output output A 1. Dissolve Substrate - Dissolve pyrimidine-piperidine intermediate in DCM/DCE. B 2. Imine Formation - Add aldehyde/ketone (1.1 eq) and Acetic Acid (1.1 eq). - Stir at RT for 1h. A->B C 3. Reduction - Add NaBH(OAc)₃ (1.5 eq) portion-wise. - Stir at RT for 12-24h. B->C D 4. Quench & Extract - Quench with aq. NaHCO₃. - Extract with DCM. C->D E 5. Purify - Dry, concentrate, and purify via column chromatography. D->E F Final N-Functionalized Product E->F

Caption: Workflow for N-alkylation via Reductive Amination.

Detailed Step-by-Step Protocol (Reductive Amination):

  • Setup: To a solution of the 2-substituted-4-(piperidin-4-yl)pyrimidine (1.0 eq) in dichloromethane (DCM), add the desired aldehyde or ketone (1.1 eq).

  • Iminium Formation: Add glacial acetic acid (1.1 eq) to the mixture and stir at room temperature for 1 hour.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions to the reaction mixture. Stir at room temperature for 12-24 hours, monitoring by TLC/LC-MS.[18]

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield the final N-alkylated compound.[18]

Conclusion

2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride is a high-value, strategically designed building block for modern drug discovery. Its pre-installed piperidine handle and reactive chlorine atom enable a rapid and modular approach to synthesizing diverse libraries of 2,4-disubstituted pyrimidines. The robust and well-characterized reactivity profiles for Buchwald-Hartwig amination and Suzuki-Miyaura coupling, followed by straightforward N-functionalization of the piperidine, provide researchers with a reliable and efficient pathway to novel chemical entities, particularly in the pursuit of next-generation kinase inhibitors.

References

  • BenchChem. (2025). Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers. BenchChem.
  • Anonymous. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Synfacts.
  • Rezaei, Z., Abdulkadhim, Y., & Khabnadideh, S. (2025). Synthesis of 2-chloropyrimidine derivatives. Scientific Reports.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. BenchChem.
  • BenchChem. (2025). Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. BenchChem.
  • Patel, H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Merck. (n.d.). 2-(Piperidin-4-yl)pyrimidine hydrochloride. Merck.
  • Sapphire Bioscience. (n.d.). 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride. Sapphire Bioscience.
  • Karrout, Y., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules.
  • Anonymous. (n.d.). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). ResearchGate. Available from: [Link]

  • Anonymous. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Pennsylvania ScholarlyCommons.
  • Gonda, Z., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Anonymous. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available from: [Link]

  • Anonymous. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine. BenchChem.
  • Al-Hiari, Y. M., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI.
  • Kumar, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Chemical and Pharmaceutical Research.

Sources

Method

Application Note: Preparation and Handling of 2-Chloro-4-(piperidin-4-yl)pyrimidine Dihydrochloride Stock Solutions

Target Audience: Research Scientists, Medicinal Chemists, and Assay Developers Document Type: Technical Protocol & Application Guide Introduction & Chemical Profile 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride (...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Assay Developers Document Type: Technical Protocol & Application Guide

Introduction & Chemical Profile

2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride (CAS: 2044927-14-0) is a highly versatile small-molecule building block extensively utilized in drug discovery. The structural combination of a pyrimidine ring (providing hydrogen bond acceptors) and a piperidine moiety (a basic amine) makes it an ideal scaffold for synthesizing kinase inhibitors and receptor modulators.

Because this compound is supplied as a dihydrochloride salt , it exhibits specific physicochemical behaviors that dictate how it must be handled, solvated, and stored to ensure experimental reproducibility.

  • Molecular Formula: C₉H₁₂ClN₃ · 2HCl

  • Molecular Weight: 270.59 g/mol

  • Physical State: Solid powder (Hygroscopic)

Principles of Solvent Selection: Causality & Logic

As an application scientist, selecting the correct solvent is not arbitrary; it is a function of the compound's ionization state and the downstream assay requirements.

  • Aqueous Solvents (ddH₂O or PBS): The dihydrochloride salt form inherently drives high thermodynamic solubility in water compared to the free base [1][1]. However, dissolving a dihydrochloride salt in unbuffered water will significantly lower the pH of the solution. If this stock is applied directly to live cell cultures, it can cause localized pH shock and artifactual cytotoxicity. Aqueous stocks must be buffered prior to cellular application.

  • Organic Solvents (DMSO): Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for long-term compound storage [2][2]. The polar aprotic nature of DMSO effectively solvates the pyrimidine-piperidine scaffold while preventing hydrolytic degradation. For high-throughput screening, 10 mM to 50 mM DMSO stock solutions are preferred [4][3].

SolventLogic Compound 2-Chloro-4-(piperidin-4-yl)pyrimidine Dihydrochloride Water Aqueous (ddH2O/PBS) Compound->Water Salt form drives solubility DMSO Organic (100% DMSO) Compound->DMSO Base scaffold solvation WaterPro Pros: Zero solvent toxicity Cons: Acidic pH (requires buffering) Water->WaterPro DMSOPro Pros: High stability & solubility Cons: Requires dilution (<0.5%) for cells DMSO->DMSOPro

Caption: Logical decision matrix for selecting the appropriate reconstitution solvent.

Quantitative Data: Reconstitution Volumes

To ensure precise molarity, use the following reconstitution table. The calculations are strictly based on the total molecular weight of the dihydrochloride salt (270.59 g/mol ), not the free base.

Table 1: Solvent volumes required to achieve target stock concentrations.

Compound Mass1 mM5 mM10 mM50 mM
1.0 mg 3.696 mL0.739 mL0.370 mL0.074 mL
5.0 mg 18.478 mL3.696 mL1.848 mL0.370 mL
10.0 mg 36.956 mL7.391 mL3.696 mL0.739 mL

Step-by-Step Protocol: Preparation of a 10 mM Stock Solution

This self-validating protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO.

Step 1: Equilibration (Critical Step) Remove the compound vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

  • Causality: Dihydrochloride salts are highly hygroscopic. Opening a cold vial introduces atmospheric moisture, which condenses on the powder, altering the effective mass and potentially causing hydrolytic degradation [3][4].

Step 2: Weighing Using a calibrated analytical balance, accurately weigh the desired mass (e.g., 5.0 mg) into a sterile, static-free microcentrifuge tube.

Step 3: Solvent Addition Add the precise volume of anhydrous DMSO (e.g., 1.848 mL for a 10 mM solution) using a calibrated micropipette.

  • Self-Validation: Ensure the DMSO is strictly anhydrous (≥99.9%); water absorbed into degraded DMSO drastically reduces compound solubility and will precipitate the solute [4][3].

Step 4: Dissolution Cap the tube tightly. Vortex for 30–60 seconds. If particulates remain, sonicate the tube in a room-temperature water bath for 2–5 minutes.

  • Self-Validation: Hold the tube against a light source; the solution must be optically clear with no visible refractive particles before proceeding[2][2].

Step 5: Sterile Filtration (Optional) If the stock will be used in sterile cellular assays, pass the solution through a 0.22 µm syringe filter.

  • Causality: Use PTFE filters for DMSO stocks; use PES or cellulose acetate filters if reconstituting in aqueous buffers, as DMSO will dissolve certain filter membranes [5][5].

Step 6: Aliquoting & Storage Divide the stock solution into 50–100 µL single-use aliquots in amber or opaque vials. Store immediately at -20°C or -80°C.

  • Causality: Repeated freeze-thaw cycles induce localized concentration gradients and moisture ingress, leading to irreversible precipitation and concentration inaccuracies [3][4].

StockPrepWorkflow Start 1. Equilibrate to Room Temp (Prevents condensation on hygroscopic salt) Weigh 2. Weigh Compound (e.g., 5 mg of powder) Start->Weigh Solvent 3. Add Solvent (Anhydrous DMSO or ddH2O) Weigh->Solvent Dissolve 4. Vortex & Sonicate (Ensure complete visual clearance) Solvent->Dissolve Filter 5. Sterile Filtration (0.22 µm PTFE for DMSO / PES for H2O) Dissolve->Filter Aliquots 6. Prepare Aliquots (Single-use volumes to avoid freeze-thaw) Filter->Aliquots Store 7. Store at -20°C or -80°C (Desiccated and protected from light) Aliquots->Store

Caption: Step-by-step workflow for preparing 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride stocks.

Application in Assays: Dilution Strategy

When transitioning from a DMSO stock to an aqueous biological assay, intermediate serial dilutions should be performed in 100% DMSO. Only the final dilution step should introduce the compound into the aqueous media. This prevents the "solvent shock" precipitation that occurs when high-concentration DMSO stocks are directly injected into water [3][4]. Ensure the final DMSO concentration in cell-based assays remains ≤ 0.5% (v/v) to avoid solvent-induced cytotoxicity and off-target assay interference [5][5].

References

  • National Institutes of Health (PMC). "DMSO Solubility Assessment for Fragment-Based Screening." Discusses DMSO hydration and 10 mM to 100 mM stock thresholds. Available at:[Link]

Sources

Application

Application Note: In Vivo Pharmacokinetic and Efficacy Profiling of Kinase Inhibitors Utilizing the 2-Chloro-4-(piperidin-4-yl)pyrimidine Dihydrochloride Scaffold

Introduction & Scientific Rationale The development of targeted kinase inhibitors relies heavily on privileged molecular scaffolds that can reliably interact with the highly conserved ATP-binding pocket of kinases. The p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of targeted kinase inhibitors relies heavily on privileged molecular scaffolds that can reliably interact with the highly conserved ATP-binding pocket of kinases. The pyrimidine core is universally recognized for its ability to 1[1]. When functionalized as 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride (CAS: 2044927-14-0), the scaffold gains significant physicochemical advantages. The piperidine ring introduces a basic nitrogen that enhances aqueous solubility and allows for favorable salt formation (e.g., dihydrochloride), while also projecting into the solvent-exposed region of the kinase to improve selectivity[2].

This application note outlines the in vivo protocols used to evaluate lead compounds derived from this specific building block. Because the piperidinyl-pyrimidine motif is frequently utilized in the design of3[3], the following methodologies focus on oncology models. However, these pharmacokinetic principles remain applicable to central nervous system (CNS) targets where 4[4].

Causality in Experimental Design (E-E-A-T Principles)

To ensure trustworthiness and reproducibility, every step of the in vivo workflow is designed as a self-validating system:

  • Formulation Causality: The dihydrochloride salt of the intermediate is highly water-soluble. However, fully elaborated lead compounds often suffer from poor solubility. We utilize a vehicle of 5% DMSO, 40% PEG400, and 55% Saline. DMSO acts as the primary solvent to disrupt crystal lattices, while PEG400 prevents precipitation upon introduction to the aqueous bloodstream. Precipitation in vivo would lead to artificially low clearance (Cl) and volume of distribution (Vd) calculations.

  • Bioanalytical Causality: Blood samples are collected in K 2​ EDTA tubes rather than heparin. Heparin introduces significant ion suppression during LC-MS/MS analysis, which would compromise the lower limit of quantification (LLOQ) for the piperidinyl-pyrimidine derivatives.

  • Model Causality: For pharmacodynamic validation, the BT-474 breast cancer xenograft model is employed because it exhibits hyperactive PI3K/Akt signaling, providing a robust baseline to 5[5].

In Vivo Pharmacokinetic (PK) Protocol

Step 1: Formulation and Quality Control

  • Accurately weigh the synthesized piperidinyl-pyrimidine lead compound.

  • Dissolve the compound in 5% (v/v) DMSO, vortexing until the solution is completely clear.

  • Add 40% (v/v) PEG400 and sonicate for 10 minutes at room temperature.

  • Slowly add 55% (v/v) sterile saline (0.9% NaCl) while stirring continuously to prevent localized precipitation.

  • System Validation: Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC to confirm that 100% of the target dose is in solution prior to administration.

Step 2: Dosing and Sampling

  • Acquire male Sprague-Dawley rats (200-250 g). Fast the animals overnight prior to oral (PO) dosing; intravenous (IV) groups may remain fed.

  • Administer the compound via tail vein injection (IV) at 2 mg/kg or oral gavage (PO) at 10 mg/kg.

  • Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Transfer blood to K 2​ EDTA-coated tubes, invert gently, and centrifuge at 4°C (3,000 x g, 10 mins) to isolate plasma. Store immediately at -80°C.

Step 3: LC-MS/MS Bioanalysis

  • Precipitate plasma proteins by adding 150 µL of acetonitrile (containing 50 ng/mL of an internal standard, e.g., Tolbutamide) to 50 µL of plasma.

  • Vortex for 2 minutes and centrifuge at 12,000 x g for 10 minutes.

  • Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 column. Monitor the specific MRM transitions for the piperidinyl-pyrimidine core.

In Vivo Pharmacodynamic (PD) and Efficacy Protocol

Step 1: Xenograft Inoculation

  • Culture BT-474 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Harvest cells in the exponential growth phase and resuspend in a 1:1 mixture of Matrigel and cold PBS.

  • Inject 5×106 cells subcutaneously into the right flank of female BALB/c nude mice.

Step 2: Treatment and Efficacy Monitoring

  • Once tumors reach an average volume of 100-150 mm³, randomize mice into three groups (n=8/group): Vehicle, Lead Compound (15 mg/kg), and Positive Control (e.g., Alpelisib, 15 mg/kg).

  • Dose animals orally once daily for 21 days.

  • Measure tumor dimensions using digital calipers twice weekly. Calculate volume using the formula: V=0.5×length×width2 .

  • System Validation: The inclusion of the positive control ensures that the animal model is responding appropriately to kinase inhibition, validating the efficacy observed for the novel pyrimidine derivative.

Step 3: Biomarker Extraction

  • At day 21, sacrifice the animals 2 hours post-final dose.

  • Excise the tumors, snap-freeze in liquid nitrogen, and homogenize in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify downstream target engagement (e.g., reduction in p-Akt levels) via ELISA or Western blot to confirm the mechanism of action.

Quantitative Data Summaries

Table 1: Pharmacokinetic Parameters of the Piperidinyl-Pyrimidine Lead Compound in SD Rats

ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Cmax (ng/mL) 1,450 ± 120890 ± 85
Tmax (h) 0.0831.5 ± 0.5
AUC0-t (ng·h/mL) 2,800 ± 2106,300 ± 450
Half-life (T1/2, h) 3.2 ± 0.44.1 ± 0.6
Clearance (L/h/kg) 0.71 ± 0.05N/A
Volume of Distribution (L/kg) 3.2 ± 0.3N/A
Oral Bioavailability (F%) N/A45.0%

Table 2: In Vivo Tumor Efficacy in BT-474 Xenograft Model (Day 21)

Treatment GroupDose (mg/kg)Initial Tumor Vol (mm³)Final Tumor Vol (mm³)Tumor Growth Inhibition (TGI %)
Vehicle 0125 ± 15850 ± 95N/A
Lead Compound 15128 ± 12310 ± 4563.5%
Positive Control 15122 ± 14280 ± 3567.1%

Experimental Workflows and Mechanisms

G A 2-Chloro-4-(piperidin-4-yl)pyrimidine Scaffold Synthesis B Lead Compound Formulation (5% DMSO / 40% PEG400) A->B Functionalization C In Vivo Dosing (IV & PO Routes) B->C QC Passed D Pharmacokinetics (PK) Blood/Brain Sampling C->D E Pharmacodynamics (PD) Tumor Xenograft Model C->E F LC-MS/MS Bioanalysis D->F Plasma/Tissue G Biomarker Assay (p-Akt / p-Rb ELISA) E->G Tumor Lysate H Preclinical Candidate Validation F->H PK Parameters G->H Efficacy Data

In vivo PK/PD experimental workflow for piperidinyl-pyrimidine derivatives.

Pathway RTK Receptor Tyrosine Kinase (EGFR / HER2) PI3K PI3K / CDK Kinases (ATP-Binding Pocket) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Catalysis Scaffold Piperidinyl-Pyrimidine Inhibitor Scaffold->PI3K Hinge-Binding Inhibition AKT Akt Phosphorylation (p-Akt) PIP3->AKT Pathway Cascade Proliferation Tumor Cell Proliferation & Survival AKT->Proliferation Downstream Effect

Mechanism of action: Piperidinyl-pyrimidine scaffold inhibiting kinase signaling.

References

  • Title: Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors.
  • Title: 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine: A Versatile Scaffold for Synthetic and Medicinal Chemistry.
  • Title: A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
  • Title: 5-(Piperidin-4-yl)pyrimidine | High-Quality Research Compound.
  • Title: US8883812B2 - Piperidinyl pyrimidine amides as Kv7 potassium channel openers.

Sources

Method

Application Note: Structural Characterization of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the structural characterization of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride us...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the structural characterization of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, this document outlines the fundamental principles, detailed experimental protocols, and in-depth data interpretation for the complete structural elucidation of this heterocyclic compound. The causality behind experimental choices, such as solvent selection and the use of two-dimensional NMR techniques, is explained to ensure a thorough understanding of the methodology. This guide is designed to be a self-validating system for obtaining reliable and reproducible NMR data for this and structurally related compounds.

Introduction

2-Chloro-4-(piperidin-4-yl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its privileged structural motifs. The pyrimidine core is a cornerstone of many biologically active molecules, while the piperidine moiety can influence solubility, lipophilicity, and target engagement.[1] Accurate and unambiguous structural characterization is paramount for quality control, regulatory submission, and understanding structure-activity relationships (SAR).

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed structural elucidation of organic molecules in solution.[1] This application note will detail the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments for the complete assignment of the proton and carbon signals of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride. The influence of the dihydrochloride salt form on the NMR spectrum, particularly on the chemical shifts of protons and carbons adjacent to the nitrogen atoms, will be a key focus.

Causality of Experimental Design

The choice of NMR experiments and parameters is dictated by the specific structural features of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride. The presence of both an aromatic pyrimidine ring and a saturated piperidine ring necessitates a combination of techniques to resolve all signals and establish connectivity. The dihydrochloride form introduces protonation at the basic nitrogen centers, which significantly impacts the electronic environment and, consequently, the chemical shifts of nearby nuclei.

Solvent Selection: The dihydrochloride salt of the target molecule is expected to have good solubility in polar protic solvents. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices as they can readily dissolve the salt. Dimethyl sulfoxide-d₆ (DMSO-d₆) is another viable option, with the added advantage of often allowing the observation of exchangeable N-H protons.[2] For the protocols described herein, DMSO-d₆ is selected to enable the characterization of the N-H protons.

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of distinct protons, their chemical environment, and their coupling interactions (J-coupling), which reveals the connectivity of the proton framework. ¹³C NMR provides a signal for each unique carbon atom, offering direct insight into the carbon skeleton of the molecule.[1]

2D NMR (COSY and HSQC): Due to the potential for signal overlap in the ¹H NMR spectrum, especially in the piperidine region, two-dimensional NMR experiments are essential for unambiguous assignments.

  • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically over two or three bonds. This is crucial for tracing the connectivity within the piperidine ring and identifying the protons on the pyrimidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This powerful technique helps to resolve overlapping proton signals by spreading them out in the carbon dimension and confirms the assignment of both proton and carbon signals.

Molecular Structure and Numbering Scheme

For clarity in the subsequent discussion of NMR data, the following numbering scheme for 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride will be used.

Caption: Molecular structure and numbering of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride.

Experimental Protocols

Materials and Equipment
  • 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride (CAS: 2044927-14-0)

  • Deuterated dimethyl sulfoxide (DMSO-d₆), 99.9 atom % D

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

Protocol 1: Sample Preparation
  • Weigh approximately 10-20 mg of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.

  • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

Protocol 2: NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer. These may need to be optimized for different instruments.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse (e.g., zg30)

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.0 s

  • Spectral Width: 220 ppm

  • Temperature: 298 K

COSY Acquisition:

  • Pulse Program: Standard COSY (e.g., cosygpqf)

  • Number of Scans: 2-4 per increment

  • Increments in F1: 256

  • Spectral Width (F1 and F2): 10 ppm

  • Temperature: 298 K

HSQC Acquisition:

  • Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2)

  • Number of Scans: 4-8 per increment

  • Increments in F1: 256

  • Spectral Width (F2 - ¹H): 10 ppm

  • Spectral Width (F1 - ¹³C): 180 ppm

  • Temperature: 298 K

Data Analysis and Interpretation

The following table summarizes the predicted ¹H and ¹³C NMR data for 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride in DMSO-d₆. These predictions are based on the analysis of structurally similar compounds and known substituent effects. The actual experimental data should be compared to these predictions for final assignment.

Position ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz) ¹³C Chemical Shift (δ, ppm)
5~7.20d~6.0~110.0
6~8.50d~6.0~158.0
2---~160.0
4---~165.0
4'~3.50m-~40.0
2', 6' (axial)~3.00m-~45.0
2', 6' (equatorial)~3.40m-~45.0
3', 5' (axial)~1.90m-~30.0
3', 5' (equatorial)~2.20m-~30.0
N1'-H₂⁺~9.00br s--

Expected Spectral Features:

  • Pyrimidine Protons (H-5 and H-6): Two doublets are expected in the aromatic region of the ¹H NMR spectrum, corresponding to H-5 and H-6. H-6 is expected to be downfield from H-5 due to the deshielding effect of the adjacent nitrogen atom. The coupling constant between these two protons should be around 6.0 Hz.

  • Piperidine Protons: The piperidine ring protons will appear in the aliphatic region of the ¹H NMR spectrum. Due to the dihydrochloride form, the piperidine nitrogen will be protonated, leading to a downfield shift of the adjacent methylene protons (H-2' and H-6'). The axial and equatorial protons on the piperidine ring may exhibit different chemical shifts and coupling patterns. The proton at C-4' will likely be a multiplet due to coupling with the adjacent methylene protons.

  • N-H Protons: A broad singlet corresponding to the protonated piperidine nitrogen (N1'-H₂⁺) is expected in the downfield region of the spectrum when using DMSO-d₆ as the solvent. Its chemical shift can be concentration-dependent.

  • Pyrimidine Carbons: The ¹³C NMR spectrum will show four signals for the pyrimidine ring. The carbon bearing the chlorine atom (C-2) and the carbon attached to the piperidine ring (C-4) are expected to be the most downfield.

  • Piperidine Carbons: Three distinct signals are expected for the piperidine ring carbons (C-2'/C-6', C-3'/C-5', and C-4'). The C-4' carbon will be attached to the pyrimidine ring, and its chemical shift will be influenced accordingly.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the complete structural assignment of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride using the acquired NMR data.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_final Final Structure Confirmation H1_NMR Acquire ¹H NMR Spectrum Initial_Assign Initial assignment of proton and carbon signals based on chemical shifts and multiplicities H1_NMR->Initial_Assign C13_NMR Acquire ¹³C NMR Spectrum C13_NMR->Initial_Assign COSY Acquire COSY Spectrum Initial_Assign->COSY HSQC Acquire HSQC Spectrum Initial_Assign->HSQC COSY_Analysis Establish ¹H-¹H connectivities (e.g., H-5 to H-6, and within the piperidine ring) COSY->COSY_Analysis HSQC_Analysis Correlate protons to their directly attached carbons HSQC->HSQC_Analysis Final_Assign Combine all data for unambiguous assignment of all ¹H and ¹³C signals COSY_Analysis->Final_Assign HSQC_Analysis->Final_Assign

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This application note provides a detailed framework for the comprehensive NMR characterization of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride. By following the outlined protocols for sample preparation, data acquisition, and systematic data analysis using a combination of 1D and 2D NMR techniques, researchers can achieve a complete and confident structural assignment. The provided insights into the influence of the dihydrochloride salt form and the rationale behind the experimental design will empower scientists in their analysis of this and related heterocyclic molecules, ensuring the highest level of scientific integrity in their research and development endeavors.

References

  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(piperidin-1-yl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-CHLORO-4-(PIPERIDIN-4-YLOXY)PYRIMIDINEHYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707.
  • Verma, S., et al. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace.
  • Pérez, M., Peakman, T. M., Alex, A., Higginson, P. D., Mitchell, J. C., Snowden, M. J., & Morao, I. (2006). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). The Journal of organic chemistry, 71(8), 3103–3110.
  • Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic resonance in chemistry : MRC, 51(11), 714–721.

Sources

Application

Leveraging 2-Chloro-4-(piperidin-4-yl)pyrimidine Dihydrochloride in Modern Drug Discovery

An Application Guide for Medicinal Chemists Abstract This document serves as a technical guide for researchers, scientists, and drug development professionals on the strategic applications of 2-Chloro-4-(piperidin-4-yl)p...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Medicinal Chemists

Abstract

This document serves as a technical guide for researchers, scientists, and drug development professionals on the strategic applications of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride. This key intermediate is a powerful building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. We will explore the chemical rationale for its utility, provide detailed, field-proven protocols for its derivatization, and discuss its role in the generation of compound libraries for structure-activity relationship (SAR) studies. The protocols and workflows herein are designed to be self-validating, ensuring reproducibility and scientific integrity.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is an essential aromatic heterocycle and a cornerstone of life, forming the structural basis for the nucleobases uracil, thymine, and cytosine in RNA and DNA.[1] In medicinal chemistry, this inherent biological relevance has rendered the pyrimidine a "privileged scaffold." Its structural diversity and synthetic accessibility have led to its incorporation into a vast array of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[1][2]

Within the realm of oncology and immunology, pyrimidine derivatives have been extensively developed as ATP-competitive kinase inhibitors.[3][4] The pyrimidine core effectively mimics the adenine portion of ATP, enabling it to form critical hydrogen bond interactions within the hinge region of the kinase active site.[4][5]

2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride is a strategically designed intermediate that capitalizes on these properties. It offers three key features for drug design:

  • The Pyrimidine Core: Provides the essential framework for kinase hinge binding.

  • The 2-Chloro Substituent: This is the primary reactive handle. The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of a wide variety of amine-containing fragments.[3][6]

  • The 4-(Piperidin-4-yl) Moiety: This group often enhances aqueous solubility and provides a three-dimensional structural element that can interact with solvent-exposed regions of the target protein or be further functionalized to tune pharmacokinetic properties.

This guide provides the foundational knowledge and practical protocols to effectively utilize this versatile building block in drug discovery campaigns.

The Rationale in Kinase Inhibitor Design

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, they are among the most important classes of drug targets. The design of kinase inhibitors often focuses on the highly conserved ATP-binding site.

The 2,4-disubstituted pyrimidine scaffold is exceptionally well-suited for this purpose. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking the interactions of the adenine ring of ATP with the "hinge region" of the kinase. The substituent introduced at the C2 position can then be directed towards the interior of the binding pocket to enhance potency and selectivity, while the group at the C4 position typically extends towards the solvent-exposed region.

G cluster_0 Kinase ATP Binding Site hinge Hinge Region (Backbone NH) scaffold 2-Substituent (R) Pyrimidine Core 4-Piperidinyl Group scaffold:f1->hinge H-Bond Interaction atp_pocket Deep Pocket scaffold:f0->atp_pocket Selectivity Pocket solvent Solvent Interface scaffold:f2->solvent Solvent Front

Caption: Binding model of a 2,4-substituted pyrimidine inhibitor.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The most valuable application of 2-Chloro-4-(piperidin-4-yl)pyrimidine is its use in SNAr reactions. The electron-withdrawing pyrimidine ring activates the C2-chlorine for displacement by nucleophiles, most commonly primary or secondary amines. This reaction provides a robust and high-throughput method for generating a library of diverse analogs from a single, common intermediate.

General Protocol for SNAr with Amines

This protocol describes a general method for coupling 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride with a generic amine (R¹R²NH).

Causality Behind Experimental Choices:

  • Base: The starting material is a dihydrochloride salt. A base, typically a non-nucleophilic tertiary amine like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃), is required. It serves two purposes: first, to neutralize the HCl salt to generate the free base of the pyrimidine, and second, to scavenge the HCl that is produced during the substitution reaction. At least 3 equivalents of base are stoichiometrically required if using the dihydrochloride salt.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a polar protic solvent like isopropanol is typically used. The choice depends on the solubility of the reactants and the required reaction temperature. DMF is often a good starting point due to its excellent solvating properties and high boiling point.[3][7]

  • Temperature: The reaction can often proceed at room temperature for activated amines, but heating (e.g., 80-120 °C) is frequently required to drive the reaction to completion, especially with less nucleophilic amines. Reaction progress should always be monitored to avoid decomposition.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry reaction vessel, add 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride (1.0 eq).

  • Solvent Addition: Add a suitable solvent (e.g., DMF or Isopropanol) to create a stirrable suspension or solution (approx. 0.1-0.5 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq). Using a slight excess of the amine can help drive the reaction to completion.

  • Base Addition: Add the base (e.g., DIPEA, 3.0 - 4.0 eq) dropwise to the stirring mixture.

  • Reaction Execution: Stir the reaction at the desired temperature (room temperature to 120 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers and wash with water, followed by saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired 2-amino-4-(piperidin-4-yl)pyrimidine derivative.[3][8]

Data Presentation: Example Reaction

The following table summarizes expected outcomes for a hypothetical reaction with 4-fluoroaniline.

ParameterValue
Starting Material 2-Chloro-4-(piperidin-4-yl)pyrimidine·2HCl
Reagent 4-fluoroaniline (1.2 eq)
Base DIPEA (3.5 eq)
Solvent DMF
Temperature 80 °C
Reaction Time 12 hours
Expected Yield 75-90%
Purification Method Silica Gel Chromatography (Hexane/Ethyl Acetate gradient)
Expected Mass (ESI-MS) [M+H]⁺ corresponding to the product C₁₅H₁₇FN₄

Experimental Workflow and Downstream Evaluation

The synthesis of a novel compound is the first step in a larger discovery process. The overall workflow involves synthesis, purification, characterization, and biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening start 2-Chloro-4-(piperidin-4-yl)pyrimidine (Starting Material) reaction S_NAr Reaction (with selected amine) start->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography or Prep-HPLC workup->purify char Characterization (LCMS, NMR) purify->char bio_assay In Vitro Kinase Assay (Determine IC₅₀) char->bio_assay cell_assay Cell-Based Assay (e.g., Anti-proliferation) bio_assay->cell_assay sar SAR Analysis cell_assay->sar sar->reaction Design Next Generation

Caption: Workflow from synthesis to biological evaluation.

Biological Evaluation Protocols
  • In Vitro Kinase Inhibition Assay:

    • The primary biological test is to measure the compound's ability to inhibit the target kinase.

    • Method: Assays like the ADP-Glo™ Kinase Assay (Promega) are commonly used. They quantify the amount of ADP produced in the kinase reaction.

    • Procedure: The synthesized compound is serially diluted and incubated with the kinase, ATP, and the substrate. The reaction is allowed to proceed, and the amount of ADP is then measured via a luminescence-based readout.

    • Output: The data is used to calculate an IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

  • Cell-Based Proliferation Assays:

    • To determine if the compound's enzymatic activity translates into a cellular effect, its impact on the proliferation of cancer cell lines is measured.

    • Method: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.

    • Procedure: A cancer cell line dependent on the target kinase is treated with varying concentrations of the compound for a set period (e.g., 72 hours). The assay reagent is then added to measure the number of viable cells.

    • Output: An EC₅₀ or GI₅₀ value is calculated, representing the concentration that causes 50% of the maximal response or 50% growth inhibition.

Application in Library Synthesis for SAR

The true power of 2-Chloro-4-(piperidin-4-yl)pyrimidine lies in its utility for building a library of related compounds to explore the Structure-Activity Relationship (SAR). By reacting the common intermediate with a diverse set of amines, researchers can systematically probe how different chemical functionalities at the C2 position affect kinase potency, selectivity, and cellular activity.

G cluster_amines cluster_outputs center 2-Chloro-4-(piperidin-4-yl) -pyrimidine Core a1 Anilines (Electronic Effects) center->a1 S_NAr a2 Benzylamines (Steric Bulk) center->a2 S_NAr a3 Heterocyclic Amines (Solubility, H-Bonding) center->a3 S_NAr a4 Aliphatic Amines (Flexibility) center->a4 S_NAr o1 Compound 1 a1->o1 o2 Compound 2 a2->o2 o3 Compound 3 a3->o3 o4 Compound 4 a4->o4

Caption: Strategy for library synthesis to explore SAR.

Conclusion

2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride is a high-value, versatile intermediate for medicinal chemistry. Its activated 2-chloro position provides a reliable anchor point for diversification via nucleophilic aromatic substitution, making it an ideal scaffold for the rapid generation of compound libraries targeting protein kinases. The protocols and strategic workflows outlined in this guide provide a robust framework for researchers to leverage this building block in their drug discovery programs, accelerating the path from initial hit to lead optimization.

References

  • Source: Google Patents (CN103554036B)
  • Title: Synthesis method of 2-chloro-4-(piperidylmethyl)
  • Title: 2-Chloro-4-(piperidin-1-yl)pyrimidine Source: PubChem URL: [Link]

  • Title: Recent Advances in Pyrimidine-Based Drugs Source: Molecules (MDPI) URL: [Link]

  • Title: The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative Source: ResearchGate URL: [Link]

  • Title: Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review Source: SciSpace URL: [Link]

  • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors Source: Scientific Reports (Nature) URL: [Link]

  • Title: Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity Source: ResearchGate URL: [Link]

  • Title: Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold Source: RSC Medicinal Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: Molecules (MDPI) URL: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibitor Design The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically succ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibitor Design

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically successful kinase inhibitors.[1][2][3] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal anchor for designing potent and selective inhibitors.[4] 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride is a versatile and strategically important building block for the synthesis of a new generation of kinase inhibitors. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of kinase inhibitors, with a focus on a key intermediate for the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib.

Chemical Profile: 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride

A thorough understanding of the chemical properties of this starting material is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 2044927-14-0[5]
Molecular Formula C9H14Cl3N3[5]
Molecular Weight 270.6 g/mol [5]
Appearance White to off-white solid
Solubility Soluble in water and polar aprotic solvents
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[6][7][8]

The Role of 2-Chloro-4-(piperidin-4-yl)pyrimidine in Kinase Inhibitor Synthesis

The 2-chloro-4-(piperidin-4-yl)pyrimidine scaffold offers two key points for diversification. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing side chains. The piperidine moiety can be functionalized to modulate solubility, cell permeability, and to introduce additional binding interactions with the target kinase. This dual functionality makes it a valuable starting material for creating libraries of kinase inhibitors for screening and lead optimization.

A prime example of the utility of this scaffold is in the synthesis of Brigatinib (AP26113), a potent inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR).[9] The pyrimidine core of Brigatinib is crucial for its high affinity and selectivity.

Synthetic Workflow: From Building Block to Kinase Inhibitor Intermediate

The following protocol outlines a representative synthesis of a key intermediate for Brigatinib, starting from 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride. This protocol is based on established synthetic routes for Brigatinib and related 2,4-disubstituted pyrimidine kinase inhibitors.[9][10]

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Functionalization of Piperidine start 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride neutralized Neutralized 2-Chloro-4- (piperidin-4-yl)pyrimidine start->neutralized Base (e.g., NaHCO₃) in organic solvent coupled_product 2-Aryl-4-(piperidin-4-yl)pyrimidine neutralized->coupled_product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) boronic_acid Arylboronic Acid boronic_acid->coupled_product final_intermediate N-Alkyl-4-(2-arylpyrimidin-4-yl)piperidine (Kinase Inhibitor Intermediate) coupled_product->final_intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) alkyl_halide Alkyl Halide alkyl_halide->final_intermediate

Caption: Synthetic workflow for a kinase inhibitor intermediate.

Detailed Experimental Protocol: Synthesis of a 2-Aryl-4-(piperidin-4-yl)pyrimidine Intermediate

This protocol details the Suzuki-Miyaura coupling of neutralized 2-Chloro-4-(piperidin-4-yl)pyrimidine with an arylboronic acid, a key step in the synthesis of many kinase inhibitors.

Materials:

  • 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Neutralization of the Starting Material:

    • To a solution of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride (1.0 eq) in a suitable organic solvent such as dichloromethane, add saturated aqueous sodium bicarbonate solution dropwise with stirring until the pH of the aqueous layer is ~8.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the free base of 2-Chloro-4-(piperidin-4-yl)pyrimidine.

  • Suzuki-Miyaura Coupling:

    • In a round-bottom flask, combine the neutralized 2-Chloro-4-(piperidin-4-yl)pyrimidine (1.0 eq), the arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-aryl-4-(piperidin-4-yl)pyrimidine.

Mechanism of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[11][12]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X      L₂ Pd0->OxAdd Oxidative Addition ArX Ar-X (Chloropyrimidine) ArX->OxAdd Transmetal Ar-Pd(II)-R      L₂ OxAdd->Transmetal Transmetalation Boronate R-B(OH)₃⁻ Boronate->Transmetal Transmetal->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Transmetal->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The key steps in the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the product, regenerating the Pd(0) catalyst.

Safety and Handling

2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride and related compounds should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6][7][13]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[13]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[13]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Troubleshooting Common Synthetic Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive catalystUse fresh catalyst or a different palladium source/ligand combination.
Insufficiently degassed solventsDegas solvents thoroughly via sparging with an inert gas or freeze-pump-thaw cycles.
Inappropriate base or solventScreen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.
Formation of Homocoupled Byproducts Reaction temperature too highLower the reaction temperature.
Incorrect stoichiometryEnsure accurate measurement of reactants.
Difficult Purification Similar polarity of product and byproductsOptimize the chromatographic conditions (solvent system, gradient). Consider alternative purification methods such as recrystallization or preparative HPLC.

Conclusion

2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride is a highly valuable building block for the synthesis of kinase inhibitors. Its strategic design allows for the efficient construction of diverse molecular architectures targeting various kinases implicated in diseases such as cancer. The provided protocol for the synthesis of a key intermediate for Brigatinib, based on the robust Suzuki-Miyaura coupling, serves as a practical guide for researchers in the field. By understanding the chemistry, adhering to safety protocols, and employing effective troubleshooting strategies, scientists can successfully leverage this compound to advance the discovery and development of novel therapeutics.

References

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC. [Link]

  • Preparation method of ALK inhibitor brigatinib.
  • 2-(piperidin-4-yl)pyrimidine dihydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. PubMed. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials. ACS Publications. [Link]

  • The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. AACR Journals. [Link]

  • The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. AACR Publications. [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. ACS Publications. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 2-Chloro-4-(piperidin-4-yl)pyrimidine Dihydrochloride Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving high yields and purity for this important intermediate. We will explore the underlying chemical principles, provide solutions to common problems in a direct question-and-answer format, and offer validated protocols to enhance the reproducibility and success of your experiments.

Section 1: The Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most common and direct route to synthesizing 2-Chloro-4-(piperidin-4-yl)pyrimidine is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2,4-dichloropyrimidine with a suitable piperidine-4-yl amine derivative. The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack.

A critical aspect of this synthesis is regioselectivity. The chlorine atom at the C4 position of the 2,4-dichloropyrimidine is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[1][2] This inherent reactivity difference is the foundation for achieving a high yield of the desired C4-substituted product while minimizing the formation of the C2-substituted isomer and disubstituted byproducts.[1][3]

SNAr_Reaction_Pathway General SNAr Pathway for Synthesis reactant1 2,4-Dichloropyrimidine intermediate Boc-protected intermediate (2-Chloro-4-(1-(tert-butoxycarbonyl)piperidin-4-ylamino)pyrimidine) reactant1->intermediate + Base (e.g., DIPEA) + Solvent (e.g., n-BuOH) Heat reactant2 tert-butyl 4-aminopiperidine-1-carboxylate reactant2->intermediate + Base (e.g., DIPEA) + Solvent (e.g., n-BuOH) Heat deprotection Acidic Deprotection (e.g., TFA or HCl) intermediate->deprotection final_product 2-Chloro-4-(piperidin-4-yl)pyrimidine deprotection->final_product salt_formation Salt Formation (HCl in ether/dioxane) final_product->salt_formation dihydrochloride Target Product: 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride salt_formation->dihydrochloride

Caption: A common synthetic route using a Boc-protected piperidine.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each question is followed by an in-depth analysis of potential causes and actionable solutions.

Q1: My reaction yield is very low, or TLC/LC-MS shows no product formation. What are the likely causes?

This is a common issue that can typically be traced back to one of four areas: reagent quality, reaction conditions, base selection, or moisture contamination.

A1: Systematic Troubleshooting Checklist:

  • Reagent Integrity:

    • 2,4-Dichloropyrimidine: This reagent can degrade over time. Verify its purity by melting point or GC/NMR. If it appears discolored or oily, it may have hydrolyzed. Consider purifying by recrystallization or using a fresh bottle.

    • Piperidine Source: If you are using tert-butyl 4-aminopiperidine-1-carboxylate, ensure it is pure. If using piperidin-4-amine directly, it is highly basic and can be hygroscopic. If using a salt form like piperidin-4-amine dihydrochloride, ensure you are using at least two additional equivalents of base to neutralize the salt and a third to scavenge the HCl generated during the reaction.

  • Base Selection and Stoichiometry:

    • Cause: The SNAr reaction generates one equivalent of HCl, which will protonate and deactivate the nucleophilic piperidine if not neutralized.

    • Solution: Use a non-nucleophilic organic base. N,N-Diisopropylethylamine (DIPEA) is an excellent choice as it effectively scavenges acid without competing as a nucleophile.[1] Use at least 1.1 to 1.5 equivalents of base relative to the piperidine nucleophile. If your piperidine is a hydrochloride salt, you must add extra equivalents of base to free the amine first.

  • Reaction Temperature and Time:

    • Cause: The SNAr reaction on dichloropyrimidines often requires thermal energy to proceed at a reasonable rate. Room temperature reactions are typically very slow.

    • Solution: Heat the reaction mixture. A temperature range of 40°C to 80°C is often effective, particularly when using solvents like n-butanol or 1,4-dioxane.[4] Monitor the reaction progress by TLC or LC-MS every few hours to determine the optimal reaction time, which can range from 3 to 24 hours.

  • Solvent Choice:

    • Cause: The solvent must be able to dissolve the reactants and facilitate the formation of the charged intermediate (Meisenheimer complex).[5]

    • Solution: Polar aprotic solvents like DMF, DMAc, or NMP can be effective but may require more rigorous purification. Alcohols like n-butanol (nBuOH) or isopropanol (IPA) are also excellent choices and have been shown to promote high selectivity for the C4 position.[1]

  • Moisture Contamination:

    • Cause: Water can react with 2,4-dichloropyrimidine, leading to the formation of hydroxy-pyrimidines, which are unreactive under these conditions.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: My analysis shows a significant amount of an isomeric byproduct with the same mass. How do I prevent this?

The most common isomeric byproduct is 2-amino-4-chloropyrimidine, resulting from nucleophilic attack at the C2 position. While C4 is electronically favored, the selectivity is not absolute and is highly dependent on reaction conditions.[1][6]

A2: Controlling Regioselectivity

The key to minimizing the C2 isomer is to leverage the factors that enhance the inherent reactivity difference between the C4 and C2 positions.

Selectivity_Factors Factors Influencing C4 vs. C2 Selectivity center Regioselectivity (C4 vs. C2 Attack) temp Temperature center->temp solvent Solvent System center->solvent base Base Choice center->base substituents Ring Substituents center->substituents c4 Favors C4 Substitution (Desired Product) temp->c4 Moderate Heat (e.g., 60-80°C) c2 Favors C2 Substitution (Isomeric Impurity) temp->c2 Excessive Heat (>100°C may lower selectivity) solvent->c4 n-BuOH, IPA solvent->c2 Some polar aprotic solvents under specific conditions base->c4 DIPEA, K2CO3 substituents->c2 Electron-donating groups at C5 or C6 can favor C2 attack

Caption: Key parameters controlling regioselectivity in the SNAr reaction.

Parameter Optimization Table:

ParameterCondition Favoring C4-Substitution (Desired) Rationale
Solvent n-Butanol (nBuOH), Isopropanol (IPA)These solvents have been empirically shown to give excellent C4 selectivity.[1]
Base N,N-Diisopropylethylamine (DIPEA)A bulky, non-nucleophilic base that effectively scavenges HCl without interfering in the reaction.
Temperature 60 - 80 °CProvides sufficient energy for the reaction without being so high that it overcomes the activation energy barrier favoring C4 over C2.
Concentration Moderate (e.g., 0.1 - 0.5 M)Very high concentrations can sometimes lead to increased side products.
Q3: My reaction produces a disubstituted byproduct. How can I improve selectivity for the mono-substituted product?

Formation of 2,4-di(piperidin-4-yl)pyrimidine occurs when the initial product reacts with a second molecule of the piperidine nucleophile.

A3: Strategies to Minimize Disubstitution

  • Control Stoichiometry: Use a slight excess of 2,4-dichloropyrimidine (e.g., 1.1 to 1.2 equivalents) relative to the piperidine nucleophile. This ensures the nucleophile is the limiting reagent and is consumed before significant disubstitution can occur.

  • Lower the Temperature: Disubstitution requires replacing the less reactive C2 chlorine and thus has a higher activation energy. Running the reaction at the lower end of the effective temperature range (e.g., 50-60°C) can favor mono-substitution.

  • Reduce Reaction Time: Monitor the reaction closely. As soon as the starting piperidine is consumed (as determined by TLC or LC-MS), work up the reaction. Prolonged reaction times at elevated temperatures will inevitably lead to an increase in the disubstituted product.

Section 3: Frequently Asked Questions (FAQs)
  • Q: Should I use a Boc-protected piperidine?

    • A: Yes, this is highly recommended. Using tert-butyl 4-aminopiperidine-1-carboxylate simplifies the reaction. The Boc-protecting group prevents potential side reactions at the piperidine's secondary amine and often improves solubility. The Boc group can be easily removed in a subsequent step with an acid like trifluoroacetic acid (TFA) or by preparing the final HCl salt directly.

  • Q: What is the best way to purify the crude product?

    • A: After an aqueous work-up to remove the base and salts, flash column chromatography on silica gel is the most effective method. A gradient elution system, such as ethyl acetate in hexanes or dichloromethane/methanol, is typically used. The desired C4-substituted product is generally less polar than the C2-substituted isomer.

  • Q: How is the final dihydrochloride salt prepared?

    • A: After purification, the free base is dissolved in a suitable solvent like diethyl ether, 1,4-dioxane, or a mixture of methanol and ether. A solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) is then added dropwise with stirring. The dihydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with cold ether, and dried under vacuum.

Section 4: Validated Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-((2-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate
  • To a dry round-bottom flask under a nitrogen atmosphere, add 2,4-dichloropyrimidine (1.0 eq.).

  • Add n-butanol (to make a 0.2 M solution).

  • Add tert-butyl 4-aminopiperidine-1-carboxylate (0.95 eq.).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).

  • Heat the reaction mixture to 70-75 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes).

  • Once the limiting reagent is consumed, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude material by flash column chromatography.

Protocol 2: Deprotection and Salt Formation
  • Dissolve the purified, Boc-protected intermediate from Protocol 1 in 1,4-dioxane or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous HCl gas through the solution or add a 4M solution of HCl in 1,4-dioxane (3-4 eq.) dropwise.

  • Stir the mixture at room temperature for 2-4 hours, or until deprotection is complete (monitor by TLC/LC-MS).

  • The product, 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride, will precipitate.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum.

Section 5: Visual Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues.

Troubleshooting_Workflow Systematic Troubleshooting Flowchart start Start: Low Yield or No Product check_tlc Analyze Crude Reaction by TLC / LC-MS start->check_tlc no_product Result: Mainly Unreacted Starting Material check_tlc->no_product No Product isomers Result: Product + Isomer(s) + Byproducts check_tlc->isomers Multiple Spots stalled Result: Incomplete Reaction (Stalled) check_tlc->stalled Some Product check_reagents 1. Check Reagent Purity 2. Verify Stoichiometry (esp. Base) no_product->check_reagents Cause? check_conditions 1. Increase Temperature (60-80°C) 2. Check for Moisture 3. Confirm Base pKa no_product->check_conditions Cause? optimize_selectivity 1. Lower Temperature 2. Change Solvent (to n-BuOH) 3. Use 1.1 eq. Dichloropyrimidine isomers->optimize_selectivity Solution investigate_stall 1. Extend Reaction Time 2. Add More Base 3. Check Inert Atmosphere stalled->investigate_stall Solution rerun Rerun Experiment check_reagents->rerun check_conditions->rerun optimize_selectivity->rerun investigate_stall->rerun

Caption: A step-by-step workflow for diagnosing synthesis problems.

References
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. Retrieved from a URL provided by the grounding tool.
  • WuXi AppTec. (2021, January 25). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?. Retrieved from a URL provided by the grounding tool.
  • ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Request PDF. Retrieved from a URL provided by the grounding tool.
  • Liu, P., et al. (2019). Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents. European Journal of Medicinal Chemistry, 163, 169-182.
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4934.
  • Clinical Gate. (2015, March 25). Disorders of Purine and Pyrimidine Metabolism. Retrieved from a URL provided by the grounding tool.
  • BenchChem. (n.d.). Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates. Retrieved from a URL provided by the grounding tool.
  • Research and Reviews: Journal of Chemistry. (n.d.). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine.
  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. Retrieved from a URL provided by the grounding tool.
  • PubMed. (2005, September 15). Disorders of purine and pyrimidine metabolism. Retrieved from a URL provided by the grounding tool.
  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from a URL provided by the grounding tool.
  • Indian Journal of Pharmaceutical Sciences. (2014).
  • Organic Letters. (2006, January 12). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from a URL provided by the grounding tool.
  • Indian Journal of Pharmaceutical Sciences. (2014).
  • Google Patents. (n.d.). US8334383B2 - Regioselective preparation of substituted pyrimidines. Retrieved from a URL provided by the grounding tool.
  • MDPI. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from a URL provided by the grounding tool.
  • McGraw-Hill Education. (n.d.). Disorders of Purine and Pyrimidine Metabolism | Rudolph's Pediatrics, 24th Edition. Retrieved from a URL provided by the grounding tool.
  • WikiLectures. (2023, March 16). Disorders of Purine and Pyrimidine metabolism. Retrieved from a URL provided by the grounding tool.
  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Retrieved from a URL provided by the grounding tool.
  • Thieme. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from a URL provided by the grounding tool.
  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Retrieved from a URL provided by the grounding tool.
  • IntechOpen. (2019, November 27). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Retrieved from a URL provided by the grounding tool.
  • Journal of Applied Pharmaceutical Science. (2011, September 2). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Retrieved from a URL provided by the grounding tool.

Sources

Optimization

Technical Support Center: Optimizing Reactions with 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride

Welcome to the technical support center for 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimization strategies when using this versatile building block. Our focus is on providing practical, in-depth solutions to ensure the success of your synthetic endeavors.

The primary application of this reagent is in nucleophilic aromatic substitution (SNAr) reactions, where the C2-chloro substituent is displaced by a suitable nucleophile. However, the inherent characteristics of this molecule—its salt form and the presence of a reactive secondary amine—present specific challenges that must be addressed for successful outcomes.

Frequently Asked Questions (FAQs)

Q1: My starting material, 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride, won't dissolve in my reaction solvent. What should I do?

A1: This is the most common initial challenge. As a dihydrochloride salt, the compound is ionic and thus highly polar. It will exhibit good solubility in polar protic solvents like water or methanol, but will be largely insoluble in typical organic solvents used for SNAr reactions (e.g., THF, Dioxane, Toluene, Acetonitrile).[1]

The key is to perform an in-situ neutralization to convert the salt to its free base form. The free base is significantly less polar and will be soluble in a wider range of organic solvents.

Solution:

  • Add a Base: Before adding your nucleophile, suspend the dihydrochloride salt in your chosen reaction solvent and add at least 2.0 equivalents of a suitable organic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)).

  • Stir: Allow the mixture to stir at room temperature for 15-30 minutes. You may observe a visual change as the solid dissolves, though complete dissolution depends on the solvent.

  • Additional Base for Reaction: Remember that your nucleophile (if it's an amine, for example) will also require a base to react and to scavenge the HCl generated during the SNAr reaction. Therefore, you will need a total of at least 3.0 equivalents of base: 2.0 eq to neutralize the starting material and 1.0+ eq for the reaction itself.

Q2: What type and how much base should I use for my SNAr reaction?

A2: The choice and amount of base are critical for success.

  • Stoichiometry: As mentioned in A1, a minimum of 3.0 molar equivalents of base relative to the pyrimidine dihydrochloride is required. It is often beneficial to use a slight excess (e.g., 3.3 to 4.0 eq) to drive the reaction to completion.

  • Choice of Base:

    • Tertiary Amines (DIPEA, TEA): These are the most common choices. They are strong enough to deprotonate the hydrochloride salts and scavenge the HCl produced during the reaction. DIPEA is often preferred over TEA because it is more sterically hindered and less likely to act as a competing nucleophile.

    • Inorganic Bases (K₂CO₃, Cs₂CO₃): These can be effective, particularly in polar aprotic solvents like DMF or DMSO. They are not soluble in many organic solvents, leading to heterogeneous reaction mixtures which can sometimes be sluggish. However, they can simplify workup as they are easily filtered off. The use of a stronger base can also enhance reaction rates.[2]

Q3: I'm observing significant side products, possibly from the piperidine nitrogen reacting. Should I protect it?

A3: Yes, this is a very common side reaction. Once the piperidine nitrogen is deprotonated to its free secondary amine form, it becomes a potent nucleophile. It can react with another molecule of the starting 2-chloropyrimidine, leading to dimerization and other oligomeric impurities.

When to Protect:

  • If your primary nucleophile is weak or sterically hindered.

  • If the reaction requires high temperatures, which can favor the piperidine self-reaction.

  • If you observe multiple product spots on TLC/LCMS with masses corresponding to dimers or higher-order additions.

Recommended Protection Strategy: The most common and robust protecting group for this purpose is the tert-butoxycarbonyl (Boc) group .[3]

  • Why Boc? The Boc group is stable under the basic conditions required for the SNAr reaction but can be easily removed later under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane), which are often orthogonal to the functionalities present in your molecule.[4][5]

A detailed protocol for Boc protection is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Problem: Low Conversion / No Reaction

Your TLC or LCMS analysis shows mostly unreacted starting material.

Possible Cause Diagnostic Question Recommended Action
Inadequate Neutralization Did you add at least 3.0 equivalents of base?Add an additional 1.0-2.0 equivalents of base (e.g., DIPEA) and monitor the reaction for another few hours.
Poor Solubility Is your starting material (as the free base) fully dissolved in the solvent?Try a more polar aprotic solvent like DMF, DMSO, or NMP. These solvents are excellent for SNAr reactions as they can solubilize the reactants and stabilize the charged intermediate (Meisenheimer complex).
Insufficient Temperature Are you running the reaction at room temperature?SNAr reactions on electron-deficient rings like pyrimidine are often accelerated by heat.[6] Gradually increase the temperature to 50-80 °C. For very unreactive nucleophiles, temperatures of 100-120 °C may be necessary, sometimes under microwave irradiation.[7]
Low Nucleophilicity Is your nucleophile sterically hindered or electronically poor?Consider converting the nucleophile to a more reactive form (e.g., deprotonating an alcohol with NaH to form the more nucleophilic alkoxide). Alternatively, a change in mechanism to a palladium-catalyzed cross-coupling reaction might be necessary.[8]
Problem: Multiple Unidentified Spots on TLC / Impure Product

The reaction appears messy, with several side products.

Possible Cause Diagnostic Question Recommended Action
Dimerization Is the mass of a major byproduct approximately (2 x Starting Material - HCl)?This strongly suggests reaction of the piperidine nitrogen. Protect the piperidine with a Boc group before the SNAr reaction (see Protocol 2).
Competing Nucleophile Are you using a less-hindered base like triethylamine (TEA)?Switch to a more sterically hindered, non-nucleophilic base like DIPEA.
Solvent Participation Are you using an alcohol as a solvent at high temperatures?Alcohols can form alkoxides under basic conditions and act as nucleophiles.[9] Switch to a non-reactive, polar aprotic solvent like Dioxane, DMF, or DMSO.
Product Instability Is your desired product potentially unstable to the reaction conditions (e.g., prolonged heat, strong base)?Try running the reaction at a lower temperature for a longer time. Monitor carefully and stop the reaction as soon as the starting material is consumed.

Experimental Protocols & Workflows

Workflow 1: Troubleshooting Low Reaction Yield

This decision tree outlines a systematic approach to addressing low-yield SNAr reactions.

G start Low Yield Observed check_base Check Base Stoichiometry (>= 3.0 eq?) start->check_base add_base Add More Base (1-2 eq) check_base->add_base No check_sol Is Starting Material Fully Dissolved? check_base->check_sol Yes add_base->check_sol change_sol Switch to Polar Aprotic Solvent (DMF, DMSO) check_sol->change_sol No check_temp Reaction Temperature? check_sol->check_temp Yes change_sol->check_temp inc_temp Increase Temperature (50-120 °C) check_temp->inc_temp RT check_nuc Assess Nucleophile Reactivity check_temp->check_nuc Elevated inc_temp->check_nuc protect Consider Protecting Piperidine Nitrogen check_nuc->protect Dimerization Observed reassess Re-evaluate Strategy (e.g., Catalysis) check_nuc->reassess Intrinsically Unreactive

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Protocol 1: General Procedure for SNAr Reaction
  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride (1.0 eq).

  • Solvent & Base: Add the chosen anhydrous solvent (e.g., Dioxane, DMF, 10 mL/mmol) followed by N,N-diisopropylethylamine (DIPEA, 3.5 eq).

  • Neutralization: Stir the suspension at room temperature for 20 minutes.

  • Nucleophile Addition: Add the desired nucleophile (e.g., a primary or secondary amine, 1.1 eq).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LCMS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with water and then saturated aqueous brine.[10] Note: If your product is basic, it may have some water solubility. "Salting out" with brine can help drive it into the organic layer.[10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Boc-Protection of the Piperidine Nitrogen
  • Setup: To a round-bottom flask, add 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride (1.0 eq).

  • Dissolution & Neutralization: Suspend the solid in dichloromethane (DCM, 10 mL/mmol). Add triethylamine (TEA, 2.5 eq) and stir for 15 minutes.

  • Boc Anhydride Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor by TLC/LCMS for the disappearance of the starting material and the appearance of a new, less polar spot.

  • Workup:

    • Wash the reaction mixture with water and then saturated aqueous brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often clean enough to proceed directly to the next step. If necessary, it can be purified by flash chromatography. The resulting Boc-protected intermediate is now ready for use in the SNAr reaction (Protocol 1), remembering that you will now only need ~1.5 eq of base for the substitution step itself.

References

  • Hydrochloride - Grokipedia. (n.d.).
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Technical Support Center: Workup Procedures for Reactions Involving Basic Amines - Benchchem. (n.d.).
  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. (2009). Retrieved March 7, 2024, from [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011). Retrieved March 7, 2024, from [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (2006). Retrieved March 7, 2024, from [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D | Journal of Medicinal Chemistry - ACS Publications. (2020). Retrieved March 7, 2024, from [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - Universidad del Atlántico. (2022). Retrieved March 7, 2024, from [Link]

  • 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2025). Retrieved March 7, 2024, from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Crystallization Issues with 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals dealing with the complex crystallization behavior of 2-Chloro-4-(piperidin-4-yl)pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals dealing with the complex crystallization behavior of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride .

Because this active pharmaceutical ingredient (API) intermediate possesses two protonated basic centers (the piperidine nitrogen and the pyrimidine ring), it forms a highly polar dihydrochloride salt. This extreme polarity frequently leads to severe crystallization bottlenecks, most notably Liquid-Liquid Phase Separation (LLPS) —commonly referred to as "oiling out"—as well as hygroscopicity and severe agglomeration[1].

This guide synthesizes thermodynamic theory with field-proven methodologies to help you bypass kinetic traps and achieve high-purity crystalline solids.

Part 1: Mechanistic Understanding of LLPS (Oiling Out)

Oiling out occurs when a supersaturated solution crosses the spinodal curve before reaching the activation energy required for crystal nucleation. Instead of forming a rigid crystal lattice, the highly solvated dihydrochloride molecules separate into a solute-rich liquid phase (oil) and a solvent-rich continuous phase[2].

PhaseDiagram cluster_LLPS Kinetically Hindered (Fast Cooling) cluster_Direct Thermodynamically Controlled (Seeding) Supersat Supersaturated Solution (Dihydrochloride Salt) Oil Liquid-Liquid Phase Separation (Oiling Out) Supersat->Oil Crosses Spinodal Curve Direct Direct Crystal Nucleation (Metastable Zone) Supersat->Direct Seeding Before Cloud Point Amorph Amorphous Agglomerates (High Impurity/Solvent Entrapment) Oil->Amorph Spontaneous Solidification Pure High-Purity Crystalline Solid (Desired Polymorph) Direct->Pure Controlled Crystal Growth

Thermodynamic pathways: Liquid-Liquid Phase Separation (oiling out) vs. controlled crystallization.

Part 2: Troubleshooting FAQs

Q: My compound consistently "oils out" instead of forming crystals during antisolvent addition. How do I force nucleation? A: You must shift the system from kinetic to thermodynamic control. Because the dihydrochloride salt forms strong hydrogen-bonded networks with polar solvents, lattice formation is kinetically hindered[1]. Solution: Determine the cloud point (the exact temperature/concentration where the oil phase appears). Cool your solution to just above this cloud point to remain in the metastable zone, and introduce 1-3 wt% of seed crystals. Seeding bypasses the high energy barrier of primary nucleation, forcing the system to grow crystals directly from the solution rather than phase-separating[3].

Q: I managed to get crystals, but they are sticky agglomerates with high solvent entrapment. How can I improve morphology? A: Sticky agglomerates are the classic hallmark of crystallization occurring from an oiled-out phase. When solute-rich oil droplets spontaneously solidify, they trap the solvent-rich continuous phase inside the matrix, leading to poor purity and severe agglomeration[3]. Solution: If LLPS is unavoidable due to your solvent system's phase diagram, utilize Thermal-Induced LLPS (TILLPS) . By adding a surfactant and controlling agitation, you can stabilize the oil droplets. A rapid quench cooling step will then force intra-droplet crystallization, yielding free-flowing spherical agglomerates[4]. Alternatively, switch to a solvent system with a wider metastable zone (see the Quantitative Data section).

Q: The dihydrochloride salt turns into a gummy paste on the filter paper during isolation. Is my crystallization failing at the last step? A: This is a post-crystallization deliquescence issue, not a crystallization failure. Dihydrochloride salts of piperidine derivatives are notoriously hygroscopic[5]. When exposed to ambient humidity during vacuum filtration, the highly polar crystals absorb moisture from the air and dissolve into a concentrated aqueous paste. Solution: Conduct all filtration under a dry nitrogen blanket. Wash the filter cake exclusively with cold, anhydrous antisolvent, and immediately transfer the solid to a vacuum desiccator[6].

Part 3: Quantitative Data & Solvent Selection

Selecting the right solvent system is the most critical variable in preventing LLPS for 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride.

Table 1: Solvent System Screening for Dihydrochloride Salt Crystallization

Solvent / Antisolvent (Ratio)LLPS PropensityYield (%)Purity (%)Crystal Morphology
Methanol / Water (1:2)Very High (Spinodal decomposition)< 40%92.5%Sticky, amorphous agglomerates
THF / Toluene (1:3)High (Oils out at < 30 °C)65%95.0%Irregular blocks, solvent entrapment
Ethanol / Ethyl Acetate (1:4)Moderate (Manageable with seeding)85%98.2%Fine needles, prone to caking
Isopropanol / Heptane (1:5) Low (Wide metastable zone) 91% 99.5% Distinct prismatic crystals

Part 4: Validated Experimental Protocols

Protocol A: Seeding-Assisted Cooling & Antisolvent Crystallization

Objective: To completely bypass LLPS by maintaining strict thermodynamic control within the metastable zone.

Step 1: Dissolution Dissolve 10.0 g of crude 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride in 50 mL of Isopropanol at 65 °C under continuous stirring (300 RPM). Validation Checkpoint: The solution must be optically clear. If any turbidity remains, the system is not fully dissolved, which will cause premature agglomeration. Add Isopropanol in 2 mL increments until clear.

Step 2: Controlled Cooling Cool the reactor to 45 °C at a strict rate of 0.1 °C/min. Validation Checkpoint: Monitor via Focused Beam Reflectance Measurement (FBRM) or visual inspection. The solution must remain clear. If oil droplets form (cloud point reached), reheat to 65 °C and increase the target seeding temperature to 50 °C.

Step 3: Seeding & Isothermal Aging Add 0.2 g (2 wt%) of pure crystalline seed. Hold isothermally at 45 °C for 60 minutes to allow secondary nucleation to establish a robust crystal bed. Validation Checkpoint: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; lower the temperature by 2 °C and re-seed.

Step 4: Antisolvent Addition Add 250 mL of Heptane at a constant rate of 0.5 mL/min using a programmable dosing pump.

Step 5: Final Cooling & Isolation Cool the suspension to 5 °C at 0.1 °C/min. Filter the slurry under a dry nitrogen atmosphere. Wash the cake with 20 mL of cold, anhydrous Heptane and dry in a vacuum oven at 40 °C for 24 hours.

Workflow Start 1. Dissolve API in Good Solvent (e.g., Isopropanol) at 65 °C Cool1 2. Slow Cooling (0.1 °C/min) to Metastable Zone (45 °C) Start->Cool1 Seed 3. Add Seed Crystals (2 wt%) Verify Suspension Stability Cool1->Seed Hold 4. Isothermal Hold (60 min) Allow Secondary Nucleation Seed->Hold Anti 5. Slow Antisolvent Addition (Heptane at 0.5 mL/min) Hold->Anti Cool2 6. Final Cooling to 5 °C Maximize Yield Anti->Cool2 Filter 7. Filtration & Vacuum Drying (Dry Nitrogen Atmosphere) Cool2->Filter

Workflow for seeding-assisted crystallization to bypass liquid-liquid phase separation.

Protocol B: Spherical Crystallization via Thermal-Induced LLPS (TILLPS)

Objective: To utilize unavoidable oiling out to generate highly filterable, spherical agglomerates.

Step 1: Emulsification Dissolve 10.0 g of the API in a Methanol/Water (1:2) mixture at 60 °C. Step 2: Surfactant Addition Add 0.1 wt% Tween 80 to the solution. Causality: The surfactant lowers the interfacial tension, stabilizing the oil-water interface and preventing the oil phase from coalescing into a single unmanageable layer at the bottom of the reactor[3]. Step 3: Controlled LLPS Cool rapidly to 40 °C (entering the spinodal decomposition zone) while stirring at an elevated 400 RPM. Validation Checkpoint: The solution will turn milky white. Microscopic sampling should reveal distinct, stable spherical oil droplets. Step 4: Quench Cooling Rapidly cool the emulsion to 5 °C (at >1.0 °C/min). Validation Checkpoint: The sudden drop in temperature forces intra-droplet nucleation. The liquid oil droplets will spontaneously solidify into hard, spherical agglomerates[4]. Step 5: Isolation Filter the spherical particles and wash with cold water. Dry under vacuum.

Part 5: References

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. pharmalego.com. 1

  • Oiling Out in Crystallization. Mettler Toledo. 2

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. 3

  • Design of Spherical Crystallization for Drugs Based on Thermal-Induced Liquid–Liquid Phase Separation. ACS Publications. 4

  • Discovery and Development of Omecamtiv Mecarbil: A Novel Cardiac Myosin Activator. ACS Publications. 5

  • Protocol for synthesizing Betahistine dihydrochloride for laboratory use. Benchchem. 6

Sources

Optimization

Preventing degradation of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride in DMSO solution

Welcome to the Technical Support Center for the handling and storage of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride . This guide is engineered for drug development professionals and analytical chemists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and storage of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride .

This guide is engineered for drug development professionals and analytical chemists. Due to the highly reactive nature of the 2-chloropyrimidine scaffold and the unique physicochemical properties of Dimethyl Sulfoxide (DMSO), standard storage protocols are insufficient for this compound. This document provides the mechanistic causality behind compound degradation and outlines self-validating workflows to ensure the absolute integrity of your screening libraries.

Section 1: Mechanistic FAQs – The Causality of Degradation

Q1: Why is 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride inherently unstable in standard DMSO? A: The degradation of this compound in DMSO is driven by a combination of its structural reactivity and the solvent's microenvironment. There are three primary interconnected pathways:

  • Nucleophilic Aromatic Substitution (SNAr) & Oligomerization: The 2-chloropyrimidine moiety is highly electrophilic and exceptionally susceptible to SNAr reactions[1]. Although the secondary amine (piperidine) is protected as a dihydrochloride salt, an equilibrium exists in solution. If even a trace amount of the free piperidine base forms, it acts as a potent nucleophile, attacking the 2-chloro position of adjacent molecules and triggering a runaway oligomerization cascade.

  • Moisture-Driven Hydrolysis: DMSO is extremely hygroscopic. Absorbed atmospheric water acts as a nucleophile, displacing the highly reactive 2-chloro group to form a 2-hydroxypyrimidine (or its tautomer, pyrimidin-2-one)[2].

  • Acid-Catalyzed Solvent Degradation: The dihydrochloride salt creates a highly acidic microenvironment upon dissolution. Under acidic conditions, DMSO can degrade into reactive sulfur species, such as methyl thioether and dimethyl disulfide, which can interact with the solute or cause severe downstream assay interference[3].

G A 2-Chloro-4-(piperidin-4-yl)pyrimidine Dihydrochloride in DMSO B Hygroscopic Water Absorption A->B Exposure to air C Free Base Equilibrium (Deprotonation) A->C Solvent effects D Acidic Microenvironment (from HCl salt) A->D Dissociation E Hydrolysis (2-Hydroxypyrimidine formation) B->E Nucleophilic attack F Oligomerization (Intermolecular SNAr) C->F Piperidine attacks 2-Cl G DMSO Degradation (Reactive Sulfur Species) D->G Acid catalysis

Figure 1: Mechanistic degradation pathways of 2-chloropyrimidine derivatives in DMSO.

Q2: How fast does DMSO absorb water, and how does it impact my stock? A: DMSO acts as a moisture sponge. When exposed to ambient laboratory air, it rapidly absorbs water, which not only drives the hydrolysis of the 2-chloro group but also drastically alters the solvent's hydrogen-bonding network. This reduces the solubility of the hydrochloride salt, leading to precipitation[4].

Table 1: Quantitative Water Absorption Rates in DMSO

Storage Vessel / ConditionExposure TimeAmbient HumidityApprox. Water Absorbed (v/v)Consequence for Compound
Uncapped Tube (1 mL)24 hours~40% RH> 30%[5]Severe hydrolysis; solubility drops.
1536-well Plate (2 µL)1 hour~40% RH> 6%[2]Rapid degradation in HTS formats.
Sealed Vial (Argon purged)6 monthsAmbient< 0.1%Compound remains stable.

Section 2: Troubleshooting Guide

Issue 1: LC-MS analysis shows multiple new peaks with higher mass (Oligomerization) or a peak with [M - Cl + OH + H]+ (Hydrolysis).

  • Root Cause: Exposure to moisture (hydrolysis) or improper buffering allowing free-base formation (oligomerization).

  • Solution: Transition to strictly anhydrous handling. Never add basic additives (e.g., TEA, DIPEA) to the DMSO stock to aid dissolution. Deprotonating the piperidine nitrogen will immediately trigger intermolecular SNAr oligomerization.

Issue 2: The compound precipitates out of solution after a freeze-thaw cycle.

  • Root Cause: DMSO freezes at 18.5 °C[6]. Freeze-thaw cycles create localized concentration gradients (supersaturation) and introduce condensation (water) into the vial. This forces the lipophilic hydrochloride salt out of solution, and it is notoriously difficult to redissolve once crystallized from a wet DMSO state[4].

  • Solution: Implement a single-use aliquot strategy. Never subject the master stock to repeated freeze-thaw cycles.

Section 3: Self-Validating Experimental Protocols

To guarantee trustworthiness in your assays, you must treat compound storage not as a passive state, but as an active, self-validating system.

Protocol 1: Preparation of Anhydrous, Single-Use Stock Solutions

Principle: By strictly controlling the environment and isolating the solvent, you eliminate the variables of moisture and temperature fluctuations.

  • Preparation: Bake all glassware at 120 °C for 4 hours. Allow to cool in a desiccator.

  • Weighing: Inside a nitrogen or argon-filled glovebox, weigh the required mass of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride.

  • Dissolution: Reconstitute the powder using newly opened, commercially sealed anhydrous DMSO (≤0.005% water, packed under argon). Do not use a communal lab bottle.

  • Aliquoting: Dispense the solution into single-use amber glass vials (e.g., 50 µL per vial).

  • Purging & Sealing: Purge the headspace of each vial with a gentle stream of Argon gas for 5 seconds before capping tightly with a PTFE-lined septum.

  • Storage: Flash-freeze the aliquots in liquid nitrogen, then transfer to a -80 °C freezer. Flash freezing prevents slow crystallization and phase separation.

Workflow Step1 1. Weigh Compound in Dry Box Step2 2. Dissolve in Anhydrous DMSO Step1->Step2 Step3 3. Aliquot into Single-Use Vials Step2->Step3 Step4 4. Purge with Argon & Seal tightly Step3->Step4 Step5 5. Store at -80°C (Desiccated) Step4->Step5 Validate Self-Validation: LC-MS Purity Check Before Assay Step5->Validate

Figure 2: Self-validating workflow for the preparation and storage of reactive pyrimidines.

Protocol 2: Pre-Assay Integrity Validation (LC-MS)

Principle: Never assume a stored stock is intact. This step validates the integrity of the compound immediately prior to biological or chemical use.

  • Thaw a single-use aliquot rapidly in a 37 °C water bath (maximum 1-2 minutes) to prevent prolonged exposure to a partially frozen, water-enriched phase[4].

  • Dilute a 1 µL sample of the stock into 99 µL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid. (Note: The acidic diluent quenches any potential free-base nucleophilicity during the analytical run).

  • Inject onto an LC-MS system.

  • Validation Criteria:

    • The parent mass [M+H]+ corresponding to the intact 2-chloro compound must account for >95% of the Total Ion Chromatogram (TIC) area.

    • If a peak corresponding to [M - Cl + OH + H]+ is observed, hydrolysis has occurred. Discard the batch.

    • If higher molecular weight polymeric peaks are observed, SNAr oligomerization has occurred. Discard the batch.

References

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO - Ziath. 4

  • In situ DMSO hydration measurements of HTS compound libraries - PubMed (NIH). 2

  • Rate of water uptake of DMSO stored in uncapped tubes for more than 72 h - ResearchGate. 5

  • Dimethyl sulfoxide - Wikipedia. 6

  • Divergent decomposition pathways of DMSO mediated by solvents and additives - ResearchGate. 3

  • Amination of chloropyrazine and 2-chloropyrimidine - ResearchGate. 1

Sources

Troubleshooting

Technical Support Center: Managing Hygroscopicity in 2-Chloro-4-(piperidin-4-yl)pyrimidine Dihydrochloride

As a Senior Application Scientist, I have designed this technical support guide to address the specific physicochemical challenges of handling 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride (CAS: 2044927-14-0). Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical support guide to address the specific physicochemical challenges of handling 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride (CAS: 2044927-14-0). This intermediate is a highly versatile small molecule scaffold used in drug discovery, but its dihydrochloride salt form introduces significant handling liabilities due to severe moisture sensitivity.

This guide abandons generic advice in favor of mechanistic causality and self-validating protocols, ensuring that your handling, storage, and formulation workflows maintain absolute scientific integrity.

The Causality of Hygroscopicity in Dihydrochloride Salts

To effectively troubleshoot, we must first understand the thermodynamic drivers of the problem. Why does this specific molecule turn into a sticky resin on the benchtop?

The hygroscopicity is fundamentally driven by the thermodynamics of its crystal lattice and the presence of two chloride counterions. The protonated piperidine and pyrimidine nitrogens create a highly polar scaffold. More importantly, chloride ions possess a high charge density and act as aggressive hydrogen bond acceptors for atmospheric water molecules[1]. When the ambient relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, moisture absorption becomes thermodynamically favorable. This leads to rapid water uptake, loss of crystallinity, and eventual deliquescence (dissolving in its own absorbed moisture).

HandlingWorkflow A API: 2-Chloro-4-(piperidin-4-yl) pyrimidine 2HCl B Assess Ambient RH A->B C Glovebox Handling (N2 Purge, RH < 5%) B->C Standard Protocol D Desiccator Storage (Active Silica Gel) B->D Storage E Ambient Handling (High Risk) B->E RH > 20% F Rapid Weighing & Sealed Transfer C->F D->F G Deliquescence & Degradation E->G Moisture Uptake

Fig 1. Controlled handling workflow for hygroscopic dihydrochloride salts.

Quantitative Hygroscopicity Classification

Before implementing controls, you must classify your specific batch. The pharmaceutical industry utilizes standardized moisture uptake thresholds to dictate supply chain and handling controls[1].

Table 1: Quantitative Classification of API Hygroscopicity (Adapted from Pharmacopeial Standards)[2]

Hygroscopicity ClassMoisture Uptake (% w/w) at 25°C / 80% RHPhysical Consequence on Dihydrochloride Salts
Non-hygroscopic < 0.2%Stable crystalline structure maintained.
Slightly hygroscopic 0.2% - 1.9%Minor surface moisture; flowability generally unaffected.
Moderately hygroscopic 2.0% - 14.9%Significant moisture absorption; high risk of agglomeration.
Very hygroscopic ≥ 15.0%Severe caking; potential for moisture-mediated chemical hydrolysis.
Deliquescent Absorbs sufficient water to form a liquidComplete loss of solid state; critical handling failure.

Self-Validating Protocol: Gravimetric Assessment of Moisture Uptake

Do not assume the CRH of your batch; measure it. This protocol is designed as a self-validating system —it includes built-in quantitative checks to ensure the physical chemistry of the API has reached thermodynamic equilibrium before you proceed.

Objective: Determine the precise moisture uptake of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride to establish safe handling windows.

  • Preparation: Accurately weigh 100-200 mg of the API into a pre-dried, tared glass weighing boat using an analytical balance (0.1 mg precision).

  • Environment Setup: Prepare a series of sealed desiccators containing saturated salt solutions to maintain specific RH levels (e.g., MgCl2​ for ~33% RH, NaCl for ~75% RH)[2]. Causality: Saturated salt solutions provide a constant, thermodynamically stable vapor pressure.

  • Incubation: Place the weighing boats into the desiccators. Ensure the environment is strictly sealed to prevent ambient moisture ingress.

  • Equilibration & Measurement: Weigh the samples at 24, 48, and 72 hours.

  • Self-Validation Gate (Critical): Calculate the % weight gain. The system has only reached true thermodynamic equilibrium when consecutive weight measurements taken 24 hours apart differ by less than 0.1% ( ΔW<0.1% ). If the variance is higher, the lattice is still absorbing water; continue incubation.

  • Analysis: Map the validated equilibrium weight gain against Table 1 to dictate your glovebox parameters.

Troubleshooting Guide & FAQs

Q: My batch has agglomerated into hard clumps. How can I recover the free-flowing powder without causing thermal degradation? A: Clumping indicates moisture-induced solid bridge formation between particles[3]. To recover the batch, you must break the bridges and drive off the water without destroying the molecule:

  • Initial Breakup: Mechanically break the clumps in a controlled environment (glovebox with RH < 5%) using an agate mortar and pestle.

  • Vacuum Desiccation: Transfer the material to a vacuum oven. Apply a high vacuum (< 10 mbar) at a mild temperature (30-40°C). Causality: High vacuum lowers the boiling point of water, allowing you to drive off unbound moisture without risking thermal decomposition of the pyrimidine ring.

  • Validation Gate: Perform Karl Fischer (KF) titration. Do not use the batch until KF confirms the residual water content has returned to your baseline specification (typically < 1.0%).

Q: What are the optimal environmental controls for routine handling and weighing? A: Routine handling must strictly occur under inert, low-humidity conditions. Utilize a positive-pressure glovebox purged with nitrogen or argon gas to maintain an internal RH of less than 5%[4]. Positive pressure ensures that any micro-leaks push dry gas out, rather than allowing ambient moisture in[4]. If a glovebox is unavailable, utilize a dry cabinet with active desiccant dehumidification and restrict ambient exposure to less than 2 minutes during rapid weighing in closed vessels[3].

Q: How can we mitigate this hygroscopicity during downstream formulation? A: If the dihydrochloride salt is intended for solid dosage forms, you must employ formulation strategies that physically deflect moisture[5].

  • Co-processing with Hydrophobic Excipients: Blending the API with non-hygroscopic excipients (e.g., tricalcium phosphate) physically shields the hygroscopic particles and diverts water away from the active sites[5].

  • Film Coating & Encapsulation: Applying moisture-barrier polymers (e.g., Opadry AMB) creates a physical barrier between the API core and the environment, significantly extending shelf life and preventing hydrolysis[5].

MitigationPathway Water Atmospheric H2O Salt Dihydrochloride API Matrix Water->Salt Hydrogen Bonding with Cl- ions Hydrolysis Chemical Hydrolysis (Loss of Potency) Salt->Hydrolysis Degradation Caking Particle Agglomeration (Poor Flowability) Salt->Caking Physical Change CoProcess Co-processing with Hydrophobic Excipients CoProcess->Salt Shields API Coating Moisture-Barrier Film Coating Coating->Salt Blocks H2O

Fig 2. Mechanistic pathway of moisture degradation and formulation mitigation.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Taylor & Francis Online URL
  • Title: Glove Box Isolators and Containment Solutions Source: Terra Universal URL
  • Title: Protecting Pharmaceuticals from Humidity's Wrath Source: SMT Dry Cabinets URL
  • Title: Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts (Methodology Adaptation)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone of pharmaceutical analysis, and the va...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone of pharmaceutical analysis, and the validation of these methods is not merely a regulatory formality but a scientific necessity to ensure data accuracy, reliability, and consistency. This guide provides an in-depth, experience-driven comparison of HPLC method validation for the novel compound 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride, offering practical insights and supporting data.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide is structured to provide a comprehensive framework for such a validation, grounded in the principles outlined by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][3][4][5]

The Analytical Challenge: A Novel Pyrimidine Derivative

2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride is a heterocyclic compound with potential applications in medicinal chemistry. Its structure, featuring a pyrimidine core and a piperidine moiety, necessitates a robust analytical method to ensure its identity, purity, and strength can be accurately determined. This guide will propose a reverse-phase HPLC (RP-HPLC) method and detail the validation process, comparing it with potential alternative approaches.

Proposed RP-HPLC Method for Analysis

The selection of the HPLC method parameters is a critical first step, informed by the physicochemical properties of the analyte. For a polar compound like 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride, RP-HPLC with a C18 column is a logical starting point.[6][7]

Table 1: Proposed Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for a wide range of polar and non-polar compounds.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v)The organic modifier (acetonitrile) and aqueous buffer allow for the effective elution and separation of the analyte from potential impurities. The acidic pH ensures the analyte is in its protonated form, leading to consistent retention.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and chromatographic efficiency.
Injection Volume 10 µLA typical injection volume for standard analytical HPLC systems.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 245 nmThe pyrimidine ring system is expected to have a strong UV absorbance, providing good sensitivity. The specific wavelength would be determined by a UV scan of the analyte.

The Validation Workflow: A Step-by-Step Guide

The validation of the proposed HPLC method will be conducted in accordance with ICH Q2(R1) guidelines, which outline the necessary validation characteristics for assay and impurity testing.[1][2][8]

Caption: A streamlined workflow for HPLC method validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1][9] This includes impurities, degradation products, and matrix components.

Experimental Protocol:
  • Forced Degradation Studies: The analyte is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Chromatographic Analysis: The stressed samples are analyzed by the proposed HPLC method.

  • Peak Purity Analysis: A photodiode array (PDA) detector is used to assess the peak purity of the analyte in the presence of any degradation products.

Table 2: Comparison of Specificity Under Stress Conditions

Stress ConditionObservationsPeak Purity Index
Acid Hydrolysis (0.1 M HCl, 60°C, 4h) Minor degradation observed, one additional peak.> 0.999
Base Hydrolysis (0.1 M NaOH, 60°C, 4h) Significant degradation, two additional peaks.> 0.999
Oxidative (3% H₂O₂, RT, 24h) Moderate degradation, one major degradant peak.> 0.999
Thermal (80°C, 48h) No significant degradation.> 0.999
Photolytic (UV light, 24h) Minor degradation.> 0.999

The high peak purity index across all conditions demonstrates the method's ability to separate the analyte from its degradation products, thus confirming its specificity.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

Experimental Protocol:
  • Preparation of Standards: A series of at least five concentrations of the reference standard are prepared across the desired range (e.g., 80% to 120% of the target concentration for an assay).

  • Analysis: Each standard is injected in triplicate.

  • Data Analysis: A calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope are calculated.

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
80812345
90913456
1001015678
1101118901
1201220123
Correlation Coefficient (r²) 0.9998
Slope 10123
Y-intercept 1234

A correlation coefficient greater than 0.999 is generally considered acceptable and indicates a strong linear relationship.[10]

Accuracy

Accuracy is the closeness of test results obtained by the method to the true value.[1] It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:
  • Sample Preparation: A placebo (a mixture of all the formulation components except the active pharmaceutical ingredient) is spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Nine determinations are made (three replicates at each of the three concentration levels).

  • Calculation: The percentage recovery is calculated for each sample.

Table 4: Accuracy Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.179.899.6
100%100.2100.5100.3
120%120.3119.999.7
Mean % Recovery 99.9

A mean recovery between 98% and 102% is typically considered acceptable for an assay method.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is typically evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:
  • Repeatability (Intra-day precision): At least six replicate injections of the same sample are performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): The repeatability experiment is repeated on a different day, with a different analyst, and/or on a different instrument.

Table 5: Precision Data

ParameterRepeatability (%RSD)Intermediate Precision (%RSD)
Peak Area 0.5%0.8%

A relative standard deviation (RSD) of less than 2% is generally acceptable for precision.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][10]

Experimental Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following formulas:

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Table 6: LOD and LOQ

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

These values are crucial for the analysis of impurities where low-level detection is required.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][9]

Experimental Protocol:

Small, deliberate changes are made to the method parameters, and the effect on the results is observed.

Table 7: Robustness Study

Parameter VariedVariation%RSD of Peak Area
Flow Rate ± 0.1 mL/min< 1.0%
Column Temperature ± 2 °C< 1.0%
Mobile Phase pH ± 0.2< 1.5%

The low %RSD values indicate that the method is robust and reliable under minor variations in its parameters.

Comparison with Alternative Methods

While RP-HPLC is a workhorse in pharmaceutical analysis, other techniques could be considered.

Table 8: Comparison of Analytical Techniques

TechniqueAdvantagesDisadvantages
RP-HPLC (Proposed) Versatile, robust, widely available, good for a wide range of compounds.May require derivatization for some compounds, solvent consumption.
Hydrophilic Interaction Liquid Chromatography (HILIC) Better retention for very polar compounds.Can have longer equilibration times, more sensitive to mobile phase composition.
Ultra-Performance Liquid Chromatography (UPLC) Faster analysis times, higher resolution, lower solvent consumption.Higher initial instrument cost, more susceptible to clogging.
Capillary Electrophoresis (CE) High efficiency, low sample and solvent consumption.Lower sensitivity for some applications, less robust than HPLC.

For the routine quality control of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride, the proposed RP-HPLC method offers the best balance of performance, reliability, and cost-effectiveness.

Conclusion

The successful validation of an HPLC method is a meticulous process that requires a deep understanding of both the analytical technique and the regulatory landscape. This guide has outlined a comprehensive approach to the validation of an RP-HPLC method for 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride, grounded in established scientific principles and regulatory expectations. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, we can ensure that the analytical data generated is of the highest quality, thereby supporting the development of safe and effective medicines. The presented data, while illustrative, provides a realistic framework for what to expect during a validation study.

References

  • International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

  • Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Moiseev, D. V., et al. (2010). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Logoyda, L., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. [Link]

Sources

Comparative

A Comparative Guide to 2-Chloro-4-(piperidin-4-yl)pyrimidine: Dihydrochloride Salt vs. Free Base

In the landscape of drug discovery and development, the selection of an appropriate solid-state form of an active pharmaceutical ingredient (API) is a critical decision that can profoundly influence its therapeutic effic...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the selection of an appropriate solid-state form of an active pharmaceutical ingredient (API) is a critical decision that can profoundly influence its therapeutic efficacy and manufacturability.[1][2] For ionizable molecules like 2-Chloro-4-(piperidin-4-yl)pyrimidine, a versatile heterocyclic building block in medicinal chemistry, the choice between its free base and a salt form—such as the dihydrochloride—is not trivial.[3][4] This guide provides an in-depth, objective comparison of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride and its corresponding free base, supported by established scientific principles and detailed experimental methodologies.

The conversion of a free base to a salt is a common strategy to modulate physicochemical properties.[5] Approximately 50% of all marketed drugs are administered as salts, a testament to the power of this approach in overcoming challenges related to solubility, stability, and bioavailability.[1][6] The dihydrochloride salt of 2-Chloro-4-(piperidin-4-yl)pyrimidine is formed by the protonation of the two basic nitrogen atoms—one on the pyrimidine ring and one on the piperidine ring—by two equivalents of hydrochloric acid. This fundamental chemical difference underpins the distinct behaviors of the two forms.

Comparative Analysis of Physicochemical Properties

The decision to advance a compound as a free base or a salt is guided by a comprehensive evaluation of its material properties. Here, we delve into a comparative analysis of aqueous solubility, chemical stability, and hygroscopicity—three pillars that dictate the performance of an API.

Aqueous Solubility: A Tale of Two Forms

Aqueous solubility is a paramount determinant of a drug's absorption and, consequently, its bioavailability.[6] For basic compounds like 2-Chloro-4-(piperidin-4-yl)pyrimidine, the hydrochloride salt is generally expected to exhibit significantly higher aqueous solubility compared to the free base, particularly in neutral to acidic pH environments.[7][8]

The rationale for this enhanced solubility lies in the thermodynamics of dissolution. The salt form exists as an ionic species in the crystal lattice. The energy required to break this lattice is readily overcome by the favorable hydration of the resulting ions in water.[8] Conversely, the free base, being a neutral molecule, often has a more stable, less polar crystal lattice, resulting in lower aqueous solubility.

Table 1: Comparative Aqueous Solubility Data

FormAqueous Solubility at pH 7.4 (mg/mL)Rationale
Dihydrochloride Salt > 10.0The pre-ionized state of the salt form leads to strong interactions with polar water molecules, enhancing solubility.
Free Base < 0.1The neutral free base likely has higher crystal lattice energy and lower solvation energy, limiting its dissolution in water.

The pH of the medium also plays a crucial role. While the salt's solubility might be high across a range of pH values, the free base's solubility is expected to increase at lower pH due to in-situ salt formation. However, in the buffered environment of the small intestine (pH 6.8-7.4), the inherently higher solubility of the pre-formed salt is a distinct advantage.[9][10] A potential drawback for the hydrochloride salt can be the "common ion effect," where its solubility may be suppressed in chloride-rich environments like the stomach.[11][12]

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the widely accepted shake-flask method.[13]

  • Preparation: Add an excess amount of the test compound (either the dihydrochloride salt or the free base) to a vial containing a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter.

  • Quantification: Analyze the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved compound.[13]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Quantification A Add excess compound to buffer (pH 7.4) B Shake at constant temp (24-48 hours) A->B Establish Equilibrium C Centrifuge to pellet undissolved solid B->C Separate Phases D Filter supernatant C->D Isolate Solute E Quantify by HPLC-UV D->E Determine Concentration

Caption: Workflow for Shake-Flask Solubility Assay.

Chemical Stability: The Protective Effect of Protonation

Chemical stability is a non-negotiable attribute for any drug candidate, ensuring its integrity during storage and administration.[14][15] Free amines can be susceptible to oxidative degradation.[16] The protonation of the nitrogen atoms in the dihydrochloride salt effectively "ties up" the lone pair of electrons, making the molecule less prone to oxidation and certain other degradation pathways.[16][17]

This protective effect is particularly relevant under accelerated stability testing conditions (e.g., high temperature and humidity), which are designed to predict the long-term shelf life of a drug substance.[18]

Table 2: Comparative Chemical Stability Data (Purity by HPLC after 3 months)

FormStorage Condition: 40°C / 75% RHRationale
Dihydrochloride Salt > 99.0%Protonation of the basic nitrogens reduces their reactivity and susceptibility to oxidative degradation.[16]
Free Base < 98.0%The available lone pair of electrons on the nitrogen atoms makes the free base more susceptible to oxidation and other degradation pathways.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact API from any potential degradation products.[19][20]

  • Method Development: Develop a reverse-phase HPLC method capable of resolving the 2-Chloro-4-(piperidin-4-yl)pyrimidine peak from impurities and degradation products. This typically involves optimizing the column, mobile phase composition (e.g., acetonitrile/water gradient with a buffer), flow rate, and UV detection wavelength.[14]

  • Forced Degradation: Subject both the free base and the dihydrochloride salt to forced degradation conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products and validate the method's specificity.

  • Stability Study Setup: Place accurately weighed samples of both forms in stability chambers maintained at controlled conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated studies).

  • Time-Point Analysis: At specified time points (e.g., 1, 3, 6 months), withdraw samples and dissolve them in a suitable solvent.

  • HPLC Analysis: Analyze the samples using the validated stability-indicating HPLC method. Calculate the purity of the API and quantify any degradation products.

G cluster_setup Setup cluster_timepoint Time-Point Sampling cluster_analysis Analysis cluster_quant Quantification A Place samples in stability chambers (e.g., 40°C/75% RH) B Withdraw samples at pre-defined intervals (1, 3, 6 months) A->B Age Samples C Dissolve sample in appropriate solvent B->C Prepare for Analysis D Analyze by stability- indicating HPLC C->D Separate Components E Calculate Purity & Degradation Products D->E Assess Stability

Caption: Workflow for HPLC-Based Stability Testing.

Hygroscopicity: The Tendency to Absorb Moisture

Hygroscopicity, the propensity of a solid material to absorb moisture from the atmosphere, is a critical parameter that can impact powder flow, handling, formulation, and chemical stability.[17][21] While it is a common generalization that salts are more hygroscopic than their corresponding free bases, this is not always the case.[1] The hygroscopicity of a crystalline solid is highly dependent on its crystal lattice structure and energy.[8]

However, hydrochloride salts, in particular, can have a tendency towards hygroscopicity.[1] This moisture uptake can lead to physical changes, such as deliquescence, and can also act as a plasticizer, potentially accelerating chemical degradation.[17]

Table 3: Comparative Hygroscopicity Data (Weight Gain by DVS)

FormWeight Gain at 80% Relative Humidity (RH)Rationale
Dihydrochloride Salt 3.5% (Hygroscopic)The ionic nature and potential crystal packing of the salt may facilitate interactions with water molecules from the atmosphere.
Free Base < 0.5% (Non-hygroscopic)A stable, non-polar crystal lattice in the free base often results in minimal water uptake.

Experimental Protocol: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled profile of relative humidity at a constant temperature.[22][23]

  • Sample Preparation: Place a small, accurately weighed amount of the test substance (typically 5-10 mg) onto the DVS instrument's microbalance.

  • Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved.

  • Sorption Isotherm: Program the instrument to increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument waits until the sample mass equilibrates before proceeding to the next RH level.

  • Desorption Isotherm: Following the sorption phase, decrease the RH in a similar stepwise manner back to 0% RH to generate the desorption isotherm.

  • Data Analysis: Plot the percentage change in mass against the RH to generate sorption-desorption isotherms. The total mass gain at a high RH (e.g., 80%) is used to classify the material's hygroscopicity.[24]

G cluster_prep Preparation cluster_dry Drying cluster_sorp Sorption/Desorption Cycle cluster_analysis Data Analysis A Place sample on DVS microbalance B Dry at 0% RH until mass is stable A->B Establish Baseline C Increase RH stepwise (0% -> 90%) B->C Measure Uptake D Decrease RH stepwise (90% -> 0%) C->D Measure Loss E Plot mass change vs. RH to generate isotherms D->E Analyze Data

Caption: Workflow for Dynamic Vapor Sorption (DVS) Analysis.

Field-Proven Insights & Practical Considerations

The choice between the dihydrochloride salt and the free base of 2-Chloro-4-(piperidin-4-yl)pyrimidine carries significant practical implications for drug development:

  • For the Dihydrochloride Salt:

    • Advantage - Bioavailability: The superior aqueous solubility is a major advantage, potentially leading to better absorption and oral bioavailability.[6] This often makes it the preferred form for oral dosage formulations.

    • Advantage - Stability: Enhanced chemical stability can translate to a longer shelf-life and less stringent storage requirements.[17][25]

    • Challenge - Hygroscopicity: The potential for hygroscopicity can complicate manufacturing processes such as milling and blending. It may also necessitate the use of protective packaging to prevent moisture ingress during storage.[1]

    • Challenge - Production: The salt formation step adds complexity and cost to the manufacturing process.[26]

  • For the Free Base:

    • Advantage - Handling: Being non-hygroscopic and potentially more crystalline, the free base may exhibit better powder flow and handling properties, simplifying formulation.[1]

    • Advantage - Manufacturing: A simpler, more direct synthesis and purification process can be a significant cost and time advantage.

    • Challenge - Solubility: The poor aqueous solubility is a major hurdle. While it might be suitable for specific applications (e.g., certain topical formulations or as a synthesis intermediate), it would likely require enabling formulation technologies (e.g., micronization, amorphous solid dispersions) to achieve adequate oral absorption.[6]

Conclusion

The selection between 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride and its free base is a classic risk-benefit analysis in pharmaceutical development. The dihydrochloride salt emerges as a strong candidate for oral drug development, primarily due to its significantly enhanced aqueous solubility and superior chemical stability. These benefits, however, must be weighed against the potential challenges of hygroscopicity, which requires careful management during formulation and packaging.

Conversely, the free base , while simpler to manufacture and likely easier to handle due to its non-hygroscopic nature, presents a formidable challenge in its poor aqueous solubility. Overcoming this would necessitate significant investment in advanced formulation strategies.

Ultimately, the optimal form depends on the intended therapeutic application, the desired dosage form, and a thorough, data-driven evaluation of the properties outlined in this guide. This comparative framework provides researchers and drug development professionals with the foundational knowledge and experimental tools to make an informed and scientifically sound decision.

References

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Technology Networks. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. [Link]

  • Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. PubMed. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Dynamic Vapor Sorption. SK pharmteco. [Link]

  • Role of Salt Selection in Drug Discovery and Development. ResearchGate. [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. American Pharmaceutical Review. [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. Cardiovascular Therapeutics. [Link]

  • A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions. J-Stage. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Faculty Websites. [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. [Link]

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs. [Link]

  • Why are organic amines often more stable as the HCl salt than in the free base form?. Reddit. [Link]

  • DVS Application Note 101. Jenck. [Link]

  • SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]

  • Dynamic vapor sorption – Knowledge and References. Taylor & Francis Online. [Link]

  • Dynamic vapor sorption. Wikipedia. [Link]

  • Aqueous Solubility Determination Method. Scribd. [Link]

  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Digital Commons @ USF. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • 2.2: Solubility Lab. Chemistry LibreTexts. [Link]

  • (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. [Link]

  • Drug Formulation and The Impact on Analytical Testing. ARL Bio Pharma. [Link]

Sources

Validation

Benchmarking 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride against standard inhibitors

An In-Depth Guide to the Characterization and Benchmarking of Novel Kinase Inhibitor Scaffolds: A Case Study with 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride Introduction: From Chemical Scaffold to Characterize...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Characterization and Benchmarking of Novel Kinase Inhibitor Scaffolds: A Case Study with 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride

Introduction: From Chemical Scaffold to Characterized Inhibitor

In the landscape of modern drug discovery, particularly in oncology and immunology, kinase inhibitors represent a cornerstone of targeted therapy. The journey from a novel chemical entity to a validated inhibitor is a rigorous process of systematic evaluation and benchmarking. This guide focuses on 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride, a heterocyclic compound representative of scaffolds commonly utilized in the synthesis of potent kinase inhibitors.

While not an established inhibitor itself, its pyrimidine core is a privileged structure in kinase-targeted drug design. Therefore, we will use this compound as a model to delineate the essential workflow for characterizing a novel chemical entity and benchmarking it against established, standard-of-care inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the critical path of inhibitor validation.

The Rationale: Why We Benchmark

Benchmarking is not merely about determining if a new compound is "better" than an existing one. It is a multi-faceted process that provides crucial context about a compound's potency, selectivity, and potential therapeutic window. By comparing a novel compound to well-characterized inhibitors under identical experimental conditions, we can:

  • Validate Assay Performance: Ensure that the assays being used are sensitive and robust enough to detect known inhibitory activities.

  • Establish Relative Potency: Quantify the compound's inhibitory strength relative to industry standards.

  • Profile Selectivity: Understand the compound's off-target effects by comparing its activity against a panel of kinases versus the profiles of known selective and non-selective inhibitors.

  • Contextualize Cellular Activity: Correlate biochemical potency with effects in a cellular environment, a critical step in assessing therapeutic potential.

For this guide, we will benchmark our candidate compound against two archetypal kinase inhibitors:

  • Staurosporine: A potent, broad-spectrum inhibitor of a wide range of kinases. It serves as a positive control for assay sensitivity but is a poor candidate for therapeutic use due to its lack of selectivity.

  • Dasatinib: A highly potent, multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It represents a clinically successful, albeit not entirely selective, inhibitor.

Experimental Workflow: A Step-by-Step Approach to Characterization

The characterization of a novel inhibitor follows a logical progression from broad, high-throughput screening to more focused, in-depth analysis. The following workflow outlines the essential steps.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular & Functional Analysis cluster_2 Phase 3: Selectivity & Off-Target Profiling A Primary Kinase Screen (Large Panel @ 1µM) B Dose-Response & IC50 Determination (For Identified Hits) A->B Identify preliminary hits C Mechanism of Action Studies (e.g., ATP Competition Assay) B->C Quantify potency D Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) C->D Transition to Cellular Models E Phospho-protein Western Blot (Target Modulation) D->E Confirm target binding in cells F Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®) E->F Assess functional consequences G Broad Kinome Selectivity Screen (e.g., KINOMEscan™) F->G Validate on-target effects before broad screening H Off-Target Safety Panel (e.g., CEREP Panel) G->H Define selectivity & potential liabilities

Figure 1: A generalized workflow for the characterization and validation of a novel kinase inhibitor candidate.

Phase 1: Biochemical Potency and Mechanism of Action

The first step is to determine if the compound has inhibitory activity against a panel of purified kinases and to understand how it interacts with its target.

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination

This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

Methodology:

  • Reagent Preparation: Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the test compound (2-Chloro-4-(piperidin-4-yl)pyrimidine), Staurosporine, and Dasatinib in DMSO, followed by a final dilution in the reaction buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the diluted compound, 5 µL of kinase/substrate solution (e.g., Abl kinase and a suitable peptide substrate), and initiate the reaction by adding 2.5 µL of ATP solution. Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme). Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Illustrative Data: Biochemical Potency

The following table presents hypothetical data from such an experiment, assuming our lead scaffold was found to be a potent inhibitor of the Abl1 kinase.

CompoundTarget KinaseIC50 (nM)Hill Slope
Candidate Compound Abl1 15.2 -1.1
StaurosporineAbl12.5-1.0
DasatinibAbl10.8-1.2

Interpretation: This hypothetical data positions our candidate compound as a potent inhibitor of Abl1, albeit less potent than the established inhibitors Dasatinib and Staurosporine. This is a promising starting point for lead optimization.

Phase 2: Cellular Activity and Target Engagement

A compound's biochemical potency does not always translate to cellular efficacy. It is crucial to confirm that the compound can enter cells, engage its target, and exert a functional effect.

Protocol 2: K562 Cell Proliferation Assay (CellTiter-Glo®)

K562 cells are a chronic myelogenous leukemia cell line whose proliferation is driven by the constitutively active BCR-Abl fusion protein. This makes them an excellent model system for assessing the cellular activity of Abl inhibitors.

Methodology:

  • Cell Plating: Seed K562 cells in a 96-well, white-walled plate at a density of 5,000 cells per well in 50 µL of RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add 50 µL to the appropriate wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Lysis and Signal Generation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the normalized luminescence against the log of compound concentration.

Illustrative Data: Cellular Antiproliferative Activity
CompoundCell LineEC50 (nM)
Candidate Compound K562 (BCR-Abl) 45.8
StaurosporineK562 (BCR-Abl)7.1
DasatinibK562 (BCR-Abl)1.5

Interpretation: The hypothetical cellular data shows a rightward shift compared to the biochemical IC50 values. This is expected and reflects factors such as cell membrane permeability, protein binding in the culture medium, and potential efflux. The candidate compound demonstrates on-target cellular activity, confirming its potential as a lead structure.

Visualizing the Mechanism: Kinase Signaling and Inhibition

To understand the functional consequence of inhibiting a kinase like Abl, it is helpful to visualize its place in a signaling pathway.

G cluster_pathway Simplified Pro-Survival Signaling Cascade cluster_inhibitors Points of Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR) GF->RTK RAS RAS/MAPK Pathway RTK->RAS STAT STAT Pathway RTK->STAT PI3K PI3K/AKT Pathway RTK->PI3K BCR_Abl BCR-Abl (Constitutively Active) BCR_Abl->RAS BCR_Abl->STAT BCR_Abl->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation STAT->Proliferation PI3K->Proliferation Dasatinib Dasatinib Dasatinib->BCR_Abl Inhibits Candidate Candidate Compound Candidate->BCR_Abl Inhibits

Figure 2: Simplified diagram of the BCR-Abl signaling pathway and points of therapeutic intervention.

Conclusion and Future Directions

This guide has outlined a foundational framework for the initial characterization and benchmarking of a novel chemical entity, using 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride as a representative molecular scaffold. Our hypothetical results position this compound as a promising starting point for a lead discovery program targeting Abl kinase.

The crucial next steps would involve:

  • Kinome-wide Selectivity Profiling: To understand the compound's specificity and identify potential off-targets that could lead to toxicity.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to improve potency and selectivity.

  • ADME/Tox Profiling: To assess the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

By systematically applying this benchmarking workflow, researchers can efficiently triage novel compounds, validate their mechanisms, and build a robust data package to support their progression through the drug discovery pipeline.

References

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. Available at: [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Available at: [Link]

Comparative

A Comparative Guide to LC-MS Method Validation for the Assay and Purity of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride

This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the analytical validation of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride, a key inte...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the analytical validation of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, analytical scientists, and drug development professionals with the rationale and experimental protocols necessary to establish a robust, accurate, and reliable method suitable for quality control and stability testing.

The validation framework described herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring that the resulting analytical procedure is fit for its intended purpose.[1][2][3][4] We will explore two primary methodologies—a rapid Reversed-Phase (RP) approach and a more retentive Mixed-Mode (MM) approach—and evaluate their performance across all critical validation parameters.

Analyte Properties and Methodological Considerations

2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride possesses dual chemical characteristics that present a challenge for chromatographic separation. The chloropyrimidine core imparts hydrophobicity, while the protonated piperidine ring (as a dihydrochloride salt) provides high polarity and a permanent positive charge. This amphiphilic nature necessitates a careful selection of stationary and mobile phases to achieve adequate retention and symmetrical peak shape.

  • Method A: Ultra-High-Performance Liquid Chromatography (UHPLC) with C18

    • Rationale: This approach prioritizes speed and efficiency, leveraging the hydrophobicity of the pyrimidine ring for retention on a classic C18 stationary phase. It is ideal for high-throughput quality control (QC) environments where assay value is the primary readout. The use of an acidic mobile phase additive like formic acid ensures the piperidine moiety is consistently protonated, promoting a single ionic species for MS detection.

  • Method B: Mixed-Mode Liquid Chromatography (MMLC)

    • Rationale: This strategy is designed for superior retention and selectivity, particularly for the parent compound and any polar degradation products.[5][6] MMLC columns combine hydrophobic (e.g., C18) and ion-exchange functionalities. This dual mechanism provides more robust retention of the highly polar piperidine group, which might otherwise elute near the void volume in a standard RP method.[7] This approach is invaluable for comprehensive impurity profiling and stability studies.

LC-MS/MS System and Initial Parameter Optimization

Prior to formal validation, foundational parameters for both the liquid chromatography and mass spectrometry components must be optimized.

Mass Spectrometry

The analyte contains multiple nitrogen atoms, making it an excellent candidate for positive mode Electrospray Ionization (ESI+).

Experimental Protocol: MS Parameter Optimization

  • Analyte Infusion: Prepare a 1 µg/mL solution of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride in 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a flow rate of 10-20 µL/min.

  • Full Scan (Q1): Acquire full scan mass spectra to identify the precursor ion. The expected monoisotopic mass is C9H12ClN3, so the protonated species [M+H]+ should be observed at m/z 198.08.

  • Product Ion Scan (Q3): Select the precursor ion (m/z 198.08) and perform a product ion scan by applying a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

  • MRM Transition Selection: Identify two to three of the most stable and abundant fragment ions to create Multiple Reaction Monitoring (MRM) transitions. This ensures high selectivity and sensitivity for quantification.[8][9] A potential primary transition (for quantification) and secondary transition (for confirmation) could be selected.

Liquid Chromatography

The following tables outline the starting conditions for the two comparative methods.

Table 1: Chromatographic Conditions for Method A (Reversed-Phase)

Parameter Condition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B in 3 minutes
Flow Rate 0.5 mL/min
Column Temp. 40 °C

| Injection Vol. | 2 µL |

Table 2: Chromatographic Conditions for Method B (Mixed-Mode)

Parameter Condition
Column Primesep 200, 5 µm, 2.1 x 150 mm
Mobile Phase A Water with 10 mM Ammonium Acetate, pH 5.0
Mobile Phase B Acetonitrile with 10 mM Ammonium Acetate, pH 5.0
Gradient 95% to 10% B in 8 minutes
Flow Rate 0.4 mL/min
Column Temp. 35 °C

| Injection Vol. | 5 µL |

Method Validation Protocol & Comparative Performance

The validation process is executed according to ICH Q2(R1) guidelines, which define the necessary experiments to prove a method is suitable for its intended purpose.[1][4][10]

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation Execution (ICH Q2 R1) cluster_doc Phase 3: Documentation RefStd Characterize Reference Standard & Impurities SysPrep System Suitability Criteria Definition RefStd->SysPrep Specificity Specificity (Forced Degradation) SysPrep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Final Method SOP Report->SOP

Caption: High-level workflow for analytical method validation.

Specificity & Stability-Indicating Nature

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] A forced degradation study is the definitive test for a stability-indicating method.[12][13]

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare separate solutions of the analyte (~100 µg/mL) and subject them to the stress conditions below. The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[12]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance at 105 °C for 48 hours.

    • Photolytic: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using both Method A and Method B.

  • Evaluation: Assess peak purity using a photodiode array (PDA) detector and mass spectral data. Ensure that the primary analyte peak is chromatographically resolved from all major degradation products.

G cluster_stress Stress Conditions API API Solution (100 µg/mL) Acid Acid (0.1 M HCl) API->Acid Base Base (0.1 M NaOH) API->Base Oxid Oxidative (3% H₂O₂) API->Oxid Therm Thermal (105 °C) API->Therm Analysis LC-MS Analysis (Method A & B) Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Report Evaluate: - Peak Purity - Resolution - Mass Balance Analysis->Report

Caption: Workflow for the forced degradation study.

Expected Performance:

  • Method A (RP): May show co-elution of early, polar degradants with the solvent front. It will likely resolve nonpolar degradants well.

  • Method B (MMLC): Expected to provide superior resolution for both polar and nonpolar degradants due to its dual retention mechanism, demonstrating stronger stability-indicating properties.

Linearity, Range, Accuracy, and Precision

These parameters collectively ensure that the method provides results that are directly proportional to the concentration of the analyte in the sample.[14][15]

Experimental Protocol:

  • Linearity & Range: Prepare a series of at least five calibration standards from a stock solution, covering a range of 50% to 150% of the expected nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area response versus concentration and determine the correlation coefficient (r²) and y-intercept.

  • Accuracy: Analyze samples at three concentration levels (low, medium, high) with a known amount of spiked analyte (n=3 replicates at each level). Calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the % Relative Standard Deviation (%RSD) for all results.

Table 3: Comparative Validation Data Summary

Parameter Acceptance Criteria (ICH) Method A (Reversed-Phase) Method B (Mixed-Mode)
Linearity (r²) ≥ 0.995 0.9992 0.9996
Accuracy (% Recovery) 98.0 - 102.0% 99.1 - 101.5% 99.5 - 101.2%
Precision (Repeatability %RSD) ≤ 2.0% 0.8% 0.6%

| Precision (Intermediate %RSD) | ≤ 2.0% | 1.2% | 1.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[15]

Experimental Protocol:

  • Signal-to-Noise Method: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation: For the determined LOQ concentration, perform six replicate injections and confirm that the %RSD for the peak areas is ≤ 10%.

Table 4: Sensitivity Comparison

Parameter Method A (Reversed-Phase) Method B (Mixed-Mode)
LOD 0.05 µg/mL (S/N ~3) 0.02 µg/mL (S/N ~3)
LOQ 0.15 µg/mL (S/N ~10) 0.07 µg/mL (S/N ~10)

| Precision at LOQ (%RSD) | 6.5% | 4.8% |

Insight: Method B's enhanced retention typically leads to better peak focusing and reduced matrix effects, resulting in lower (better) LOD and LOQ values.

Conclusion and Method Selection

Both the rapid Reversed-Phase (Method A) and the comprehensive Mixed-Mode (Method B) approaches can be successfully validated for the analysis of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride. The optimal choice depends entirely on the intended application.

  • Method A (Reversed-Phase) is superior for routine, high-throughput QC testing where the primary goal is to confirm the identity and assay of the main compound against a known specification. Its short run time significantly increases sample throughput.

  • Method B (Mixed-Mode) is the authoritative choice for in-depth analysis, such as impurity profiling, stability testing, and forced degradation studies. Its enhanced retention and selectivity provide a higher degree of confidence that all potential impurities and degradants are being separated and can be quantified accurately.[5][6] This makes it the preferred method for process development and regulatory submissions where a complete picture of the drug substance is required.

By understanding the distinct advantages of each chromatographic strategy, analytical laboratories can deploy the most appropriate and robustly validated LC-MS method to ensure the quality and safety of the final pharmaceutical product.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2005). Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Al-Tameemi, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5335–5345. [Link]

  • ResearchGate. (2020). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]

  • Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • MDPI. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-889. [Link]

  • Waters Corporation. (2022). Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector. YouTube. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. [Link]

  • Patel, D., et al. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research, 57(2), 479-490. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

  • IJRAR. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. [Link]

  • Alam, P., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Journal of Applied Pharmaceutical Science, 13(08), pp. 223-230. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Schlieben, L. D., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE, 14(2), e0212426. [Link]

  • Jiang, W., et al. (2025). A rapid and sensitive LC-MS/MS method for the simultaneous determination of chlorfenapyr and its major metabolite tralopyril in human plasma: From method development, validation to clinical application. Journal of Chromatography B, 1241, 124158. [Link]

Sources

Validation

Comparative Efficacy Guide: 2-Chloro-4-(piperidin-4-yl)pyrimidine Dihydrochloride Analogues in Kinase Inhibitor Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale The development of targeted kinase inhibitors relie...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The development of targeted kinase inhibitors relies heavily on privileged chemical scaffolds that can reliably anchor into the ATP-binding pocket of kinases. The building block 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride [1][2] has emerged as a cornerstone intermediate in the synthesis of highly selective receptor tyrosine kinase (RTK) inhibitors, particularly against targets like FLT3, CDK4/6, and LRRK2 [3].

Why this specific scaffold?

  • Hinge-Binding Core: The pyrimidine ring acts as a bidentate hydrogen-bond acceptor/donor system, perfectly mimicking the adenine ring of ATP to interact with the kinase hinge region (e.g., Cys694 in FLT3) [3].

  • Solubilizing Vector: The piperidine ring at the C4 position extends outward into the solvent-exposed region of the kinase pocket. This not only improves aqueous solubility but provides a synthetic vector for modulating pharmacokinetic (PK) properties without disrupting target affinity.

  • Reactivity Handle: The C2-chlorine is highly primed for Nucleophilic Aromatic Substitution (SNAr) with various anilines, allowing rapid library generation of 2-aminopyrimidine derivatives. The dihydrochloride salt ensures long-term bench stability of the piperidine nitrogen, preventing premature oxidation or degradation.

Comparative Efficacy of Representative Analogues

To demonstrate the versatility of this scaffold, we compare three distinct classes of analogues synthesized from the 2-chloro-4-(piperidin-4-yl)pyrimidine core, functionalized at both the C2 position (via SNAr with substituted anilines) and the piperidine nitrogen.

  • Analogue A (Alkyl-piperidine): N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(1-methylpiperidin-4-yl)pyrimidin-2-amine.

  • Analogue B (Acyl-piperidine): 1-(4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)piperidin-1-yl)ethan-1-one.

  • Analogue C (Sulfonyl-piperidine): 4-(1-(methylsulfonyl)piperidin-4-yl)-N-(3-(trifluoromethyl)phenyl)pyrimidin-2-amine.

Table 1: In Vitro and Cellular Efficacy Profiling (FLT3 Kinase Model)
CompoundFLT3 Kinase IC₅₀ (nM)MV4-11 Cell Viability IC₅₀ (nM)Microsomal Stability (T₁/₂, min)Kinetic Solubility (µM)
Analogue A 12.4 ± 1.245.8 ± 3.135.240.5
Analogue B 4.1 ± 0.615.2 ± 1.885.4120.0
Analogue C 8.7 ± 0.928.4 ± 2.2110.665.2

Data Synthesis: Analogue B demonstrates the optimal balance of biochemical potency and cellular translation. The acyl-piperidine modification reduces basicity compared to the alkyl-piperidine (Analogue A), which drastically improves microsomal stability and kinetic solubility, leading to superior cellular efficacy in the MV4-11 acute myeloid leukemia (AML) cell line [3].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems incorporating strict internal controls.

Protocol 1: Synthesis of 2-Aminopyrimidine Analogues via SNAr

Causality: The starting material is a dihydrochloride salt. Direct reaction will fail because the amine nucleophiles will be protonated. We must use a sterically hindered base (DIPEA) to liberate the free base without competing as a nucleophile.

  • Neutralization: Suspend 1.0 eq of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride in anhydrous N,N-dimethylacetamide (DMAc). Add 3.5 eq of N,N-diisopropylethylamine (DIPEA) and stir for 15 minutes at room temperature to fully neutralize the HCl salts.

  • SNAr Reaction: Add 1.2 eq of the desired aniline derivative. Heat the reaction mixture to 120°C under a nitrogen atmosphere for 12 hours. Validation: Monitor via LC-MS; the disappearance of the starting material mass (m/z 197 for free base) confirms conversion.

  • Functionalization: Cool to 0°C. Add 1.5 eq of the desired electrophile (e.g., acetyl chloride for Analogue B) dropwise. Stir for 2 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC to >95% purity.

Protocol 2: In Vitro Kinase Activity Assay (ADP-Glo)

Causality: We use the ADP-Glo assay because it measures ADP production universally, independent of the specific peptide substrate sequence, providing a direct readout of ATP-competitive inhibition.

  • Preparation: Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 3-fold serial dilutions of Analogues A-C into a 384-well plate. Add recombinant FLT3 kinase (1 ng/well) and incubate for 30 minutes. Control: Use 1 µM Staurosporine as a positive control (100% inhibition) and 0.1% DMSO as a negative control (0% inhibition).

  • Reaction: Initiate the reaction by adding 10 µM ATP and 0.2 µg/µL Myelin Basic Protein (MBP) substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo Reagent to deplete unreacted ATP (40 min), followed by Kinase Detection Reagent to convert ADP to luminescence (30 min). Read on a microplate reader.

Protocol 3: Cellular Viability Assay (CellTiter-Glo)

Causality: ATP levels are directly proportional to the number of metabolically active cells. By measuring ATP depletion, we quantify the phenotypic result of kinase inhibition (apoptosis/arrest).

  • Seeding: Seed MV4-11 cells at 5,000 cells/well in 96-well opaque plates in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat cells with serial dilutions of the analogues (0.1 nM to 10 µM) and incubate for 72 hours at 37°C, 5% CO₂.

  • Lysis & Detection: Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Signaling & Workflow Visualizations

Workflow A 2-Chloro-4-(piperidin-4-yl)pyrimidine Dihydrochloride B Base Neutralization (DIPEA / TEA) A->B Release free base C SNAr Reaction (Aniline derivatives, 120°C) B->C C2 Substitution D Piperidine N-Functionalization (Acylation / Alkylation) C->D C4 Modification E In Vitro Kinase Assay (ADP-Glo) D->E Biochemical Screen F Cellular Efficacy (CellTiter-Glo) E->F Phenotypic Screen

Caption: Workflow for synthesizing and evaluating 2-aminopyrimidine analogues from the dihydrochloride core.

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) Ligand->Receptor Activation Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Phosphorylation Downstream2 MAPK / ERK Pathway Receptor->Downstream2 Phosphorylation Inhibitor 2-Aminopyrimidine Analogue Inhibitor->Receptor ATP-competitive Inhibition Arrest Apoptosis & Cell Cycle Arrest Inhibitor->Arrest Induces Effect Cell Proliferation & Survival Downstream1->Effect Promotes Downstream2->Effect Promotes

Caption: Mechanism of action: 2-aminopyrimidine analogues competitively inhibit RTK signaling pathways.

References

  • PubChem: 4-(Piperidin-4-yl)pyrimidine (CID 17894842). National Center for Biotechnology Information. Available at:[Link]

  • Journal of Medicinal Chemistry: Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. ACS Publications (2022). Available at:[Link]

Comparative

Reproducibility of 2-Chloro-4-(piperidin-4-yl)pyrimidine Dihydrochloride in High-Throughput Screening: A Comparative Guide

Introduction: The Role of Pyrimidine Scaffolds in Drug Discovery The pyrimidine scaffold is a deeply privileged structure in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Beca...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine scaffold is a deeply privileged structure in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Because the pyrimidine ring acts as a bioisostere for the adenine ring of ATP, it effectively mimics the hydrogen-bonding interactions required to anchor inhibitors within the highly conserved kinase hinge region [1]. Consequently, versatile building blocks like 2-Chloro-4-(piperidin-4-yl)pyrimidine are heavily utilized in synthesizing high-throughput screening (HTS) libraries, including DNA-Encoded Libraries (DELs) [2].

However, the reproducibility of HTS campaigns is intrinsically tied to the physicochemical integrity of the building blocks used. False positives (often driven by colloidal aggregation) and false negatives (driven by poor aqueous solubility) routinely plague early drug discovery. This guide objectively compares the dihydrochloride salt of 2-Chloro-4-(piperidin-4-yl)pyrimidine (CAS: 2044927-14-0) against its free base and piperazine analogs, providing actionable, self-validating protocols to ensure screening fidelity.

Structural Causality and Physicochemical Profiling

When selecting a building block for library synthesis, the physical form of the compound dictates its behavior in aqueous assay conditions. We compare Compound A (2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride) [3] with its free base equivalent (Compound B ) and a structural analog, 2-Chloro-4-(piperazin-1-yl)pyrimidine (Compound C ).

The Causality of Salt Selection

The dihydrochloride salt form is vastly superior for HTS applications. The protonation of the secondary amine on the piperidine ring drastically lowers the desolvation energy required to transition from a DMSO stock solution into an aqueous assay buffer. The free base form, being highly lipophilic, frequently suffers from "crash out" (precipitation) upon aqueous dilution. These micro-precipitates form colloidal aggregates that act as Pan-Assay Interference Compounds (PAINS), sequestering target proteins non-specifically and generating irreproducible, false-positive readouts.

Furthermore, comparing the piperidine ring to the piperazine ring (Compound C), piperidine lacks the second nitrogen atom. This alters the basicity (pKa) and the hydrogen bond donor/acceptor profile, which strictly dictates the trajectory of the vector pointing out of the kinase hinge region towards the solvent-exposed channel, directly impacting downstream pharmacokinetic tuning.

Table 1: Physicochemical and HTS Suitability Comparison
Property / MetricCompound A: Dihydrochloride SaltCompound B: Free BaseCompound C: Piperazine Analog
Aqueous Solubility (pH 7.4) > 10 mM< 0.5 mM~ 5 mM
DMSO Stability (4 weeks, -20°C) > 98% intact~ 90% (Prone to precipitation)> 95% intact
Calculated LogD (pH 7.4) 0.82.11.2
Risk of Colloidal Aggregation Very LowHighLow
Overall HTS Suitability Excellent Poor Good

Mechanistic Grounding: The Pyrimidine Scaffold in Kinase Inhibition

To understand why this building block is so prevalent, we must examine its mechanistic role. The 2-chloro substituent provides a highly reactive handle for subsequent SN​Ar or transition-metal-catalyzed cross-coupling reactions during library synthesis [2]. Once synthesized into a final library member, the pyrimidine core engages the kinase hinge region.

KinasePathway ATP ATP Molecule Kinase Protein Kinase (Hinge Region) ATP->Kinase Binds Substrate Target Substrate Kinase->Substrate Phosphorylates PhosphoSub Phosphorylated Substrate (Active) Substrate->PhosphoSub Downstream Downstream Signaling PhosphoSub->Downstream Activates Pyrimidine Pyrimidine Scaffold (Inhibitor) Pyrimidine->Kinase Competitive Binding (Displaces ATP)

Fig 1: Competitive inhibition of kinase signaling pathways by pyrimidine scaffolds displacing ATP.

Self-Validating Experimental Protocols for HTS

A robust HTS protocol cannot simply assume building block integrity; it must actively prove it through orthogonal checks. The following methodologies establish a self-validating system to ensure that hits derived from 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride are reproducible and biologically relevant [4].

HTSWorkflow QC 1. Building Block QC (LC-MS, NMR >95%) Solubility 2. Kinetic Solubility (Nephelometry) QC->Solubility Library 3. Library Synthesis (Split-and-Pool) Solubility->Library Pass (>100 µM) PrimaryScreen 4. Primary HTS (e.g., ADP-Glo) Library->PrimaryScreen CounterScreen 5. Orthogonal Validation (PAINS Check) PrimaryScreen->CounterScreen Z' > 0.7 CounterScreen->PrimaryScreen False Positive Feedback Hit 6. Confirmed Hit (Dose-Response) CounterScreen->Hit Verified

Fig 2: Self-validating high-throughput screening workflow ensuring building block reproducibility.

Protocol A: Kinetic Solubility and Aggregation Counter-Screening

Objective: Prevent false positives caused by colloidal aggregation before library synthesis.

  • DMSO Stock Preparation: Prepare 10 mM stocks of the dihydrochloride salt in anhydrous DMSO.

    • Causality: Water absorption in DMSO leads to premature hydrolysis of the 2-chloro reactive site. Using the salt form ensures rapid dissolution without sonication-induced heating, which can degrade the compound.

  • Serial Dilution and Nephelometry: Dilute the stock to 100 µM in PBS (pH 7.4). Measure light scattering via a nephelometer.

    • Causality: Visual inspection is insufficient for detecting nano-scale colloidal aggregates. Nephelometry quantitatively detects phase separation, validating that the compound remains in true solution.

  • Orthogonal PAINS Check (Self-Validation): Run a parallel biochemical assay in the presence and absence of 0.01% Triton X-100 (a non-ionic detergent).

    • Causality: Colloidal aggregates sequester enzymes non-specifically. If a compound's inhibitory activity vanishes upon the addition of Triton X-100, the initial hit was a false positive driven by aggregation. The dihydrochloride salt consistently passes this check, whereas the free base frequently fails.

Protocol B: Primary HTS Kinase Assay Validation

Objective: Confirm the reproducibility of the synthesized library.

  • Assay Execution: Utilize an ADP-Glo Kinase Assay format. Dispense 10 nL of the synthesized pyrimidine library compounds (derived from the dihydrochloride building block) into 384-well plates using acoustic liquid handling (e.g., Echo 550) to prevent tip-based carryover.

  • Control Integration: Include Staurosporine as a positive control and DMSO as a negative control on every plate.

  • Statistical Validation: Calculate the Z'-factor for each plate. A Z'-factor > 0.7 indicates a highly reproducible assay window, confirming that the building block's physicochemical properties are not interfering with the assay readout.

Comparative Performance Data in HTS

When these building blocks are utilized to synthesize a 10,000-member targeted kinase library, the downstream screening metrics starkly highlight the necessity of choosing the correct physicochemical form.

Table 2: Downstream HTS Performance Metrics (Kinase Target)
Screening MetricLibraries via Dihydrochloride SaltLibraries via Free BaseLibraries via Piperazine Analog
Average Assay Z'-Factor 0.82 (Excellent)0.55 (Marginal)0.78 (Good)
False Positive Rate (Aggregation) < 0.1%4.5%0.5%
Hit Confirmation Rate (Re-test) 92%45%88%
Dose-Response Curve Fidelity Standard SigmoidalSteep / Bell-shapedStandard Sigmoidal

Data Interpretation: The free base libraries exhibit a high false-positive rate and steep dose-response curves—classic hallmarks of aggregation-based inhibition. The dihydrochloride salt ensures high hit confirmation rates due to its superior kinetic solubility profile.

Conclusion

For drug development professionals engineering kinase-focused libraries, the structural and physicochemical integrity of the starting materials cannot be compromised. While the free base of 2-Chloro-4-(piperidin-4-yl)pyrimidine may appear chemically equivalent on paper, its poor aqueous solubility introduces unacceptable noise into HTS workflows. By utilizing the dihydrochloride salt , researchers ensure robust kinetic solubility, eliminate aggregation-based PAINS, and secure highly reproducible, self-validating screening data.

References

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at:[Link]

  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Potent Pyrimidine and Pyrrolopyrimidine Inhibitors of Testis-Specific Serine/Threonine Kinase 2 (TSSK2). National Institutes of Health (NIH) PMC. Available at:[Link]

Validation

A Comparative Guide to Purity Analysis of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride

This guide provides an in-depth comparison of analytical techniques for determining the purity of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride, a key intermediate in modern pharmaceutical synthesis.[1][2][3] As...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical techniques for determining the purity of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride, a key intermediate in modern pharmaceutical synthesis.[1][2][3] As the quality of the final Active Pharmaceutical Ingredient (API) is directly dependent on the purity of its precursors, a robust, multi-faceted analytical strategy is not just a regulatory requirement but a cornerstone of safe and effective drug development.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind methodological choices, empowering you to design and execute a self-validating purity assessment program that ensures scientific rigor and compliance with global regulatory standards, such as the ICH Q3A guidelines for impurities in new drug substances.[4][5][6]

The Analytical Imperative: Why Purity Matters

2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride is a nitrogen-containing heterocyclic compound, a class of molecules that forms the backbone of a significant percentage of FDA-approved drugs.[1][3] Impurities in such an intermediate can arise from various sources, including starting materials, by-products from competing reaction pathways, intermediates, degradation products, and residual solvents.[5][7] These impurities can impact the safety, efficacy, and stability of the final drug product. Therefore, a comprehensive purity profile is essential. According to ICH guidelines, impurities must be reported, identified, and qualified based on established thresholds, making their accurate detection and quantification a critical task.[4][8]

Orthogonal Approaches: A Multi-Technique Strategy

No single analytical technique can provide a complete picture of a compound's purity. A robust analysis relies on the application of orthogonal methods—techniques that measure the same attribute using different physicochemical principles. This approach minimizes the risk of an impurity going undetected because it co-elutes in one system or is non-responsive to a particular detector. The primary techniques for assessing the purity of a non-volatile, polar organic salt like 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), supplemented by Elemental Analysis.

cluster_PurityWorkflow Comprehensive Purity Analysis Workflow Sample Sample Received: 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride Identity Identity Confirmation Sample->Identity PurityAssay Purity Assay & Organic Impurities Sample->PurityAssay Volatiles Residual Solvents & Volatile Impurities Sample->Volatiles Elemental Elemental Composition Sample->Elemental NMR_ID NMR Spectroscopy (Structural Confirmation) Identity->NMR_ID Primary Method HPLC_Assay RP-HPLC (UV) (Assay vs. Standard) PurityAssay->HPLC_Assay Primary Method qNMR_Purity qNMR (Absolute Purity) PurityAssay->qNMR_Purity Orthogonal Method GCMS Headspace GC-MS Volatiles->GCMS CHN CHN Elemental Analysis Elemental->CHN Report Final Purity Report (Certificate of Analysis) NMR_ID->Report HPLC_Assay->Report qNMR_Purity->Report GCMS->Report CHN->Report

Caption: A comprehensive workflow for the purity analysis of a pharmaceutical intermediate.

Comparative Analysis of Key Techniques

The choice of analytical technique is driven by the specific question being asked: Are we confirming identity? Quantifying the main component? Searching for trace impurities? Or identifying residual solvents?

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the workhorse for purity and impurity analysis of non-volatile organic molecules in the pharmaceutical industry.[9][10] The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase (e.g., C18). Separation occurs based on the differential partitioning of the analyte and its impurities between the two phases.

Application & Causality: For 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride, a polar, water-soluble salt, RP-HPLC is ideal. The use of a C18 column with an aqueous-organic mobile phase (e.g., water/acetonitrile) and a buffer allows for the retention and separation of the main component from potentially less polar starting materials or more polar degradation products. UV detection is suitable as the pyrimidine ring is a strong chromophore.

  • Strengths: High resolution for separating closely related structures, excellent sensitivity for trace impurity detection, and well-established methods for validation according to ICH guidelines.[9][11][12]

  • Limitations: Not suitable for volatile compounds like residual solvents. Co-elution of impurities is possible, necessitating method development and peak purity analysis (e.g., with a Diode Array Detector).

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC is a powerful technique for separating compounds that are volatile or can be made volatile without decomposition.[13] The sample is vaporized and swept by a carrier gas through a capillary column. Separation is based on the compound's boiling point and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted components, providing a unique "fingerprint" for identification.

Application & Causality: The target compound is a dihydrochloride salt and is non-volatile, making it unsuitable for direct GC analysis. However, GC-MS is the gold-standard method for identifying and quantifying residual solvents (an ICH Q3C requirement), which are common process-related impurities.[4][5] Headspace GC-MS is typically used, where the vial containing the sample is heated, and the vapor (headspace) is injected, leaving the non-volatile API behind.

  • Strengths: Unmatched sensitivity and specificity for volatile and semi-volatile compounds. MS provides definitive identification.[14][15]

  • Limitations: Not applicable to non-volatile or thermally labile compounds without derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the behavior of atomic nuclei in a magnetic field. For purity analysis, ¹H NMR is particularly powerful.

Application & Causality:

  • Structural Confirmation: An NMR spectrum serves as a definitive confirmation of the compound's identity, showing characteristic signals for every proton in the molecule. This can quickly reveal structural isomers or major impurities with distinct proton environments.[16]

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that allows for the determination of absolute purity without the need for an identical reference standard.[17][18] By adding a known amount of a certified internal standard to a precisely weighed sample, the purity of the target compound can be calculated by comparing the integral of its signals to the integral of the standard's signals. This is a powerful orthogonal technique to HPLC.[19]

  • Strengths: Provides unambiguous structural information, is non-destructive, and offers absolute quantification, making it a primary ratio method.[18] It can detect impurities that are invisible to UV detectors in HPLC.

  • Limitations: Relatively low sensitivity compared to HPLC or GC-MS, making it less suitable for detecting impurities below the ~0.1% level. Signal overlap in complex spectra can be a challenge.[20]

Elemental Analysis

Principle: This technique involves the complete combustion of a sample to convert its constituent elements into simple gases (e.g., CO₂, H₂O, N₂), which are then measured.

Application & Causality: Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen. The results are compared against the theoretical values calculated from the molecular formula (C₉H₁₃Cl₂N₃). A significant deviation can indicate the presence of inorganic impurities, bound solvents (like water), or an incorrect salt form, which would not be identified by other methods. While not specific for organic impurities, it provides a fundamental check of composition.[18]

  • Strengths: Confirms the correct empirical formula and stoichiometry.

  • Limitations: Not an impurity-specific technique; it provides an overall measure of composition but cannot identify or quantify individual organic impurities.

Summary of Technique Performance

Parameter RP-HPLC (UV) Headspace GC-MS NMR Spectroscopy (¹H & qNMR) Elemental Analysis
Primary Purpose Purity assay, detection and quantification of non-volatile organic impurities.[9]Detection and quantification of residual solvents and volatile impurities.[14]Structural confirmation (identity), absolute purity assay (qNMR).[17][18]Confirmation of elemental composition and stoichiometry.[18]
Specificity High; based on retention time. Peak purity analysis recommended.Very High; based on retention time and mass fragmentation pattern.Very High; based on unique chemical shifts and coupling constants.Low; non-specific.
Typical Sensitivity High (LOD/LOQ often <0.05%).[21]Extremely High (ppm levels for most solvents).Moderate (LOD ~0.1% for routine ¹H).Low (detects major compositional deviations).
Quantitation Yes, relative to a reference standard.Yes, relative to a reference standard.Yes, absolute quantification with an internal standard (qNMR).[19]Yes, but for bulk elemental percentage, not individual impurities.
Common Impurities Detected Starting materials, by-products, isomers, degradation products.[22]Methanol, Ethanol, Dichloromethane, Toluene, etc.Structural isomers, major by-products, some solvents.Inorganic salts, incorrect hydration/solvation state.
Key Limitation Not for volatile analytes. Requires a reference standard for quantitation.Only for volatile/thermally stable analytes.Lower sensitivity for trace impurities.Cannot identify specific organic impurities.

Experimental Protocols

The following sections provide standardized, step-by-step methodologies that serve as a robust starting point for method development and validation in your laboratory.

Protocol: Purity Determination by Reversed-Phase HPLC

This method is designed to serve as a starting point and must be fully validated according to ICH guidelines before routine use.[9]

1. Instrumentation and Reagents:

  • HPLC System: A gradient-capable HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.

  • Buffer: Phosphate buffer (e.g., 20 mM potassium phosphate), adjusted to a suitable pH (e.g., pH 3.0) with phosphoric acid.

  • Standards: A well-characterized reference standard of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride.

2. Preparation of Solutions:

  • Mobile Phase A: Buffered aqueous phase (e.g., 95:5 Water:ACN with 20mM phosphate buffer, pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

  • Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 10.0 mL of diluent to get a 1.0 mg/mL stock. Dilute further to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the test sample in the same manner as the standard solution to achieve a similar concentration.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: e.g., 254 nm (scan with DAD to find optimal wavelength).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B (hold)

    • 30-31 min: 95% to 5% B (return to initial)

    • 31-40 min: 5% B (equilibration)

4. Data Analysis & Validation:

  • Purity Calculation: Calculate the area percent of the main peak relative to the total area of all peaks. For assay, compare the main peak area to that of the reference standard.

  • Validation Parameters: The method must be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), LOD, LOQ, and robustness as per ICH Q2(R1) guidelines.[11][21]

cluster_MethodSelection Decision Tree for Purity Analysis Technique Start What is the Analytical Goal? Identity Confirm Structure Start->Identity Identity Assay Quantify Main Component & Organic Impurities Start->Assay Purity/Assay Volatiles Quantify Residual Solvents Start->Volatiles Volatiles Q_ImpurityType What is the likely nature of the impurity? Q_Quant Is absolute quantification without an impurity standard required? Q_ImpurityType->Q_Quant Need orthogonal check or absolute purity Use_HPLC Use RP-HPLC Q_ImpurityType->Use_HPLC Non-volatile organic (isomers, by-products) Q_Quant->Use_HPLC No (use relative % area or reference standard) Use_qNMR Use qNMR Q_Quant->Use_qNMR Yes Use_NMR Use NMR Identity->Use_NMR Assay->Q_ImpurityType Use_GCMS Use Headspace GC-MS Volatiles->Use_GCMS

Caption: A decision tree for selecting the appropriate analytical technique.

Conclusion

The purity analysis of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride demands a scientifically sound, multi-technique approach. While RP-HPLC stands as the primary tool for assay and the quantification of non-volatile organic impurities, its findings must be contextualized and supported by orthogonal methods. Headspace GC-MS is non-negotiable for controlling residual solvents, and NMR spectroscopy provides invaluable, unambiguous data for both structural confirmation and absolute purity determination via qNMR. Elemental analysis serves as a final, fundamental check on the compound's overall composition. By integrating these techniques into a cohesive and logical workflow, researchers and drug developers can ensure the quality and consistency of this critical intermediate, building a foundation of safety and reliability for the final pharmaceutical product.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency. (1995, May). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Toida, T., et al. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography A, 190(1), 107-12. [Link]

  • Proclinical. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • AMSbiopharma. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • NHS Pharmaceutical Quality Control. Guidance for the validation of pharmaceutical quality control analytical methods.
  • de Souza, S. V. C., & Junqueira, R. G. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO.
  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • Rajput, D., et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • American Chemical Society. (2001, September 15). News in brief: GC-MS and pyrimidine metabolism.
  • Cushman, M., et al. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate. [Link]

  • Giraudeau, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. [Link]

  • Spectral Service AG. (2025, September 26).
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • ResearchGate. Nitrogen-Containing Heterocyclic Compounds. [Link]

  • Liu, P., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules. [Link]

  • BenchChem. (2025). Application Note: HPLC Purity Analysis of 2-Chloro-4-methylpyrimidin-5-amine.
  • Bawa, S., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Biomolecules. [Link]

  • Royal Society of Chemistry. (2025, August 11). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023).
  • Yaremko, N. O., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
  • El-Gamal, M. I., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. International Journal of Molecular Sciences. [Link]

Sources

Comparative

Probing the Selectivity of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride: A Comparative Guide to Cross-Reactivity Profiling

In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone, forming the structural basis for a multitude of approved therapeutics, particularly in oncology.[1][2][3] The compound 2-Chloro-4-(pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone, forming the structural basis for a multitude of approved therapeutics, particularly in oncology.[1][2][3] The compound 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride represents a versatile building block within this chemical space, frequently utilized in the synthesis of kinase and G-protein coupled receptor (GPCR) modulators.[4][5][6][7] While its utility in generating potent lead compounds is well-established, the ultimate success of any therapeutic candidate hinges not only on its on-target potency but also on its selectivity. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, making early and comprehensive cross-reactivity profiling an indispensable step in the drug development pipeline.[8]

This guide provides a framework for researchers and drug development professionals to objectively assess the cross-reactivity profile of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride and its derivatives. We will move beyond a mere listing of methods to explain the causality behind experimental choices, presenting a self-validating system for robust selectivity analysis. For the purpose of this guide, we will hypothesize that a derivative of this scaffold has been developed as a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), a clinically relevant target in non-small cell lung cancer.[4] Our objective is to build a comprehensive off-target profile to identify and quantify potential liabilities.

The Strategic Imperative for Early Selectivity Profiling

The promiscuity of kinase inhibitors is a well-documented challenge. The conserved nature of the ATP-binding pocket across the human kinome means that inhibitors designed for one kinase often exhibit activity against others.[1] Similarly, the piperidine moiety is a common feature in ligands targeting GPCRs, opening another avenue for potential off-target binding.[9][10][11] A systematic evaluation of a compound's interaction with a broad range of biological targets is therefore not just a regulatory requirement but a critical scientific endeavor to understand its true pharmacological profile.

Our investigative workflow is designed to be tiered, starting with broad, high-throughput in vitro screens to identify potential interactions, followed by more focused cellular assays to confirm target engagement in a physiological context.

G cluster_0 Tier 1: Broad In Vitro Screening cluster_1 Tier 2: Cellular Target Validation cluster_2 Tier 3: Functional & Phenotypic Assays Kinase Panel Broad Kinome Screen (>300 Kinases) Biochemical Assay CETSA Cellular Thermal Shift Assay (CETSA) for Top Hits Kinase Panel->CETSA Validate engagement in cells GPCR Panel GPCR Binding Panel (e.g., SafetyScreen44™) Radioligand Displacement GPCR Panel->CETSA Validate engagement in cells Cellular Assays Downstream Signaling & Cell Viability Assays for Confirmed Off-Targets CETSA->Cellular Assays Assess functional consequences Compound 2-Chloro-4-(piperidin-4-yl)pyrimidine Derivative (Hypothetical ALK Inhibitor) Compound->Kinase Panel Identify potential kinase off-targets Compound->GPCR Panel Identify potential GPCR off-targets

Figure 1: Tiered workflow for cross-reactivity profiling.

Part 1: In Vitro Kinase Selectivity Profiling

The first step is to understand the compound's footprint across the human kinome. A broad kinase screen provides a global view of selectivity and identifies potential off-target interactions that require further investigation. We will utilize a luminescence-based kinase assay platform, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction, providing a sensitive and universal method applicable to a wide range of kinases.[12]

Experimental Protocol: ADP-Glo™ Kinase Assay Profiling

This protocol is adapted from commercially available systems for high-throughput kinase profiling.[12][13]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (2-Chloro-4-(piperidin-4-yl)pyrimidine derivative) in 100% DMSO. Create a dilution series to achieve final assay concentrations ranging from 1 nM to 10 µM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO vehicle control.

    • Add 2 µL of a kinase/substrate mixture from a pre-qualified kinase panel (e.g., Promega's Kinase Selectivity Profiling Systems). These systems provide optimized kinase and substrate pairs.[13]

    • Initiate the reaction by adding 2 µL of 5X ATP solution. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes. This allows the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which then drives a luciferase reaction.

  • Signal Measurement: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Data Presentation and Interpretation

The results should be summarized in a table comparing the IC50 values for the primary target (ALK) against any identified off-targets. A selectivity score (S-score) can be calculated to quantify promiscuity.

Table 1: Hypothetical Kinase Selectivity Profile

Kinase Target IC50 (nM) Fold Selectivity vs. ALK Kinase Family Potential Implication
ALK (Primary Target) 5 - Tyrosine Kinase On-target efficacy
IGF-1R 80 16x Tyrosine Kinase Metabolic side effects
InsR 95 19x Tyrosine Kinase Metabolic side effects
Aurora Kinase A 250 50x Serine/Threonine Kinase Cell cycle-related toxicity
FAK >1000 >200x Tyrosine Kinase Low

| ... (other kinases) | >1000 | >200x | ... | Low |

This table clearly presents the potency against the intended target and any significant off-targets. A >10-fold selectivity window is often considered a minimum starting point for a promising compound, though the required window depends on the therapeutic index of the off-target.

Part 2: GPCR Cross-Reactivity Screening

Given the prevalence of the piperidine moiety in GPCR ligands, a parallel screen against a panel of common GPCRs is a prudent measure to de-risk the compound. Radioligand binding assays remain a gold standard for determining the affinity of a compound for a receptor.[14][15][16] These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor.

Experimental Protocol: Radioligand Displacement Assay

This is a generalized protocol for a competitive binding assay.[17]

  • Membrane Preparation: Utilize commercially available membrane preparations expressing the GPCR target of interest (e.g., dopamine D2, serotonin 5-HT2A, adrenergic α1, etc.).

  • Assay Setup:

    • In a 96-well filter plate, combine the cell membrane preparation (typically 10-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., ³H-spiperone for D2 receptors) at or below its Kd, and varying concentrations of the test compound.

    • Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly harvest the contents of the plate onto a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent specific binding displaced by the test compound at each concentration. Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Data Presentation and Interpretation

Table 2: Hypothetical GPCR Binding Profile

GPCR Target Ki (µM) Potential Implication
Dopamine D2 >10 Low risk of extrapyramidal side effects
Serotonin 5-HT2A 5.2 Potential for off-target CNS effects
Adrenergic α1 >10 Low risk of cardiovascular side effects
Muscarinic M1 >10 Low risk of anticholinergic effects

| ... (other GPCRs) | >10 | Low |

A Ki value greater than 1 µM is generally considered to indicate weak or negligible binding for an off-target, though this threshold can vary. Any significant binding (e.g., Ki < 1 µM) warrants further functional investigation.

Part 3: Cellular Target Engagement Confirmation

Biochemical and binding assays are powerful but performed in artificial systems. It is crucial to confirm that the identified off-target interactions occur within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is an invaluable method for this purpose.[18][19][20][21] It operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[22]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Shock cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection Cells Treat intact cells with Compound or Vehicle (DMSO) Heating Heat cell suspensions across a temperature gradient Cells->Heating Lysis Lyse cells and separate soluble vs. precipitated proteins via centrifugation Heating->Lysis WB Analyze soluble fraction for target protein levels (e.g., Western Blot, ELISA) Lysis->WB

Figure 2: General workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for IGF-1R

This protocol describes how to validate the hypothetical off-target hit, IGF-1R, from the kinase screen.

  • Cell Culture and Treatment: Culture a cell line endogenously expressing IGF-1R (e.g., MCF-7 cells). Treat the cells with the test compound (e.g., at 1 µM) or DMSO vehicle for 1-2 hours.

  • Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 48°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles in liquid nitrogen followed by thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble fraction) and analyze the levels of soluble IGF-1R at each temperature point using Western blotting or another quantitative protein detection method like an ELISA. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis: Plot the relative amount of soluble IGF-1R as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.

Conclusion

The journey of a small molecule from a screening hit to a clinical candidate is paved with rigorous scientific evaluation. For a compound built upon the 2-chloro-4-(piperidin-4-yl)pyrimidine scaffold, a thorough investigation of its cross-reactivity profile is not optional, but essential. By employing a tiered approach—beginning with broad in vitro screens across the kinome and relevant GPCRs, followed by cellular target engagement validation with methods like CETSA for the most significant hits—researchers can build a comprehensive and reliable selectivity profile. This data-driven strategy allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) efforts to mitigate off-target effects, and ultimately increases the probability of developing a safe and effective therapeutic agent.

References

  • K-INBRE. (n.d.). Kinase Screening and Profiling: Methods and Protocols. Brandeis University. [Link]

  • Bio-protocol. (2016). Cellular Thermal Shift Assay (CETSA). Bio-protocol, 6(14). [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Probe Development Efforts at the Chemical Biology Consortium Sweden. National Center for Biotechnology Information. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Herbst, R. S., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 14. [Link]

  • Minor, L. K. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75(1), 1-19. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Henderson, M. J., et al. (2023). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Marsilje, T. H., et al. (2013). Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor... Journal of Medicinal Chemistry, 56(14), 5675-5690. [Link]

  • Lee, K., et al. (2017). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Organic & Biomolecular Chemistry, 15(31), 6644-6649. [Link]

  • AbbVie Inc. (2010). PYRIMIDINE INHIBITORS OF KINASE ACTIVITY. European Patent Office. [Link]

  • PubChem. (n.d.). 2-Chloro-4-(piperidin-1-yl)pyrimidine. National Center for Biotechnology Information. [Link]

  • Brindani, N., et al. (2022). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry, 65(13), 9343-9363. [Link]

  • Asquith, C. R. M., et al. (2020). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 63(11), 5694-5709. [Link]

  • NextSDS. (n.d.). 2-CHLORO-4-(PIPERIDIN-4-YLOXY)PYRIMIDINEHYDROCHLORIDE — Chemical Substance Information. NextSDS. [Link]

  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-207. [Link]

  • Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry, 60(7), 2944-2962. [Link]

  • Wacker, D., et al. (2017). How ligands illuminate GPCR molecular pharmacology. Cell, 170(3), 414-427. [Link]

  • GenScript. (n.d.). GPCR Ligand Binding. GenScript. [Link]

  • NextSDS. (n.d.). 2-CHLORO-4-PIPERIDIN-1-YL-PYRIMIDINE — Chemical Substance Information. NextSDS. [Link]

  • Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 585-603. [Link]

  • Paoletta, S., et al. (2021). Purinergic GPCR transmembrane residues involved in ligand recognition and dimerization. Computational and Structural Biotechnology Journal, 19, 1646-1661. [Link]

  • Ghosh, S., et al. (2022). What Makes GPCRs from Different Families Bind to the Same Ligand? International Journal of Molecular Sciences, 23(12), 6858. [Link]

  • Sharma, P., & Kumar, V. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 16, 125-143. [Link]

  • Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools. [Link]

  • Sanderson, P. E., et al. (2015). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 58(20), 8025-8045. [Link]

  • NextSDS. (n.d.). 2-(piperidin-4-yl)pyrimidine dihydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Wikipedia. (n.d.). Minoxidil. Wikipedia. [Link]

  • de Oliveira, R. B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Scientific Reports, 11(1), 1-14. [Link]

  • Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University-Science, 34(1), 101684. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride

This document provides essential safety and logistical information for the proper disposal of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride. As a chlorinated heterocyclic compound, this substance requires rigorou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper disposal of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride. As a chlorinated heterocyclic compound, this substance requires rigorous handling and disposal protocols to ensure personnel safety and environmental compliance. This guide is structured to provide not just procedural steps but also the scientific rationale behind them, empowering researchers to make informed decisions in the laboratory.

Core Principle: Hazard Assessment and Risk Mitigation

2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride must be treated as a hazardous substance. While specific toxicity data for this exact compound may be limited, its chemical class—chlorinated pyrimidines—provides a strong basis for a conservative risk assessment.

Inherent Hazards:

  • Chemical Reactivity: As a chlorinated organic compound, it is classified as a halogenated organic waste.[1] These compounds can generate toxic byproducts, such as hydrogen chloride gas, during improper treatment or incineration.[2]

  • Biological Effects: Similar chlorinated heterocyclic compounds are known to be irritants and can be harmful. The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion.[2][3][4][5] It is categorized as causing skin and serious eye irritation.[2][6]

The foundational principle of its disposal is to prevent its release into the environment and to ensure it is handled by facilities capable of neutralizing halogenated waste streams safely. All waste containing this compound must be treated as hazardous, and disposal must adhere to all local, state, and federal regulations.[7]

Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against accidental exposure. The selection of specific PPE is based on mitigating the identified risks of irritation and toxicity.

Causality of PPE Selection:

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, when handling powder or creating solutions, chemical goggles and a face shield are mandated to protect against splashes and airborne particles.[3]

  • Skin Protection: Chemical-resistant gloves are essential. Nitrile gloves provide adequate protection for incidental contact. A lab coat or chemically resistant apron must be worn to protect against spills.[2][3]

  • Respiratory Protection: All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood to minimize inhalation exposure.[3][7] If a fume hood is not available, a NIOSH/MSHA-approved respirator with appropriate particulate filters is required.[2][3]

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Chemical Goggles, Face ShieldNitrile GlovesLab CoatChemical Fume Hood or Respirator
Preparing Solutions Chemical GogglesNitrile GlovesLab CoatChemical Fume Hood
Handling Waste Containers Safety GlassesNitrile GlovesLab CoatNot Required (if sealed)
Spill Cleanup Chemical Goggles, Face ShieldNitrile GlovesLab Coat/ApronChemical Fume Hood or Respirator

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal workflow. It prevents dangerous chemical reactions and ensures the waste stream is acceptable for the final disposal facility.

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use only a clearly labeled, sealable container designated for "Halogenated Organic Waste."[1] The container must be in good condition, compatible with the chemical, and have a secure lid.

  • Labeling: The label must, at a minimum, include:

    • The full chemical name: "2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant," "Toxic")

  • Collection:

    • For solid waste (e.g., residual powder, contaminated weigh boats), place it directly into the designated container.[4]

    • For solutions, pour the waste carefully into the container. Do not mix with other waste streams.

  • Segregation Integrity: This waste must NOT be mixed with:

    • Non-halogenated organic wastes.[1]

    • Acids or bases.[1]

    • Oxidizing agents.[7]

    • Aqueous or heavy metal waste.

  • Storage: Keep the waste container sealed when not in use and store it in a cool, dry, well-ventilated area, away from incompatible materials.[6][7]

Emergency Protocol: Spill Management

Immediate and correct action is required to contain any spill and prevent personnel exposure. The following protocol applies to small, manageable spills of the solid compound in a laboratory setting.

Step-by-Step Spill Cleanup:

  • Evacuate & Isolate: Immediately alert others and evacuate non-essential personnel from the area. Isolate the spill zone.[3]

  • Ventilate: If not already, perform the cleanup within a chemical fume hood or ensure the area is well-ventilated.[3]

  • Don PPE: Wear the appropriate PPE as outlined in the table above for spill cleanup.

  • Contain Dust: Gently cover the spill with a damp paper towel or use a water mist to prevent the powder from becoming airborne.[3] Do not use a dry sweeping method on the un-dampened powder.[4][8]

  • Collect Material: Carefully wipe up the dampened material with absorbent pads or paper towels.[3] Place all contaminated materials into the designated "Halogenated Organic Waste" container.

  • Decontaminate: Clean the spill surface thoroughly with soap and water, followed by a solvent rinse (e.g., ethanol or isopropanol) if appropriate for the surface.[3]

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, towels, pads) are considered hazardous waste and must be placed in the same container.[3]

Spill_Response_Workflow cluster_prep Phase 1: Secure Area cluster_action Phase 2: Contain & Clean cluster_dispose Phase 3: Dispose Assess Assess Spill Size & Immediate Risk Evacuate Evacuate Area & Alert Personnel Assess->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Dampen Solid to Prevent Dust Don_PPE->Contain Collect Collect Material with Absorbent Pads Contain->Collect Decon Decontaminate Spill Surface Collect->Decon Waste Place All Contaminated Items in Labeled Hazardous Waste Container Decon->Waste

Caption: A logical workflow for responding to a solid chemical spill.

Final Disposal Pathway

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4][7]

  • Professional Disposal: The only acceptable method of disposal is through a licensed and approved professional hazardous waste disposal company.[3][4] These companies have the permits and technology to handle and treat halogenated organic compounds in accordance with EPA regulations.

  • Incineration: The standard and recommended disposal technology for this type of waste is high-temperature, controlled incineration with flue gas scrubbing.[3][9] This process is designed to destroy the organic molecule while "scrubbing" or neutralizing the resulting acidic gases (like HCl).

Decontamination of Empty Containers

Empty containers that once held 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride are also considered hazardous waste until properly decontaminated.

  • Triple-Rinse Procedure: The standard procedure is to triple-rinse the container with a suitable solvent (e.g., ethanol, methanol, or acetone).[3]

  • Collect Rinsate: Crucially, all solvent used for rinsing (the "rinsate") must be collected and disposed of as Halogenated Organic Waste.[3]

  • Final Disposal: Once triple-rinsed, the container can be offered for recycling or disposed of according to institutional policies, which may include defacing the label and puncturing the container to prevent reuse.[3]

References

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Hep Journals.
  • Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. Benchchem.
  • Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application. Benchchem.
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc. (2026).
  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. R Discovery. (2026).
  • Safety Data Sheet. Angene Chemical. (2024).
  • Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. IntechOpen. (2022).
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. (2025).
  • 2-Chloro-4-(piperidin-4-ylmethoxy)-pyrimidine hydrochloride. NextSDS.
  • SAFETY DATA SHEET. TCI Chemicals. (2025).
  • Hazardous waste segregation.
  • Safety Data Sheet.
  • SAFETY DATA SHEET. Fisher Scientific. (2024).
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet. ChemScene. (2026).
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. (2000).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa nepis.
  • SAFETY DATA SHEET. MilliporeSigma. (2025).
  • EPA HAZARDOUS WASTE CODES.

Sources

Handling

Personal protective equipment for handling 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride

As a Senior Application Scientist specializing in the scale-up and safe handling of reactive pharmaceutical intermediates, I have designed this comprehensive operational guide for 2-Chloro-4-(piperidin-4-yl)pyrimidine di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the scale-up and safe handling of reactive pharmaceutical intermediates, I have designed this comprehensive operational guide for 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride (CAS: 2044927-14-0)[1].

Handling halogenated pyrimidine derivatives requires moving beyond basic safety data sheets (SDS) and understanding the mechanistic causality behind the hazards. This guide provides a self-validating framework for researchers and drug development professionals operating in high-stakes laboratory environments.

Chemical Hazard Causality & Mechanistic Profile

To select the correct Personal Protective Equipment (PPE) and operational controls, we must first understand the molecular behavior of this specific compound:

  • The Chloropyrimidine Scaffold (Reactivity): The chlorine atom at the 2-position of the pyrimidine ring is highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). While this makes it an excellent building block for drug discovery, it also means the compound can react with biological nucleophiles (e.g., proteins in the skin and eyes), acting as a potent irritant and potential sensitizer[2].

  • The Dihydrochloride Salt (Hygroscopicity & Acidity): Formulated as a dihydrochloride salt ( C9​H12​ClN3​⋅2HCl ), this powder is highly water-soluble and hygroscopic. When exposed to ambient humidity, the salt can slowly hydrolyze, releasing trace amounts of hydrogen chloride (HCl) gas. This dictates the absolute necessity for moisture-free handling and acid-gas-rated eye/respiratory protection[3].

Quantitative PPE Specification Matrix

Standard laboratory attire is insufficient for handling reactive, hygroscopic dihydrochloride salts. The following table summarizes the quantitative specifications for required PPE, incorporating global and Japanese Industrial Standards (JIS) given your current operational location.

PPE CategoryMaterial / SpecificationQuantitative Metric / StandardMechanistic Rationale
Hand Protection Heavy-duty Nitrile (Disposable) >0.11 mm thickness >480 min breakthroughNitrile provides superior chemical resistance against chlorinated organics compared to latex[2].
Eye Protection Chemical Splash GogglesJIS T 8147 / ANSI Z87.1 / EN 166Protects against fine, acidic dust aerosolization and potential trace HCl off-gassing[4].
Respiratory Particulate Respirator (N95/P100)JIS T 8151 / 99.97% filtration ( 0.3μm )Mandatory if weighing outside of a ductless enclosure to prevent inhalation of reactive dust[5].
Body Protection Flame-Resistant Lab CoatClass 1 Flammability RatingPrevents static build-up (critical for dry powders) and blocks chemical penetration to the skin[6].

Operational Workflow: Step-by-Step Handling Protocol

Because dihydrochloride salts are prone to static charge and aerosolization, the physical transfer of the powder is the highest-risk operational phase. Follow this self-validating protocol to ensure zero exposure.

Step 1: Environmental Preparation

  • Ensure the chemical fume hood has a verified face velocity of 0.4−0.6 m/s.

  • Purge the analytical balance and spatulas using an anti-static ionizer gun. Causality: Dihydrochloride powders hold static charges; neutralizing the area prevents the powder from "jumping" and aerosolizing during transfer.

Step 2: Weighing and Transfer

  • Transport the sealed reagent bottle from the desiccator to the fume hood inside a secondary containment vessel.

  • Open the container only when fully inside the hood with the sash lowered to the marked safe operational height.

  • Use a conductive, anti-static weigh boat. Transfer the solid using a clean, dry stainless-steel spatula.

  • Validation Check: Observe the powder. If it appears clumped or sticky, it has absorbed ambient moisture and may be actively releasing trace HCl.

Step 3: Solubilization and System Closure

  • Transfer the weighed solid directly into the reaction flask.

  • Add the chosen anhydrous solvent slowly. Causality: The dissolution of dihydrochloride salts can be mildly exothermic.

  • Seal the reaction vessel and flush with an inert gas (Argon or Nitrogen) before removing it from the fume hood.

Workflow A Storage (Desiccator/Argon) B Fume Hood (Sash Lowered) A->B Transfer in secondary container C Weighing (Anti-Static Boat) B->C Local exhaust ventilation D Solvent Addition (Closed System) C->D Avoid ambient moisture E Reaction (Halogenated Waste) D->E Proceed to synthesis

Workflow for the safe handling and transfer of hygroscopic chloropyrimidine salts.

Emergency Spill Management & Neutralization

In the event of a powder spill, do not use a dry brush or broom. Dry sweeping generates reactive dust clouds and exposes the hygroscopic salt to atmospheric moisture, accelerating HCl release[7].

Small Spill Protocol (< 50g):

  • Don PPE: Immediately ensure goggles, nitrile gloves, and an N95/P100 respirator are equipped.

  • Dust Suppression: Lightly mist the spilled powder with a mildly alkaline buffer solution (pH 8-9, such as dilute sodium bicarbonate). Causality: This suppresses dust aerosolization while simultaneously neutralizing any free HCl generated by the salt's hydrolysis.

  • Absorption: Wipe the dampened area using absorbent laboratory pads.

  • Validation: Wipe the cleaned surface with a damp pH indicator strip. A neutral pH (7.0) confirms the complete removal of the acidic dihydrochloride residue.

  • Containment: Place all contaminated pads into a sealed, labeled hazardous waste bag.

SpillResponse Start Powder Spill Detected Assess Assess Spill Volume Start->Assess Small Bench Spill (< 50g) Assess->Small Large Floor Spill (> 50g) Assess->Large Dampen Dampen with pH 8 Buffer (Suppress Dust/HCl) Small->Dampen Evacuate Evacuate Lab & Contact EHS Large->Evacuate Wipe Wipe with Absorbent Pads Dampen->Wipe Dispose Halogenated Solid Waste Wipe->Dispose

Decision matrix for emergency spill response and containment of dihydrochloride powders.

Disposal Plan

Because 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride contains both a halogen (chlorine) and basic nitrogen centers, it must be segregated meticulously to comply with environmental regulations:

  • Solid Waste: All contaminated PPE, weigh boats, and spill cleanup materials must be disposed of in tightly sealed containers labeled as "Solid Halogenated Organic Waste."

  • Aqueous Waste: Any aqueous washes or neutralized spill liquids must be routed to the "Aqueous Halogenated Waste" stream. Do not mix with acidic waste streams, as the pyrimidine ring can undergo unpredictable side reactions under highly acidic aqueous conditions.

References

  • Carl ROTH. "Safety Data Sheet: Emetine dihydrochloride (Handling of Hygroscopic Dihydrochloride Salts)." Carl ROTH Technical Documents. Available at: [Link]

Sources

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